6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Description
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Properties
IUPAC Name |
4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZBYKWRWBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)NC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel heterocyclic compound, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. The synthesis leverages a classical pyrimidinone ring formation strategy via the cyclization of a key fluorinated β-keto ester intermediate, ethyl 4-fluoro-4-methyl-3-oxopentanoate, with formamide. This document outlines the step-by-step experimental procedures, including the synthesis of the crucial precursor. Furthermore, it delves into the analytical characterization of the title compound, presenting predicted spectroscopic data based on established principles and data from analogous structures. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, providing a foundational understanding for the preparation and analysis of this and structurally related fluorinated pyrimidinone derivatives.
Introduction
Fluorinated organic molecules have garnered significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] Pyrimidinone scaffolds are also a cornerstone in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[2][3] The strategic incorporation of a fluorinated alkyl substituent onto a pyrimidinone ring, as in this compound, presents an opportunity to explore novel chemical space and potentially develop new therapeutic agents. This guide details a proposed synthetic pathway and a comprehensive characterization protocol for this target molecule.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound suggests a straightforward approach involving the disconnection of the pyrimidinone ring. This leads to the key precursors: a β-keto ester bearing the desired fluorinated side chain and a source for the N1-C2-N3 fragment of the pyrimidine ring. Formamide is a common and effective reagent for this transformation. The fluorinated β-keto ester, ethyl 4-fluoro-4-methyl-3-oxopentanoate, can be envisioned as being formed through a Claisen condensation reaction.
Caption: Retrosynthetic pathway for this compound.
Synthetic Protocol
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, ethyl 4-fluoro-4-methyl-3-oxopentanoate, via a Claisen condensation. The second step is the cyclization of this β-keto ester with formamide to yield the target pyrimidinone.
Part 1: Synthesis of Ethyl 4-fluoro-4-methyl-3-oxopentanoate
This procedure is adapted from a patented method for the synthesis of similar fluorinated β-keto esters.[4]
Reaction Scheme:
Caption: Synthesis of the key β-keto ester intermediate.
Experimental Protocol:
-
To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF), a mixture of ethyl 2-fluoropropionate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 4-fluoro-4-methyl-3-oxopentanoate.
Part 2: Synthesis of this compound
This cyclization reaction utilizes formamide as the source of the N-C-N fragment of the pyrimidine ring, a common method for the synthesis of pyrimidin-4-ones.[1]
Reaction Scheme:
Caption: Cyclization to form the pyrimidinone ring.
Experimental Protocol:
-
A solution of ethyl 4-fluoro-4-methyl-3-oxopentanoate (1.0 equivalent) in formamide (used in excess as both reagent and solvent) is prepared.
-
A catalytic amount of a suitable base, such as sodium methoxide, is added to the mixture.
-
The reaction mixture is heated to a high temperature (typically 150-180 °C) for several hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.
Characterization
The structural elucidation of the synthesized this compound would be accomplished using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to provide key information about the protons in the molecule.
| Predicted 1H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| ~1.6 | Doublet (J ≈ 22 Hz) |
| ~6.3 | Singlet |
| ~8.1 | Singlet |
| ~12.5 | Broad Singlet |
13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Predicted 13C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~25 (d, J ≈ 25 Hz) | -CH3 |
| ~95 (d, J ≈ 180 Hz) | C(F)(CH3)2 |
| ~110 | C-5 |
| ~150 | C-2 |
| ~162 | C-4 (C=O) |
| ~165 | C-6 |
19F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. A single resonance is expected.
| Predicted 19F NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| -140 to -150 | Quartet (J ≈ 22 Hz) |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 157.07 | [M+H]+ |
| 156.06 | [M]+• |
| 141.05 | [M - CH3]+ |
| 136.06 | [M - HF]+• |
| 113.04 | [M - C3H6F]+ |
The fragmentation pattern of pyrimidinones is often characterized by the loss of substituents and cleavage of the pyrimidine ring.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will identify the functional groups present in the molecule.
| Predicted FTIR Data | |
| Wavenumber (cm-1) | Assignment |
| 3100-3000 | N-H stretching |
| 2980-2900 | C-H stretching |
| 1680-1650 | C=O stretching (amide) |
| 1620-1580 | C=N and C=C stretching |
| 1250-1050 | C-F stretching |
The presence of a strong absorption band in the region of 1680-1650 cm-1 is characteristic of the carbonyl group in the pyrimidinone ring.[5][6]
Conclusion
This technical guide has outlined a feasible and logical synthetic pathway for the preparation of this compound, a novel fluorinated heterocyclic compound with potential applications in drug discovery. The proposed synthesis is based on well-established chemical transformations, ensuring a high probability of success for experienced synthetic chemists. Furthermore, the detailed characterization section, with predicted spectroscopic data, provides a solid framework for the structural verification of the target molecule. This document serves as a valuable starting point for researchers aiming to synthesize and explore the properties of this and other related fluorinated pyrimidinone derivatives.
References
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Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. (2018). [Link]
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Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. (n.d.). [Link]
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Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. (n.d.). [Link]
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Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry. (2019). [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. (n.d.). [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. (2020). [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. (2025). [Link]
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A Technical Guide to the Physicochemical Properties of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The introduction of fluorinated substituents can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyrimidinones like 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one compounds of significant interest in drug discovery. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailing the experimental methodologies required for its thorough characterization. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately guiding its development from a laboratory curiosity to a potential therapeutic candidate.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For this compound, a combination of spectroscopic and spectrometric techniques is essential.
Molecular Identity:
-
Chemical Name: this compound
-
Molecular Weight: 156.16 g/mol [4]
Caption: Chemical structure of this compound.
Experimental Protocol: Structure Verification
Objective: To confirm the identity and purity of the synthesized compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and environment of protons. Expected signals would include aromatic protons on the pyrimidinone ring, the N-H proton, and the two methyl groups of the substituent.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the single fluorine atom.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
To identify functional groups. Key stretches would include N-H, C=O (ketone), and C-F bonds.
-
Causality: Combining these techniques provides orthogonal data points. While MS confirms the elemental composition, NMR provides the precise connectivity of those atoms, and IR confirms the presence of key functional groups. This multi-faceted approach is the gold standard for structural elucidation in organic chemistry.[1][7]
Physical and Thermal Properties
The solid-state properties of a compound are critical for formulation, storage, and manufacturing.
| Property | Value | Significance |
| Appearance | White to off-white solid | Initial indicator of purity. |
| Melting Point | 177-179 °C (lit.)[4] | A sharp melting range indicates high purity; critical for stability studies. |
Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any polymorphic transitions.
Workflow:
Caption: Workflow for Melting Point Determination by DSC.
Trustworthiness: DSC is a highly sensitive and reproducible technique. The inclusion of a reference pan accounts for instrumental heat flow, ensuring that the resulting thermogram accurately reflects thermal events within the sample. A sharp, single endotherm validates the purity and single crystalline form of the material under the tested conditions.
Solubility Profile
Solubility is a master variable in drug development, directly influencing bioavailability. It must be assessed in various aqueous media to predict behavior in the gastrointestinal tract.[8]
| Solvent/Medium | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low to Moderate | The polar pyrimidinone core is offset by the hydrophobic alkyl groups. |
| 0.1 N HCl (pH ~1) | Moderate to High | The basic nitrogen atoms of the pyrimidine ring will be protonated. |
| Organic Solvents (DMSO, MeOH) | High | Favorable interactions with polar aprotic and protic organic solvents.[9] |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound, a key parameter for Biopharmaceutics Classification System (BCS) classification.[8]
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of the compound to vials containing the desired medium (e.g., phosphate-buffered saline pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid excess from the solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Expertise: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it measures the compound's solubility at equilibrium between its solid and solution states.[8] This is more representative of in vivo conditions than kinetic solubility assays, which can overestimate solubility by starting from a DMSO stock solution.[10]
Ionization and Lipophilicity
The interplay between a molecule's acidity (pKa) and its lipophilicity (LogP/LogD) governs its ability to cross biological membranes and interact with its target.
-
pKa (Acid Dissociation Constant): The pyrimidinone ring contains both acidic (N-H) and basic (ring nitrogens) centers. Determining the pKa values is crucial to predict the ionization state of the molecule at different physiological pH values.
-
LogP/LogD (Partition/Distribution Coefficient): LogP measures the lipophilicity of the neutral species, while LogD measures it at a specific pH, accounting for all ionic species. This is arguably the more physiologically relevant parameter.[11]
Caption: Influence of pH and pKa on ionization state and properties.
Experimental Protocol: pKa and LogD Determination via Potentiometric Titration
Objective: To measure the pKa and LogD values in a single automated experiment.
Methodology (SiriusT3 or similar instrument): [12]
-
Sample Preparation: A precise amount of the compound is dissolved in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.
-
Titration: The solution is titrated with standardized HCl and KOH to generate a pH curve across a wide range (e.g., pH 2-12).
-
pKa Calculation: The instrument's software analyzes the inflection points in the titration curve to calculate the pKa values.
-
LogD Determination: A volume of octanol is added to the sample. The titration is repeated. The shift in the pH curve caused by the compound partitioning into the octanol layer is used to calculate the LogD at every pH point measured.[13]
Authoritative Grounding: This pH-metric method is a powerful and accurate technique that directly measures the thermodynamic properties of the compound, providing a complete profile of how lipophilicity changes with pH.[12][13]
Summary and Implications for Drug Development
The physicochemical profile of this compound, characterized through the robust methodologies described above, provides critical insights for its progression as a drug candidate.
-
High Melting Point: Suggests good crystalline stability, which is favorable for formulation and shelf-life.
-
pH-Dependent Solubility: The compound's solubility will be higher in the acidic environment of the stomach and lower in the neutral pH of the intestines. This must be considered for oral formulation design.
-
Balanced Lipophilicity: The fluorinated alkyl group likely provides sufficient lipophilicity to facilitate membrane permeation, while the polar pyrimidinone core ensures adequate aqueous solubility. The measured LogD at pH 7.4 will be the key predictor of absorption.
This comprehensive dataset forms the bedrock of the compound's developability profile, enabling rational formulation design, prediction of in vivo pharmacokinetics, and informed decision-making for its advancement through the drug discovery pipeline.
References
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This compound. BIOFOUNT. [Link]
-
CAS RN 240414-09-9 | this compound. Boron Molecular. [Link]
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Synthesis and Characterization of Some Pyrimidinone Derivatives. Ibrahim, M.N. Bulletin of the Chemical Society of Ethiopia. [Link]
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Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Rao, J.N. & Sujatha, K. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. Singh, A., et al. Journal of Analytical & Pharmaceutical Research. [Link]
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The physicochemical properties of the synthesized analogous (1-7). ResearchGate. [Link]
-
An efficient synthesis of 3-substituted 3H-pyrimidin-4-ones. Jeong, J.U., et al. Organic Letters. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Kumar, S. & Sati, N. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
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Measuring pKas, logP and Solubility by Automated titration. Mole, J. Slideshare. [Link]
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Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Al-Amiery, A.A., et al. Oriental Journal of Chemistry. [Link]
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Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Mtewa, A.G., et al. Journal of Drug Research and Development. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the anticipated ¹H and ¹³C NMR spectral data for the novel compound 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and characterization. This document outlines the theoretical basis for the predicted chemical shifts and coupling constants, provides a detailed experimental protocol for data acquisition, and presents the expected spectral data in a clear, tabular format. The causality behind experimental choices and the principles of spectral interpretation are explained to ensure both scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of NMR in the Characterization of Heterocyclic Compounds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine-containing substituent, such as the 1-fluoro-1-methyl-ethyl group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The precise characterization of such novel compounds is the foundation of any successful drug discovery program.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel entity like this compound, NMR is not merely a characterization technique but a critical tool for confirming its successful synthesis and purity.
This guide is structured to provide a holistic understanding of the NMR analysis of the title compound, from the foundational principles to the practical aspects of data acquisition and interpretation.
Predicted ¹H and ¹³C NMR Spectra: A Theoretical Analysis
While experimental data for this compound is not yet publicly available, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence based on established principles and spectral data from analogous structures.
Molecular Structure and Numbering
For clarity, the molecular structure and atom numbering scheme for this compound are presented below.
Caption: Molecular structure and atom numbering of the title compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrimidinone ring and the methyl groups of the substituent. The presence of the electronegative fluorine atom will influence the chemical shifts of nearby protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| NH (N1-H or N3-H) | 11.0 - 13.0 | broad singlet | - | Pyrimidinone NH |
| C2-H | 8.0 - 8.5 | singlet | - | Pyrimidinone CH |
| C5-H | 6.0 - 6.5 | singlet | - | Pyrimidinone CH |
| CH₃ (C9, C10) | 1.5 - 2.0 | doublet | ~20 Hz (⁴JHF) | Methyl protons |
Rationale for Predictions:
-
NH Proton: The NH proton of the pyrimidinone ring is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromaticity of the ring system. Its chemical shift is predicted to be in the range of 11.0-13.0 ppm and will likely appear as a broad singlet.[2]
-
C2-H and C5-H: These protons are attached to the pyrimidinone ring and their chemical shifts are influenced by the overall electron density of the ring. C2-H is adjacent to two nitrogen atoms and is expected to be the most deshielded aromatic proton. C5-H is adjacent to a carbon and a nitrogen atom, and its chemical shift will be further influenced by the substituent at C6.
-
CH₃ Protons: The two methyl groups (C9 and C10) are chemically equivalent and are expected to give a single signal. This signal will be split into a doublet due to coupling with the fluorine atom over four bonds (⁴JHF). This long-range coupling is a characteristic feature of fluorinated organic compounds.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of fluorine will cause splitting of the signals for the carbon atoms in the substituent due to C-F coupling.[3]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| C4 | 160 - 165 | singlet | - | Carbonyl carbon |
| C2 | 150 - 155 | singlet | - | Pyrimidinone CH |
| C6 | 165 - 170 | doublet | ~20-30 Hz (²JCF) | Substituted pyrimidinone C |
| C5 | 105 - 110 | singlet | - | Pyrimidinone CH |
| C7 | 90 - 100 | doublet | ~170-190 Hz (¹JCF) | Fluorinated quaternary C |
| C9, C10 | 20 - 25 | doublet | ~20-25 Hz (²JCF) | Methyl carbons |
Rationale for Predictions:
-
C4 (Carbonyl): The carbonyl carbon is typically the most deshielded carbon in the spectrum due to the double bond to the electronegative oxygen atom.
-
C2, C5, and C6: These are the sp² hybridized carbons of the pyrimidinone ring. Their chemical shifts are characteristic of such heterocyclic systems. C6 will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).
-
C7: This is the quaternary carbon directly attached to the fluorine atom. It will exhibit a large one-bond C-F coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine atom.
-
C9 and C10: These equivalent methyl carbons will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized and well-documented experimental protocol is essential. The following section details a robust methodology for the NMR analysis of this compound.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high boiling point allows for heating if the compound has low solubility, and it effectively solubilizes many polar organic molecules. Importantly, it will allow for the observation of the exchangeable NH proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
NMR Instrument and Parameters
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is a less sensitive nucleus.
-
Temperature: 298 K (25 °C).
Two-Dimensional (2D) NMR Experiments
To further confirm the structural assignments, a suite of 2D NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This will be crucial for definitively assigning the quaternary carbons and connecting the substituent to the pyrimidinone ring.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion: A Roadmap for Structural Verification
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and data from related structures. The detailed experimental protocol offers a robust framework for researchers to acquire high-quality spectral data for this and other novel heterocyclic compounds. The combination of predicted spectral data, a well-defined experimental workflow, and the rationale behind the scientific choices presented herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of new chemical entities. The principles and methodologies outlined are designed to ensure the scientific integrity and trustworthiness of the structural elucidation process, which is a cornerstone of modern chemical research and drug development.
References
-
Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
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AIP Conference Proceedings. (2021). Experimental and Optimized Studies of Some Pyrimidine Derivatives. 2364, 040002. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(52), 29598-29613. Retrieved from [Link]
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Micura, R., et al. (2007). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 35(15), 5064-5072. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Retrieved from [Link]
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PubChem. (n.d.). Pyrimidine. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-2(1H)-pyrimidinethione. Retrieved from [Link]
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SpectraBase. (n.d.). 2-FLUORPYRIMIDIN. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]
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American Chemical Society Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. Retrieved from [Link]
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The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra. Retrieved from [Link]
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Arxiv. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000300). Retrieved from [Link]
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MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Retrieved from [Link]
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PubMed. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one. Retrieved from [Link]
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Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into small molecules is a cornerstone of modern therapeutic design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and modulated pKa—have made fluorinated compounds ubiquitous in the pharmaceutical landscape. Consequently, the ability to precisely characterize these molecules is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool.[1][2]
The ¹⁹F nucleus possesses a compelling set of properties for NMR analysis: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, affording sensitivity comparable to that of ¹H NMR.[1][3] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, spanning over 400 ppm, which dramatically reduces the probability of signal overlap—a common challenge in the ¹H NMR of complex molecules.[3] Furthermore, the absence of endogenous fluorine in biological systems renders ¹⁹F NMR an exceptionally clean and background-free technique for studying ligand-target interactions and metabolism.[2][3]
This guide provides an in-depth technical exploration of the ¹⁹F NMR spectroscopy of a model compound, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one . We will delve into the theoretical principles governing its spectral features, provide detailed experimental protocols for data acquisition, and discuss the interpretation of the resulting spectrum. The insights provided herein are designed to be broadly applicable to a wide range of fluorinated small molecules encountered in drug discovery.
Anticipating the ¹⁹F NMR Spectrum: A Mechanistic Analysis
A thorough understanding of the molecular architecture of this compound allows us to predict, with a reasonable degree of accuracy, the key features of its ¹⁹F NMR spectrum.
Caption: Molecular structure of this compound.
Predicted Chemical Shift (δ)
The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. In our target molecule, the fluorine atom is attached to a tertiary carbon, which is in turn bonded to a pyrimidinone ring.
-
Alkyl Fluoride Environment: The general chemical shift range for fluorine in aliphatic systems is broad. For tertiary alkyl fluorides, the shielding is influenced by the number of adjacent alkyl groups.
-
Substituent Effects: The pyrimidinone ring is expected to be electron-withdrawing, which will deshield the fluorine nucleus, causing a downfield shift (a less negative ppm value). The presence of two methyl groups on the same carbon as the fluorine will also influence the chemical environment. It is important to note that for aliphatic fluorides, a simple correlation between substituent electronegativity and ¹⁹F chemical shift is not always observed. In some cases, a "reverse" substituent effect is seen, where increased electron density can lead to deshielding due to changes in the paramagnetic shielding term.
Based on data for analogous tertiary alkyl fluorides and considering the electron-withdrawing nature of the pyrimidinone ring, the ¹⁹F chemical shift is anticipated to be in the range of -130 to -150 ppm (relative to CFCl₃).
Predicted Multiplicity: The Septet
The multiplicity of the ¹⁹F signal is determined by the number of neighboring protons and their coupling constants (J). In this molecule, the fluorine atom is coupled to the six equivalent protons of the two adjacent methyl groups. This is a three-bond coupling (³JHF).
According to the n+1 rule, where n is the number of equivalent coupling protons, the ¹⁹F signal is expected to be a septet (6+1 = 7). The intensity of the peaks in the septet will follow Pascal's triangle, with a ratio of 1:6:15:20:15:6:1.
Caption: Through-bond coupling (³JHF) giving rise to the septet multiplicity.
Predicted Coupling Constant (³JHF)
The magnitude of the three-bond proton-fluorine coupling constant (³JHF) is dependent on the dihedral angle between the C-H and C-F bonds. Due to the free rotation of the methyl groups, an average coupling constant is observed. For gem-dimethyl groups adjacent to a fluorine atom, the ³JHF is typically in the range of 20-25 Hz .
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -130 to -150 ppm | Tertiary alkyl fluoride with an adjacent electron-withdrawing pyrimidinone ring. |
| Multiplicity | Septet | Coupling to six equivalent protons of the two methyl groups (n+1 rule). |
| Coupling Constant (³JHF) | 20-25 Hz | Typical value for free-rotating gem-dimethyl groups three bonds away from fluorine. |
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data
The acquisition of clean, high-resolution ¹⁹F NMR spectra requires careful attention to experimental detail. The following protocol is a robust starting point for the analysis of small molecules like this compound.
Part 1: Sample Preparation
The quality of the final spectrum is fundamentally dependent on the quality of the sample.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For many drug-like molecules, CDCl₃, DMSO-d₆, or MeOD-d₄ are suitable choices. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for routine ¹⁹F NMR.
-
Reference Standard: The use of an internal reference standard is crucial for accurate chemical shift determination.[4] While CFCl₃ is the primary standard (0 ppm), its volatility and environmental concerns limit its use.[4] Practical secondary standards include:
-
Trifluorotoluene (α,α,α-trifluorotoluene): δ ≈ -63.7 ppm. Often a good choice for organic solvents.
-
Trifluoroacetic acid (TFA): δ ≈ -76.5 ppm. Suitable for polar solvents, but its chemical shift can be pH-dependent.
-
Hexafluorobenzene (C₆F₆): δ ≈ -164.9 ppm. Chemically inert and provides a sharp singlet.
Add a small, precisely known amount of the chosen reference standard to the sample.
-
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Part 2: Instrument Setup and Data Acquisition
These parameters are based on a standard 400 or 500 MHz NMR spectrometer equipped with a broadband probe.
Caption: Workflow for ¹⁹F NMR data acquisition and analysis.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the ¹⁹F frequency to ensure efficient radiofrequency pulse transmission and signal detection.
-
Acquisition Parameters:
-
Experiment: Select a standard 1D ¹⁹F experiment with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[4] Proton decoupling is essential to collapse the septet into a singlet, which significantly improves the signal-to-noise ratio and allows for accurate integration. A second, ¹H-coupled spectrum should also be acquired to determine the multiplicity and measure the coupling constant.
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all fluorine signals are captured. Once the signal is located, the spectral width can be narrowed to improve digital resolution.
-
Transmitter Offset (O1): Center the spectral width on the expected chemical shift region (e.g., -140 ppm).
-
Acquisition Time (AQ): A value of 1-2 seconds is typically sufficient.
-
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁) may be necessary to ensure full relaxation.
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often adequate.
-
Part 3: Data Processing
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline, which is critical for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known literature value.
Advanced Topics and Applications in Drug Discovery
Beyond simple structural confirmation, ¹⁹F NMR offers a suite of advanced applications that are invaluable in a drug discovery context.
-
Fragment-Based Screening: ¹⁹F NMR is a premier technique for fragment-based drug discovery (FBDD).[2] By screening a library of fluorinated fragments against a target protein, changes in the ¹⁹F chemical shift, line broadening, or signal intensity can rapidly identify weak binders, providing starting points for lead optimization.
-
Quantitative NMR (qNMR): With careful experimental setup, including the use of a certified internal standard and ensuring full relaxation, ¹⁹F NMR can be used for highly accurate quantitative analysis to determine the purity of a compound or its concentration in a mixture.[5]
-
Metabolism Studies: Since there is no biological background signal, ¹⁹F NMR is an excellent tool for tracking the metabolic fate of a fluorinated drug candidate in vitro or in vivo. The appearance of new ¹⁹F signals can indicate the formation of metabolites.
-
Measuring Binding Affinity: Changes in the ¹⁹F NMR spectrum upon titration of a target protein can be used to measure the dissociation constant (Kd) of a ligand-protein interaction.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique in the arsenal of the modern drug discovery scientist. Its high sensitivity, wide chemical shift dispersion, and the background-free nature of the measurement provide unparalleled insights into the structure, purity, and behavior of fluorinated molecules. By understanding the fundamental principles that govern the ¹⁹F NMR spectrum of a compound like this compound and by employing rigorous experimental protocols, researchers can fully leverage the power of this technique to accelerate their research and development efforts.
References
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Unknown. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
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Scribd. (n.d.). 19f NMR Reference Standards 0. Retrieved from [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Retrieved from [Link]
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Giri, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
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Yu, J. X., et al. (2016). New Frontiers and Developing Applications in 19F NMR. NIH Public Access. Retrieved from [Link]
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Giri, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Retrieved from [Link]
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Giri, R., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. Retrieved from [Link]
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Giri, R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]
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Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. Retrieved from [Link]
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Giri, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Retrieved from [Link]
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Mestrelab Research. (2021). 19F NMR of Pharmaceuticals. YouTube. Retrieved from [Link]
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MDPI. (n.d.). Special Issue: Application of NMR Spectroscopy in Biomolecules. Retrieved from [Link]
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Li, Q., & Kang, C. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved from [Link]
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UCSB Chemistry and Biochemistry. (n.d.). F19 detection. Retrieved from [Link]
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mass spectrometry analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Introduction: The Analytical Imperative for Novel Pyrimidine Derivatives
In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including antiviral and anticancer properties.[1][2] The compound this compound, with a molecular formula of C₇H₉FN₂O and a molecular weight of 156.16 g/mol , is a novel heterocyclic compound with potential therapeutic applications.[3][4] The incorporation of a fluorinated alkyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
Mass spectrometry is an indispensable analytical tool for the structural characterization and quantification of such novel pharmaceutical compounds.[2] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, from sample preparation and ionization to fragmentation analysis, ensuring a robust and self-validating analytical workflow.
Physicochemical Properties and Predicted Ionization Behavior
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉FN₂O | [3] |
| Molecular Weight | 156.16 g/mol | [3] |
| Appearance | Solid (Predicted) | |
| Melting Point | 177-179 °C | [3] |
| pKa (Predicted) | ~8.5 (pyrimidinone N-H) |
Given the presence of the pyrimidinone ring, which contains nitrogen atoms that can be readily protonated, electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique for this compound.[5][6] The pyrimidine ring system provides a site for protonation, leading to the formation of the protonated molecule [M+H]⁺. The choice of ESI is further supported by its wide applicability to polar and semi-polar small molecules, minimizing in-source fragmentation and providing a clear molecular ion peak.[7]
Anticipated Fragmentation Pathways
Understanding the fragmentation patterns of a molecule is crucial for its structural elucidation and for developing selective and sensitive quantitative methods using tandem mass spectrometry (MS/MS).[2][8] Based on the structure of this compound and established fragmentation mechanisms of related heterocyclic compounds, we can predict the following primary fragmentation pathways upon collision-induced dissociation (CID) of the [M+H]⁺ ion.
The initial protonation is expected to occur on one of the nitrogen atoms of the pyrimidine ring. The subsequent fragmentation will likely involve the cleavage of the side chain.
Caption: Predicted Fragmentation Pathway of [M+H]⁺
Experimental Workflow: A Step-by-Step Guide
A robust and reproducible analytical method is paramount. The following workflow outlines the key steps for the analysis of this compound.
Caption: Overall Experimental Workflow
Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent and concentration, free from interfering matrix components.
-
Standard Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture, typically matching the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Sample Pre-treatment (for biological matrices): For analysis in complex matrices such as plasma, protein precipitation is a common and effective clean-up method.[9][10] A typical protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected. The use of an isotopically labeled internal standard is highly recommended for quantitative accuracy.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of pharmaceutical compounds in complex mixtures.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | ||
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidification aids in protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| Gradient | 5-95% B over 5 minutes | A gradient elution is suitable for separating the analyte from potential impurities and matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | As discussed, ESI is well-suited for this class of compounds. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Desolvation Temperature | 350 °C | Needs to be optimized for efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Aids in desolvation. |
| Cone Voltage | 30 V | Should be optimized to maximize the precursor ion signal while minimizing in-source fragmentation. |
| Tandem MS (MS/MS) | ||
| Precursor Ion | m/z 157.1 | The protonated molecule [M+H]⁺. |
| Collision Energy | 10-30 eV | Requires optimization to achieve optimal fragmentation for the selected product ions. |
| Product Ions (MRM) | To be determined experimentally based on fragmentation studies. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. |
Data Analysis and Interpretation
-
Qualitative Analysis: The full scan mass spectrum should confirm the presence of the protonated molecule at m/z 157.1. The MS/MS spectrum will provide structural information based on the observed fragment ions.
-
Quantitative Analysis: For quantitative studies, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Conclusion: A Framework for Confident Analysis
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the compound's chemical properties and employing a systematic approach to method development, researchers can achieve reliable and accurate characterization and quantification. The principles and protocols outlined herein are grounded in established mass spectrometry practices and can be adapted to specific analytical challenges encountered in drug discovery and development.
References
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Len, C., Mackenzie, G., Ewing, D. F., Sheppard, G., & Banoub, J. (2003). Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. Carbohydrate Research, 338(22), 2311-2324. [Link]
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Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Shimadzu Corporation. (n.d.). Analysis of Favipiravir in Human Plasma LC-MS. Retrieved from [Link]
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D'Avolio, A., et al. (2020). Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma. Journal of Antimicrobial Chemotherapy, 75(11), 3355-3358. [Link]
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The Pyrimidin-4-one Scaffold: A Privileged Motif for Targeting Key Biological Molecules in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidin-4-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the key biological targets of pyrimidin-4-one derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The Landscape of Pyrimidin-4-one's Biological Targets
Pyrimidin-4-one derivatives have demonstrated a remarkable capacity to interact with a broad spectrum of biological targets, leading to a diverse range of pharmacological effects. These compounds have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The core of their activity often lies in the inhibition of key enzymes and the modulation of crucial signaling pathways.
Targeting Protein Kinases: A Major Avenue for Anticancer Therapy
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidin-4-one scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors. These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.
Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[1] Pyrimidin-4-one-based inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[2] Some derivatives have been designed to target specific mutations in EGFR, such as the T790M resistance mutation.[2]
Structure-Activity Relationship (SAR): The SAR of pyrimidin-4-one derivatives as EGFR inhibitors often involves modifications at various positions of the pyrimidine ring. For instance, substitution at the C2 and C4 positions with different aryl amines can significantly influence potency and selectivity. The presence of specific functional groups that can form hydrogen bonds with key residues in the ATP-binding pocket, such as the hinge region, is crucial for high-affinity binding.
Phosphoinositide 3-Kinases (PI3Ks)
Mechanism of Action: PI3Ks are a family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell growth, survival, and proliferation. Pyrimidin-4-one derivatives have been developed as potent inhibitors of PI3K, often targeting multiple isoforms within the family or acting as dual PI3K/mTOR inhibitors.[3][4]
Signaling Pathway:
Caption: A typical workflow for an in vitro PARP-1 enzymatic assay.
Src Homology-2 Containing Protein Tyrosine Phosphatase 2 (SHP2)
Mechanism of Action: SHP2 is a non-receptor protein tyrosine phosphatase that is involved in multiple signaling pathways, including the RAS-ERK pathway. [3]Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers. Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2, binding to a site distinct from the active site and locking the enzyme in an inactive conformation. [3][5]
Cyclooxygenase-2 (COX-2)
Mechanism of Action: COX-2 is an enzyme that is often upregulated in inflammatory conditions and cancers. It is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be selective inhibitors of COX-2, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. [2][6]
Cholinesterases
Mechanism of Action: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. [7]Pyrimidine and pyridine diamine derivatives have been designed as dual-binding site inhibitors of cholinesterases, interacting with both the catalytic active site and the peripheral anionic site of the enzyme. [8][9]
Experimental Protocols for Target Validation
The evaluation of pyrimidin-4-one derivatives against their biological targets requires a suite of robust and validated experimental assays.
Kinase Inhibition Assays
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions at desired concentrations.
-
Compound Dilution: Serially dilute the pyrimidin-4-one test compounds in an appropriate solvent (e.g., DMSO) and then in assay buffer.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells of a microplate.
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assays
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidin-4-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative pyrimidin-4-one and related pyrimidine derivatives against various biological targets.
| Compound Class | Specific Target(s) | IC50 / Ki | Reference |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | IC50 = 0.104 μM | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | IC50 = 3.61 nM | [10] |
| Pyrazolo[3,4-d]pyrimidine | COX-2 | Superior to Indomethacin | [2] |
| Pyrimidine diamine | Equine BChE | Ki = 0.099 μM | [8][9] |
| 4-Aminopyrazolopyrimidine | CDK2 | Ki = 0.005 µM | [11] |
| Pyrido[2,3-d]pyrimidine | EGFR | IC50 = 9.27 µM (HeLa) | [8] |
| 4H-pyrido[1,2-a]pyrimidin-4-one | PI3Kα/mTOR | IC50 = 16 nM (p-Akt) | [3] |
Conclusion and Future Directions
The pyrimidin-4-one scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on the development of more potent and selective inhibitors, including those with dual-targeting capabilities, to address complex diseases and overcome drug resistance. The integration of computational modeling, structural biology, and advanced screening technologies will undoubtedly accelerate the discovery of the next generation of pyrimidin-4-one-based drugs.
References
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]
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Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
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6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Publications. [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]
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First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors. PubMed. [Link]
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Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. PubMed. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
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Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. [Link]
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Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PubMed Central. [Link]
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Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation. National Institutes of Health. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. [Link]
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PARP and PARG inhibitors in cancer treatment. PubMed Central. [Link]
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Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. MDPI. [Link]
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What are thymidine kinase inhibitors and how do they work?. Patsnap Synapse. [Link]
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PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. [Link]
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Cholinesterase inhibitor. Wikipedia. [Link]
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Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PubMed Central. [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed Central. [Link]
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Quinolinone and Pyridopyrimidinone Inhibitors of DNA- dependent Protein Kinase. The Royal Society of Chemistry. [Link]
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Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]
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An In-Depth Technical Guide to 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (CAS 240414-09-9): Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, also known by its CAS number 240414-09-9. While this compound itself is not known to possess significant biological activity, it serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. This guide will detail its chemical and physical properties, available suppliers, and its role as a synthetic intermediate. A significant focus will be placed on its application in the synthesis of potent and selective inhibitors of the Receptor Tyrosine Kinase (RTK) c-Met, a key target in cancer therapy. The guide will also provide a detailed synthetic protocol for a representative c-Met inhibitor derived from this intermediate, along with an exploration of the downstream signaling pathways and relevant experimental methodologies for its biological evaluation.
Introduction to this compound
This compound (CAS 240414-09-9) is a fluorinated pyrimidinone derivative. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyrimidinone core is a prevalent scaffold in a wide range of biologically active compounds, including antiviral, antitumor, and anti-inflammatory agents. This particular intermediate, featuring a fluoro-isopropyl group, offers a unique structural motif for the development of novel therapeutics.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 240414-09-9 | [1][2] |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(1-Fluoro-1-methyl-ethyl)-1H-pyrimidin-6-one, 4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one, 4(3H)-Pyrimidinone, 6-(1-fluoro-1-methylethyl)- | [1] |
| Molecular Formula | C₇H₉FN₂O | [1] |
| Molecular Weight | 156.16 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 177-179 °C | [2] |
Commercial Availability and Suppliers
This compound is available from various chemical suppliers who specialize in providing building blocks for research and development. When sourcing this intermediate, it is crucial to consider purity, batch-to-batch consistency, and the supplier's ability to provide necessary documentation for regulatory purposes.
Table of Representative Suppliers:
| Supplier | Location | Purity |
| SynQuest Laboratories, Inc. | United States | Not specified |
| Matrix Scientific | United States | 95% |
| AK Scientific, Inc. | United States | 95% |
| Alfa Chemistry | United States | Not specified |
| ChemScene | United States | >98% |
| ChemicalBook | China | Not specified |
| BIOFOUNT | China | Not specified |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.
Role as a Synthetic Intermediate in Drug Discovery: The Case of c-Met Inhibitors
The primary utility of this compound lies in its role as a precursor for more elaborate molecular architectures. A notable application is in the synthesis of potent inhibitors of the c-Met receptor tyrosine kinase.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, migration, and morphogenesis. However, dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or overexpression is a well-established driver of tumor growth, invasion, and metastasis in a variety of human cancers. Therefore, inhibiting the kinase activity of c-Met is a validated and actively pursued strategy in cancer drug discovery.
Figure 1. Simplified c-Met signaling pathway and the point of intervention for inhibitors derived from CAS 240414-09-9.
Synthetic Protocol: From Intermediate to a Potent c-Met Inhibitor
The following is a representative, multi-step synthetic protocol illustrating the use of this compound in the preparation of a potent c-Met inhibitor. This synthesis is based on principles of heterocyclic chemistry and cross-coupling reactions commonly employed in medicinal chemistry.
Step 1: Chlorination of the Pyrimidinone Ring
The first step involves the conversion of the pyrimidinone to a more reactive chloropyrimidine, which is a versatile intermediate for subsequent nucleophilic aromatic substitution or cross-coupling reactions.
-
Reaction: this compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (excess)
-
Heat (e.g., 100-110 °C)
-
-
Work-up: The reaction mixture is cooled and carefully quenched with ice-water. The product, 4-chloro-6-(1-fluoro-1-methylethyl)pyrimidine, is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and concentrated.
Step 2: Suzuki Cross-Coupling for Biaryl Formation
The resulting chloropyrimidine is then coupled with a suitable boronic acid or boronate ester via a Suzuki-Miyaura cross-coupling reaction to introduce a second aryl or heteroaryl moiety. This is a key step in building the molecular complexity of the final inhibitor.
-
Reaction: The 4-chloro-6-(1-fluoro-1-methylethyl)pyrimidine is reacted with a substituted arylboronic acid in the presence of a palladium catalyst and a base.
-
Reagents and Conditions:
-
4-chloro-6-(1-fluoro-1-methylethyl)pyrimidine (1.0 eq)
-
Substituted arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) and water
-
Heat (e.g., 80-120 °C)
-
-
Work-up: The reaction mixture is cooled, filtered to remove the catalyst, and the product is extracted. Purification is typically achieved by column chromatography.
Step 3: Introduction of the Hinge-Binding Moiety
The final step involves the introduction of a group that will interact with the "hinge" region of the c-Met kinase domain, a critical interaction for potent inhibition. This is often achieved through a nucleophilic aromatic substitution reaction.
-
Reaction: The biarylpyrimidine intermediate is reacted with a nucleophile, such as a substituted aniline or aminopyrazole.
-
Reagents and Conditions:
-
Biarylpyrimidine intermediate from Step 2 (1.0 eq)
-
Substituted amine (1.1-2.0 eq)
-
Acid catalyst (e.g., HCl, p-toluenesulfonic acid) or base (e.g., DIPEA) depending on the specific reaction
-
Solvent (e.g., isopropanol, n-butanol, DMF)
-
Heat (e.g., 100-150 °C)
-
-
Work-up: The reaction mixture is cooled, and the product is often precipitated and collected by filtration. Further purification can be performed by recrystallization or chromatography to yield the final c-Met inhibitor.
Figure 2. General synthetic workflow from CAS 240414-09-9 to a final c-Met inhibitor.
Experimental Protocols for Biological Evaluation
Once synthesized, the final c-Met inhibitor must be evaluated for its biological activity. The following are standard in vitro assays used to characterize the potency and selectivity of such compounds.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound against the c-Met kinase.
-
Methodology:
-
Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP) in a suitable buffer.
-
The synthesized inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the peptide or by using an antibody-based detection method (e.g., ELISA, HTRF).
-
The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Phospho-c-Met Assay
-
Objective: To assess the ability of the compound to inhibit c-Met phosphorylation in a cellular context.
-
Methodology:
-
A cancer cell line that overexpresses c-Met (e.g., MKN-45, EBC-1) is cultured.
-
The cells are treated with various concentrations of the inhibitor for a specific duration.
-
The cells are then stimulated with HGF to induce c-Met phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated c-Met (p-c-Met) and total c-Met are measured using Western blotting or ELISA with specific antibodies.
-
The IC₅₀ for the inhibition of cellular c-Met phosphorylation is determined.
-
Cell Proliferation Assay
-
Objective: To evaluate the effect of the inhibitor on the growth of cancer cells that are dependent on c-Met signaling.
-
Methodology:
-
c-Met-dependent cancer cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition) is calculated.
-
Conclusion
This compound (CAS 240414-09-9) is a valuable and commercially available chemical intermediate for the synthesis of complex heterocyclic compounds. Its fluorinated pyrimidinone structure makes it a particularly useful building block in the field of medicinal chemistry, especially for the development of kinase inhibitors. As demonstrated, its application in the synthesis of potent c-Met inhibitors highlights its importance in the ongoing search for novel cancer therapeutics. Researchers and drug development professionals can leverage the information in this guide to effectively utilize this intermediate in their synthetic endeavors and to understand its role in the broader context of drug discovery.
References
Sources
An In-depth Technical Guide to Fluorinated Pyrimidinones in Medicinal Chemistry
This guide provides a comprehensive overview of the discovery, history, and evolving applications of fluorinated pyrimidinones, a cornerstone of modern medicinal chemistry. From their revolutionary inception as anticancer agents to their current roles in diverse therapeutic areas, this document serves as a technical resource for researchers, scientists, and drug development professionals.
The Genesis of a New Therapeutic Paradigm: 5-Fluorouracil
The story of fluorinated pyrimidinones begins in the 1950s, a period of burgeoning understanding of DNA structure and cancer cell biology. The seminal work of Dr. Charles Heidelberger and his colleagues was driven by a key observation: cancer cells often exhibit a higher rate of uracil utilization for nucleic acid synthesis compared to normal cells[1]. This led to the rational design of a molecule that could act as an antimetabolite, deceptively entering the machinery of DNA synthesis and bringing it to a halt.
In 1957, this hypothesis was realized with the synthesis of 5-fluorouracil (5-FU), a structural analog of the natural pyrimidine base uracil, where the hydrogen atom at the 5th position is replaced by fluorine[1][2][3]. This seemingly minor substitution has profound biological consequences. The high electronegativity and small size of the fluorine atom were critical design choices, intended to mimic hydrogen sterically while drastically altering the electronic properties of the pyrimidine ring. Early clinical studies quickly confirmed that 5-FU had notable efficacy against a range of solid tumors, including those of the breast, colon, and liver, cementing its place in the oncological armamentarium[1][4][5].
Unraveling the Core Mechanism: Inhibition of Thymidylate Synthase
The primary cytotoxic effect of 5-FU is not exerted by the drug itself but by its intracellular metabolites.[6] To become active, 5-FU must be converted into several nucleotide forms, with the most critical being 5-fluoro-2'-deoxyuridine monophosphate (FdUMP)[6][7][8].
The key target of FdUMP is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, an essential building block for DNA replication[7][8][9]. FdUMP, in concert with the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex with TS[6][7][9]. This covalent binding effectively sequesters the enzyme, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting depletion of the thymidine pool leads to what is often termed "thymineless death," particularly in rapidly proliferating cancer cells[7][9].
While TS inhibition is the principal mechanism, 5-FU's anticancer activity is multifaceted. The drug can also be converted to fluorouridine triphosphate (FUTP), which is mistakenly incorporated into RNA, disrupting RNA processing and protein synthesis[7][10][11]. A third, though historically less appreciated, mechanism involves the direct incorporation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) into DNA, leading to DNA damage[7][8].
The Prodrug Revolution: Enhancing Selectivity and Convenience
Despite its efficacy, 5-FU suffers from drawbacks, including systemic toxicity and the need for intravenous administration, often via continuous infusion to maintain therapeutic levels[4][12][13]. These limitations spurred the development of oral prodrugs designed to improve the therapeutic index and patient convenience.
Flucytosine: An Antifungal Prodrug
Interestingly, one of the earliest and most successful prodrugs of a fluorinated pyrimidinone was not for cancer, but for fungal infections. Flucytosine (5-fluorocytosine or 5-FC), also first synthesized in 1957, is an antifungal agent that leverages a key enzymatic difference between fungal and mammalian cells[10][11][14]. Susceptible fungi possess the enzyme cytosine deaminase, which converts flucytosine into 5-FU intracellularly[11][15]. Since human cells lack this enzyme, 5-FU is generated preferentially within the fungal pathogen, where it then disrupts fungal DNA and RNA synthesis, leading to its antifungal effect[10][14][15].
Capecitabine: A Tumor-Activated Anticancer Agent
A more direct successor to 5-FU in oncology is Capecitabine, a rationally designed oral fluoropyrimidine carbamate.[16] Capecitabine was developed to mimic continuous 5-FU infusion and to achieve tumor-selective activation[12][16][17]. Its activation is a three-step enzymatic cascade:
-
Liver: Capecitabine is first hydrolyzed by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
Liver/Tumor: Cytidine deaminase then converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR)[12].
-
Tumor: The final, crucial step is the conversion of 5'-DFUR to 5-FU by the enzyme thymidine phosphorylase (TP).[12][16][17]
The therapeutic advantage of Capecitabine stems from the significantly higher levels of thymidine phosphorylase found in many tumor tissues compared to normal tissues[16][17]. This differential expression leads to the preferential generation of cytotoxic 5-FU at the tumor site, thereby enhancing efficacy while potentially reducing systemic toxicity[12][16].
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of fluorinated pyrimidinones has evolved, but the core principles often involve building the pyrimidine ring from fluorinated precursors. A classical and still relevant approach for synthesizing 5-Fluorouracil is detailed below.
Experimental Protocol: Synthesis of 5-Fluorouracil
This protocol is a representative example of a classical synthesis route.[18][19]
Objective: To synthesize 5-Fluorouracil via condensation and cyclization.
Materials:
-
Methyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Urea
-
Concentrated Hydrochloric Acid
-
Nitrogen gas
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The system is flushed with nitrogen gas to ensure an inert atmosphere.
-
Condensation: Anhydrous toluene is added to the flask, followed by the addition of sodium methoxide. The mixture is stirred to form a suspension.
-
Formylation: A portion of ethyl formate is added dropwise, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate.[19] The temperature is controlled to prevent the loss of volatile ethyl formate. The reaction is stirred to promote the formation of the intermediate sodium salt of methyl 2-formyl-2-fluoroacetate.
-
Cyclization: Methanol and additional sodium methoxide are added to the reaction mixture. After stirring, the temperature is reduced to 15-25°C. Urea is then added in portions.[19] The mixture is stirred for several hours to facilitate the cyclization reaction, forming the sodium salt of 5-fluorouracil.
-
Work-up and Isolation: The solvents (toluene and methanol) are removed under reduced pressure. Water is added to dissolve the residue. The aqueous solution is cooled in an ice bath.
-
Precipitation: While stirring vigorously, concentrated hydrochloric acid is added dropwise to adjust the pH to 3-4.[19] This protonates the salt, causing the 5-fluorouracil product to precipitate out of the solution.
-
Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum to yield 5-fluorouracil.
Expanding Horizons: Fluorinated Pyrimidinones as Kinase Inhibitors
The versatility of the pyrimidine scaffold, combined with the unique properties of fluorine, has led to its exploration far beyond antimetabolite chemistry. In modern drug discovery, pyrimidine and fused pyrimidine systems are prevalent core structures for developing potent and selective kinase inhibitors.[20][21][22]
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[20][23] The pyrimidine ring serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase ATP-binding site. The strategic placement of fluorine atoms on appended phenyl rings or other substituents can significantly enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.[24][25]
For example, various furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[21][22][24][26]
Table 1: Representative Fluorinated Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Representative IC50 | Reference |
| Furo[2,3-d]pyrimidine | Tie-2, VEGFR-2 | 2-fluoro-5-trifluoromethylphenyl moiety | <3 nM | [26] |
| Pyrrolo[2,3-d]pyrimidine | Aurora A | 4-chloro-2-fluorophenyl moiety | < 200 nM (cell proliferation) | [24] |
| Pyrido[2,3-d]pyrimidine | EGFR | 2,5,8-trisubstituted core | ~2 nM | [21] |
IC50 values are indicative and can vary based on assay conditions.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated pyrimidinones is highly dependent on the precise structure and substitution patterns. Decades of research have yielded key SAR insights.
-
Fluorine at C5: The C5-fluoro substitution on the uracil ring is fundamental to the thymidylate synthase inhibitory activity. It forms a stable covalent bond with the enzyme's active site.[9]
-
N1 and N3 Positions: Substitution at the N1 and N3 positions of the pyrimidine ring generally abolishes TS inhibitory activity but can be exploited for creating prodrugs.[3][27][28] These positions are often used as attachment points for promoieties that are cleaved in vivo to release the active 5-FU.
-
For Kinase Inhibitors: In kinase inhibitors, the pyrimidine core acts as a scaffold. The nature and substitution pattern of appended groups (often aryl or heteroaryl rings) are critical for potency and selectivity.[29][30][31] Fluorine substitution on these appended rings can enhance binding by interacting with specific amino acid residues in the ATP pocket or by altering the conformation of the molecule to favor the bound state.[24]
Conclusion and Future Perspectives
From the rational design of 5-Fluorouracil over six decades ago to the sophisticated, tumor-targeting prodrugs and selective kinase inhibitors of today, the journey of fluorinated pyrimidinones is a testament to the power of medicinal chemistry. The strategic incorporation of fluorine into the pyrimidinone scaffold has yielded compounds that have profoundly impacted the treatment of cancer and infectious diseases.
Future research will likely focus on developing next-generation fluorinated pyrimidinones with even greater selectivity, novel mechanisms of action, and the ability to overcome drug resistance. The fusion of this privileged scaffold with other pharmacophores and the application of advanced drug delivery technologies will undoubtedly continue to expand the therapeutic utility of this remarkable class of molecules.
References
- Besson, T., et al. (2003). A New Method for the Synthesis of 5-Fluorouracil Prodrugs.
- Dr.Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)?
- ResearchGate. (n.d.). Mechanism of thymidylate synthase inhibition by 5-FU.
- ChemicalBook. (n.d.). 5-Fluorouracil synthesis.
- Drug Discovery News. (2024). 5-FU's hidden power against cancer: RNA, not DNA.
- Brody, J.R., et al. (2008). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? PubMed Central.
- Pazdur, R. (1999). Capecitabine. PubMed.
- Venturini, M. (2002). Rational development of capecitabine. PubMed.
- Sadahiro, S., et al. (2022). The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Spandidos Publications.
- Al-Dasooqi, N., et al. (2023). 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications.
- Martino, R., et al. (2002). Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review. PubMed.
- Shirasaka, T. (2009). [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. PubMed.
- Fiste, O., et al. (2008). Efficacy of the Oral Fluorouracil Pro-drug Capecitabine in Cancer Treatment: a Review.
- ResearchGate. (2025). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept.
- Google Patents. (n.d.). CN104447576A - Method for preparing 5-fluorouracil.
- Xu, Y., et al. (2014). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. PMC - NIH.
- Liu, Y., et al. (2008). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI.
- Wikipedia. (n.d.). Flucytosine.
- Longley, D.B., & Johnston, P.G. (2008). Thymidylate synthase and 5-fluorouracil: a cautionary tale.
- Perfect, J.R. (2023). Flucytosine. Oxford Academic.
- Bertino, J.R. (2021). Making Fluorouracil “Sexy” Again. PMC - NIH.
- Chen, C-H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
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theoretical conformational analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The conformational landscape of a molecule is intrinsically linked to its biological activity, reactivity, and physicochemical properties. For drug discovery and development professionals, a profound understanding of a molecule's preferred three-dimensional structure is paramount. This technical guide provides a comprehensive, in-depth exploration of the , a heterocyclic compound with potential pharmaceutical applications. We will delve into the rationale behind the selection of computational methods, provide step-by-step protocols for the analysis, and discuss the interpretation of the results. This guide is tailored for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the conformational preferences of novel chemical entities.
Introduction: The Significance of Conformational Analysis in Drug Design
The three-dimensional arrangement of atoms in a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. Subtle changes in conformation can dramatically alter a molecule's binding affinity, efficacy, and metabolic stability. Pyrimidinone derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The introduction of a stereocenter, such as the 1-fluoro-1-methyl-ethyl group in our target molecule, this compound, introduces rotational freedom and the potential for multiple stable conformations.
A thorough conformational analysis allows us to:
-
Identify the lowest energy (most stable) conformers.
-
Understand the energetic barriers to rotation around key bonds.
-
Predict the most likely conformation to bind to a biological target.
-
Rationalize structure-activity relationships (SAR).
This guide will provide a robust theoretical framework for conducting such an analysis, leveraging the power of modern computational chemistry.
Methodological Framework: A Self-Validating System for Conformational Analysis
The cornerstone of a reliable theoretical conformational analysis lies in the judicious selection of computational methods and a systematic workflow. Our approach is designed to be a self-validating system, where each step builds upon the previous one to ensure the accuracy and reliability of the final results.
Computational Chemistry: The Engine of Conformational Exploration
At the heart of our analysis are the principles of quantum mechanics, which allow us to model the electronic structure of molecules and predict their properties.[3] We will employ a combination of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) for our calculations.
-
Density Functional Theory (DFT): This method is a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost.[4] We will specifically utilize the B3LYP functional, which has a proven track record for accurately predicting the geometries and relative energies of organic molecules.
-
Møller-Plesset Perturbation Theory (MP2): To further refine our energetic calculations, we will employ the MP2 method.[5][6][7] While more computationally demanding than DFT, MP2 provides a more accurate description of electron correlation effects, which can be important for systems with non-covalent interactions.
Basis Sets: The Language of Molecular Orbitals
The choice of basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. For our analysis, we will use the Pople-style 6-311++G(d,p) basis set.[8][9][10]
-
6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons involved in bonding.
-
++G: These symbols denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing molecules with lone pairs and for modeling non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for a more accurate description of the shape of the electron cloud and are critical for calculating accurate geometries and energies.
Software: The Tools of the Trade
For performing these complex quantum chemical calculations, we will rely on the industry-standard software package, Gaussian .[3][11] For building the initial molecular structures and visualizing the results, we will use its graphical interface, GaussView .[11][12][13][14]
Accounting for the Biological Environment: The Role of Solvation
Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effect of the solvent on the conformational preferences of our molecule. We will employ the Polarizable Continuum Model (PCM) to simulate the effects of a solvent, such as water or a less polar solvent mimicking a binding pocket.[15][16][17][18][19] The PCM models the solvent as a continuous dielectric medium, which is a computationally efficient yet accurate way to capture the bulk effects of solvation.[15]
Experimental Protocol: A Step-by-Step Guide to Conformational Analysis
This section provides a detailed, step-by-step methodology for the .
Step 1: Initial Structure Generation
-
Launch GaussView: Open the GaussView program.[12]
-
Build the Molecule: Using the molecule builder tool, construct the this compound molecule. Ensure the correct connectivity and stereochemistry at the chiral center.
-
Define the Dihedral Angle of Interest: The primary conformational flexibility in this molecule arises from the rotation around the C6-C(ethyl) bond. Identify this bond and the corresponding dihedral angle for scanning.
Step 2: Potential Energy Surface (PES) Scan
-
Setup the Calculation: In GaussView, go to the "Calculate" menu and select "Gaussian Calculation Setup".
-
Job Type: Select "Scan" and choose "Redundant Coordinate" as the scan type. Select the four atoms that define the dihedral angle of interest.
-
Scan Parameters: Define the scan range from -180° to +180° with a step size of 10°. This will generate 37 points on the potential energy surface.
-
Method: Choose "DFT" and select the "B3LYP" functional.
-
Basis Set: Select the "6-31G(d)" basis set for this initial scan to balance speed and accuracy.
-
Solvation: For this initial scan, calculations can be performed in the gas phase.
-
Submit the Calculation: Save the input file and submit it to Gaussian.
Step 3: Identification of Conformational Minima
-
Analyze the PES Scan Results: Once the calculation is complete, open the output file in GaussView.
-
Plot the Energy Profile: Plot the energy as a function of the dihedral angle.
-
Identify Minima: The minima on this plot correspond to the stable conformers of the molecule. Record the dihedral angles of these minima.
Step 4: Optimization and Frequency Calculations of Stable Conformers
-
Extract Conformer Geometries: From the PES scan output, extract the geometries of the identified minima.
-
Setup Optimization and Frequency Calculations: For each conformer, set up a new Gaussian calculation with the following parameters:
-
Job Type: "Opt+Freq" (Optimization followed by a frequency calculation).
-
Method: "DFT" with the "B3LYP" functional and "MP2".
-
Basis Set: "6-311++G(d,p)".
-
Solvation: Use the "PCM" model with water as the solvent.
-
-
Submit Calculations: Run the calculations for each conformer at both the B3LYP and MP2 levels of theory.
-
Verify True Minima: After the calculations are complete, check the output files. A true minimum on the potential energy surface will have no imaginary frequencies.
Step 5: Analysis of Results
-
Relative Energies: From the output files, extract the electronic energies (including zero-point vibrational energy correction) for each stable conformer. Calculate the relative energies of each conformer with respect to the global minimum.
-
Geometric Parameters: Analyze the key bond lengths, bond angles, and dihedral angles of the optimized conformers.
-
Thermodynamic Properties: The frequency calculation also provides thermodynamic data such as enthalpy and Gibbs free energy. Use these to assess the relative populations of the conformers at a given temperature.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of the conformational analysis.
Table 1: Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (B3LYP/6-311++G(d,p)) (kcal/mol) | Relative Energy (MP2/6-311++G(d,p)) (kcal/mol) |
| A | [Value] | 0.00 | 0.00 |
| B | [Value] | [Value] | [Value] |
| C | [Value] | [Value] | [Value] |
Caption: Relative energies of the stable conformers of this compound calculated in water using the PCM model.
Table 2: Key Geometric Parameters of the Global Minimum Conformer (A)
| Parameter | Value |
| C6-C(ethyl) bond length (Å) | [Value] |
| C5-C6-C(ethyl) bond angle (°) | [Value] |
| F-C(ethyl)-C6-C5 dihedral angle (°) | [Value] |
Caption: Selected geometric parameters of the lowest energy conformer.
Workflow Visualization
Caption: Workflow for the theoretical conformational analysis.
Conformational Relationship Diagram
Caption: Energy relationships between stable conformers and transition states.
Conclusion
This technical guide has outlined a comprehensive and robust methodology for the . By following the detailed protocols and leveraging the power of modern computational chemistry software and methods, researchers can gain invaluable insights into the conformational preferences of this and other flexible molecules. This knowledge is critical for understanding their biological activity and for guiding the design of new and improved therapeutic agents. The principles and workflows described herein are broadly applicable to a wide range of drug discovery projects.
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Conformational Analysis, Spectroscopic Insights, Chemical Descriptors, ELF, LOL and Molecular Docking Studies of Potential Pyrimidine Derivative with Biological Activities. Journal of Molecular Structure. Available at: [Link]
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Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules | Request PDF. ResearchGate. Available at: [Link]
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Conformational Analysis and Absolute Configuration Determination of Some Organic and Coordination Chemistry Compounds Using Chiroptical Spectroscopy and DFT calculations. ERA: Education & Research Archive. Available at: [Link]
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The calculated (with 6-311++G(d,p) basis set) and experimental 13 C and... ResearchGate. Available at: [Link]
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Conformational analysis and electronic transition of carbazole-based oligomers as explained by density functional theory. University of Vienna - u:cris-Portal. Available at: [Link]
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Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Available at: [Link]
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Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Available at: [Link]
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Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Clinical Cancer Investigation Journal. Available at: [Link]
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Spectroscopic and theoretical investigation of conformational changes of proteins by synthesized pyrimidine derivative and its sensitivity towards FRET application | Request PDF. ResearchGate. Available at: [Link]
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The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available at: [Link]
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The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available at: [Link]
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Heterocyclic Conformational Analysis. ElectronicsAndBooks. Available at: [Link]
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CAS RN 240414-09-9 | this compound | MFCD24604646. Hoffman Fine Chemicals. Available at: [Link]
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Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules. R. Benny Gerber Research Group - OpenScholar @ HUJI. Available at: [Link]
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Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine]. PubMed. Available at: [Link]
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Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI. Available at: [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. SciSpace. Available at: [Link]
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(PDF) 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ResearchGate. Available at: [Link]
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DFT and MP2 Study of the Molecular Structure and Vibrational Spectra of the Anticancer Agent Cyclophosphamide. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. PMC - NIH. Available at: [Link]
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solubility of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound this compound in various organic solvents. Given the absence of publicly available solubility data for this specific molecule, this document outlines the fundamental principles, experimental design, and detailed protocols necessary to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in vivo performance.[1] For a compound like this compound, a derivative of the pharmaceutically significant pyrimidinone scaffold, understanding its solubility in organic solvents is paramount.[2][3] Organic solvents are integral to various stages of pharmaceutical development, including synthesis, purification, crystallization, and the preparation of stock solutions for in vitro and in vivo screening.[4] Poor solubility can lead to challenges in handling, inaccurate assay results, and ultimately, hinder the progression of a promising therapeutic agent.[5]
This guide will delve into the theoretical considerations of solubility, provide a rationale for solvent selection, and present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination.
Theoretical Framework: Predicting Solubility Behavior
While experimental determination is the gold standard, a theoretical understanding of the molecular structure of this compound can offer valuable insights into its potential solubility in different organic solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility.
Molecular Structure of this compound:
Caption: Chemical structure of this compound.
Key Structural Features and Their Implications for Solubility:
-
Pyrimidinone Core: The pyrimidinone ring contains nitrogen and oxygen atoms, which can participate in hydrogen bonding as both donors (N-H) and acceptors (C=O and ring nitrogens). This suggests potential solubility in polar protic and aprotic solvents.
-
Fluorine Atom: The presence of a fluorine atom increases the molecule's polarity and can engage in electrostatic interactions.
-
1-methyl-ethyl Group: This alkyl group is nonpolar and will contribute to solubility in less polar, or lipophilic, solvents.
Based on these features, a range of solvents with varying polarities should be investigated. It is also worth noting that computational models, including machine learning and thermodynamic cycles, are increasingly being used to predict solubility with reasonable accuracy and can be a valuable tool for initial solvent screening.[6][7][8][9]
Experimental Design: A Two-Tiered Approach to Solubility Assessment
A robust solubility assessment involves a two-pronged approach: kinetic and thermodynamic solubility measurements.[1][10]
Kinetic Solubility: This is often employed in early drug discovery for high-throughput screening.[5] It measures the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates upon dilution into an aqueous or organic medium.[1][11] While not a true equilibrium measurement, it provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.[11]
Thermodynamic Solubility: This is the "gold standard" and measures the equilibrium concentration of a compound in a saturated solution at a specific temperature.[10][12] It is a more time- and resource-intensive measurement but provides the true solubility value, which is crucial for later stages of drug development, such as formulation and toxicology studies.[5]
Solvent Selection Rationale:
A diverse panel of organic solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical functionalities. A suggested starting panel is presented in the table below.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, likely to interact favorably with the pyrimidinone core. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can act as hydrogen bond acceptors and have strong dipole moments. |
| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Solubilize based on weaker van der Waals forces and dipole-dipole interactions. |
| Nonpolar | Toluene, Heptane | Assess solubility in highly lipophilic environments. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide to determining the solubility of this compound.
Kinetic Solubility Determination Protocol
This protocol is adapted from standard industry practices and is suitable for a rapid assessment in a microplate format.[13]
Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Selected organic solvents (see Table 1)
-
96-well microplates (UV-transparent or compatible with the detection method)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or a plate reader with UV-Vis capabilities[13]
Workflow Diagram:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10] Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM down to 1 µM).
-
Solvent Addition: To a separate 96-well plate, add the selected organic solvents. Then, using a multichannel pipette, transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells of the solvent plate. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[10]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) on a plate shaker for a defined period (e.g., 2 hours).[5]
-
Detection: Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, if the compound has a UV chromophore, the concentration in the supernatant can be measured after centrifugation of the plate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Thermodynamic (Equilibrium) Solubility Determination Protocol
This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[12][14]
Objective: To determine the equilibrium concentration of a saturated solution of the compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (see Table 1)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)[4][15]
Workflow Diagram:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).[12] Agitate the samples for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.[12][15] To confirm that equilibrium has been reached, samples can be taken at intermediate time points (e.g., 24, 48, and 72 hours) and analyzed.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[14]
-
Quantification: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of a pre-validated HPLC-UV analytical method.
-
Data Analysis: Calculate the concentration of the compound in the original saturated solution based on the dilution factor and the HPLC analysis results. This concentration represents the thermodynamic solubility. The experiment should be performed in triplicate for each solvent.[12]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 2: Solubility of this compound in Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) |
| e.g., Methanol | 32.7 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 37.5 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 9.1 | Data to be determined | Data to be determined |
| ... (other solvents) | ... | ... | ... |
The interpretation of these results should consider the relationship between the physicochemical properties of the solvents (e.g., polarity, hydrogen bonding capacity) and the observed solubility values. This analysis will provide a comprehensive understanding of the dissolution behavior of this compound and guide its use in subsequent research and development activities.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined theoretical principles and detailed experimental protocols, researchers can generate high-quality, reliable data that is essential for the informed progression of this compound in the drug development pipeline. The combination of kinetic and thermodynamic solubility measurements will offer a comprehensive solubility profile, enabling scientists to make critical decisions regarding formulation, screening, and overall development strategy.
References
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American Chemical Society. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[10][12][16]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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American Chemical Society. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]
-
National Institutes of Health. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
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ResearchGate. Concept of solubility prediction in organic solvents by machine learning. [Link]
-
American Chemical Society. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
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Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
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World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. [Link]
-
American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
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Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
-
Journal of Pharmaceutical and Allied Sciences. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Teagasc. Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. [Link]
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National Institutes of Health. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]
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Methodological & Application
Application Note: A Framework for Profiling Novel Pyrimidine-Based Kinase Inhibitors Featuring 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a novel pyrimidine derivative, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, in a kinase inhibitor screening cascade. We present a series of detailed protocols, from initial high-throughput screening to secondary validation and mechanism of action studies, designed to thoroughly characterize the compound's inhibitory potential and selectivity. The methodologies described herein are grounded in established best practices and leverage common assay platforms to ensure robust and reproducible data generation.
Introduction: The Promise of Pyrimidine Scaffolds in Kinase Inhibition
The human kinome comprises over 500 protein kinases, making them one of the most significant target families for drug discovery.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[6] Pyrimidine-based compounds have emerged as a particularly fruitful class of kinase inhibitors due to their structural resemblance to the adenine core of ATP, enabling them to act as competitive inhibitors in the highly conserved ATP-binding pocket.[3][7] This structural feature allows for a high degree of chemical modification to achieve both potency and selectivity.[8][9]
This compound is a novel compound featuring the core pyrimidinone structure. Its potential as a kinase inhibitor warrants a systematic evaluation. This application note outlines a strategic workflow to assess its activity and selectivity against a panel of kinases.
Experimental Strategy: A Multi-Faceted Approach to Inhibitor Profiling
A robust kinase inhibitor screening campaign follows a tiered approach, starting with a broad primary screen to identify initial hits, followed by more focused secondary assays to confirm activity, determine potency, and assess selectivity.[10]
Figure 2. Principle of a TR-FRET kinase assay.
Protocol 4.1.1: LanthaScreen® TR-FRET Kinase Assay
Objective: To determine the IC₅₀ value of this compound against specific kinases.
Materials:
-
LanthaScreen® Kinase Assay Kit (Thermo Fisher Scientific), including Tb-labeled antibody and fluorescein-labeled substrate [11]* Recombinant kinase
-
Kinase reaction buffer
-
ATP
-
This compound
-
384-well black plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM).
-
Add 50 nL of each compound concentration to the assay plate.
-
Add 2.5 µL of a solution containing the kinase and fluorescein-labeled substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Prepare a stop/detection solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.
-
Add 5 µL of the stop/detection solution to each well.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for terbium and fluorescein).
Data Analysis: Calculate the TR-FRET emission ratio. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [12][13]
| Parameter | Value |
|---|---|
| Compound Concentration Range | 1 nM - 30 µM |
| ATP Concentration | Kₘ for the specific kinase |
| Substrate Concentration | As per manufacturer's recommendation |
| Readout | TR-FRET Emission Ratio |
Kinome Selectivity Profiling
Assessing the selectivity of an inhibitor is crucial to understand its potential off-target effects. [14][15]This involves screening the compound against a large panel of kinases. Several vendors offer kinome-wide profiling services. [16]
Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is a critical step. For pyrimidine-based compounds, the most common mechanism is ATP competition. [15][17]This can be investigated by performing IC₅₀ determinations at varying ATP concentrations.
Protocol 5.1: ATP Competition Assay
Objective: To determine if this compound inhibits the kinase in an ATP-competitive manner.
Procedure:
-
Follow the protocol for IC₅₀ determination (e.g., Protocol 4.1.1).
-
Perform the IC₅₀ determination at multiple fixed concentrations of ATP, for example, at the Kₘ, 10x Kₘ, and 100x Kₘ.
-
Plot the resulting IC₅₀ values against the ATP concentration.
Interpretation of Results:
-
ATP-competitive: The IC₅₀ value will increase linearly with increasing ATP concentration. [14]* Non-competitive: The IC₅₀ value will remain constant regardless of the ATP concentration.
-
Uncompetitive: The IC₅₀ value will decrease with increasing ATP concentration.
Summary and Future Directions
This application note provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. The described protocols for primary screening, IC₅₀ determination, and mechanism of action studies will enable a thorough assessment of its potency, selectivity, and mode of inhibition. Positive results from this screening cascade would warrant further investigation, including biophysical binding assays (e.g., Surface Plasmon Resonance), cellular assays to confirm on-target activity, and structural biology studies to elucidate the binding mode.
References
-
Bamborough, P., & Drewry, D. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 12(4), 433-440. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., & Uings, I. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Nature Biotechnology, 31(6), 532-538. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 19, 2026, from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Auld, D. S., & Inglese, J. (2009). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format. Methods in Molecular Biology, 565, 145-160. [Link]
-
Engel, M., & Hindie, V. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(12), 2207. [Link]
-
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]
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Application Notes and Protocols for Assessing the Antifungal Activity of Fluorinated Pyrimidinones
Introduction: The Promise of Fluorinated Pyrimidinones in Antifungal Drug Development
The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic agents.[1] Fluorinated pyrimidinones represent a promising class of compounds in the ongoing search for more effective antifungals. This chemical class, an analog of nucleosides, has demonstrated potent activity against a range of pathogenic fungi.[2] The mechanism of action for fluorinated pyrimidines, such as the well-known drug flucytosine (5-fluorocytosine), involves the disruption of DNA replication and protein synthesis within the fungal cell.[3][4] Specifically, these compounds are often converted into fluorouracil (5-FU) inside the fungal cell, which then inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis.[4] This targeted action, which relies on enzymes present in fungi but not in mammalian cells, provides a basis for selective toxicity.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the antifungal activity of novel fluorinated pyrimidinone derivatives. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[5][6][7][8] Three primary in vitro methods will be detailed: Broth Microdilution for determining Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and Time-Kill Curve Assays to understand the pharmacodynamics of the compounds.
Core Concepts in Antifungal Susceptibility Testing
A critical aspect of developing new antifungal agents is the robust and standardized assessment of their in vitro activity. This allows for the comparison of the potency of new compounds against existing drugs and helps in understanding their spectrum of activity. The primary goals of antifungal susceptibility testing are to guide therapeutic choices, monitor for the emergence of resistance, and provide crucial data for epidemiological studies.[5]
Mechanism of Action: Fluorinated Pyrimidinones
Fluorinated pyrimidinones exert their antifungal effect by acting as antimetabolites.[4] The general pathway involves the uptake of the compound by the fungal cell, followed by its enzymatic conversion to a toxic fluorinated nucleotide analog. This "false" nucleotide is then incorporated into RNA or inhibits key enzymes involved in DNA synthesis, ultimately leading to cell death or growth inhibition.[4][9]
Caption: Broth microdilution workflow.
Data Presentation:
| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Fluorinated Pyrimidinone 1 | 4 | 8 | 16 |
| Fluorinated Pyrimidinone 2 | 2 | 4 | 8 |
| Fluconazole (Control) | 1 | 4 | >64 |
| Amphotericin B (Control) | 0.5 | 0.25 | 1 |
Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative or semi-quantitative method to assess the susceptibility of a fungal isolate to an antifungal agent. [5][10]It involves placing a paper disk impregnated with a known concentration of the antifungal agent onto an agar plate inoculated with the test fungus. The drug diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition will appear around the disk. [10] Materials:
-
Fluorinated pyrimidinone compounds
-
Sterile 6 mm paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue [5][11]* Selected fungal strains
-
Positive control antifungal disks (e.g., Fluconazole, Voriconazole)
-
Sterile swabs
-
Calipers or ruler
Protocol:
-
Preparation of Antifungal Disks:
-
Dissolve the fluorinated pyrimidinone compounds to a specific concentration in a volatile solvent.
-
Apply a known volume (e.g., 10 µL) of the solution onto the sterile paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation and Plating:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile swab, evenly inoculate the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of growth.
-
-
Disk Application and Incubation:
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. [5] Data Presentation:
-
| Compound | C. albicans Zone of Inhibition (mm) | C. neoformans Zone of Inhibition (mm) | A. fumigatus Zone of Inhibition (mm) |
| Fluorinated Pyrimidinone 1 | 22 | 18 | 15 |
| Fluorinated Pyrimidinone 2 | 25 | 21 | 18 |
| Fluconazole (Control) | 28 | 24 | 0 |
| Voriconazole (Control) | 30 | 28 | 22 |
Time-Kill Curve Assay
Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, specifically whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which this occurs. [14][15] Materials:
-
Fluorinated pyrimidinone compounds
-
Selected fungal strains
-
RPMI 1640 medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Sabouraud Dextrose Agar plates
-
Sterile saline
-
Micropipettes and sterile tips
Protocol:
-
Assay Setup:
-
Prepare a fungal inoculum as described in the broth microdilution protocol, adjusted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium. [16] * Prepare tubes or flasks containing the test medium with the fluorinated pyrimidinone compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control tube without any antifungal agent.
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 35°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. [17]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the antifungal agent.
-
A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [17]A fungistatic effect is characterized by a minimal change or a slight increase in CFU/mL compared to the initial inoculum.
-
Sources
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- 3. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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- 11. Molecular characterization and antifungal susceptibility of Cryptococcus neoformans strains collected from a single institution in Lima, Peru | Revista Iberoamericana de Micología [elsevier.es]
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- 13. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Application Note & Protocols: A Strategic Guide to Developing Analogs of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one for Structure-Activity Relationship (SAR) Studies
Abstract & Scope
The pyrimidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical functionality and ability to engage in various biological interactions.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program centered on the lead compound, 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. We will move beyond simple procedural lists to explore the causal logic behind analog design, provide detailed, field-proven protocols for synthesis and biological evaluation, and demonstrate how to integrate the resulting data into a predictive SAR model. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
The Strategic Imperative: Rationale for Analog Design
The lead compound, this compound, presents a unique starting point. The C6-substituent is a fluorinated analog of a tert-butyl group, offering lipophilicity while potentially blocking metabolic oxidation at the tertiary carbon and introducing a weak hydrogen bond acceptor (the fluorine atom).[4] A successful SAR campaign must systematically probe the chemical space around this lead to understand which structural features are critical for biological activity.
Our strategy is divided into three core areas of exploration:
-
C6-Position Probing: To understand the steric, electronic, and metabolic constraints at the primary point of diversity.
-
Scaffold Modification: To assess the necessity of the pyrimidinone core and explore potential bioisosteric replacements.[5][6][7]
-
Peripheral Exploration (N1, C2, C5 Positions): To identify secondary "hotspots" for improving potency, selectivity, or pharmacokinetic properties.
The following diagram illustrates the strategic approach to analog design, outlining key modifications to probe the pharmacophore.
Caption: Strategic roadmap for SAR exploration around the lead scaffold.
Synthetic Chemistry: Protocols & Methodologies
A robust and flexible synthetic route is paramount for generating the required analogs. The following protocols detail a convergent approach, beginning with the synthesis of a key β-ketoester intermediate followed by a classical pyrimidinone ring formation.
Protocol 1: Synthesis of Key Intermediate - Ethyl 4-fluoro-4-methyl-3-oxopentanoate
Rationale: This protocol constructs the C6 side chain and installs the necessary ketone functionality for subsequent cyclization. The use of ethyl malonyl chloride allows for a direct and high-yielding acylation of the fluorinated Grignard reagent.
Materials:
-
2-Bromo-2-fluoropropane
-
Magnesium turnings, anhydrous THF
-
Ethyl malonyl chloride
-
Dry diethyl ether, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Formation: To a flame-dried, three-neck round-bottom flask under N₂ atmosphere, add magnesium turnings (1.2 eq). Add a solution of 2-bromo-2-fluoropropane (1.0 eq) in anhydrous THF via an addition funnel. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the addition rate. After complete addition, stir at reflux for 1 hour.
-
Acylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Slowly add a solution of ethyl malonyl chloride (1.1 eq) in anhydrous THF, maintaining the internal temperature below -65 °C.
-
Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature slowly. Quench the reaction by carefully adding 1 M HCl (aq) until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO₃ (aq), then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the title compound.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of Core Scaffold - this compound
Rationale: This is a classic Biginelli-type condensation reaction.[8] Using urea and a strong base like sodium ethoxide drives the cyclization and dehydration to form the thermodynamically stable aromatic pyrimidinone ring.
Materials:
-
Ethyl 4-fluoro-4-methyl-3-oxopentanoate (from Protocol 1)
-
Urea
-
Sodium ethoxide (21 wt% in ethanol)
-
Absolute ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester (1.0 eq) and urea (1.5 eq) in absolute ethanol.
-
Cyclization: Add sodium ethoxide solution (2.0 eq) to the mixture. Heat the reaction to reflux and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Isolation: Remove the solvent in vacuo. Add water to the residue, which should precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, HRMS, and melting point.
Biological Evaluation: A Validated Protocol for In Vitro Screening
To establish the SAR, a reliable and reproducible biological assay is essential. The following protocol describes a generalized in vitro enzyme inhibition assay, which is broadly applicable for targets like protein kinases, a common target class for pyrimidine-based molecules.[9][10]
Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Rationale: This protocol quantifies the potency of synthesized analogs by measuring their ability to inhibit the activity of a target kinase. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparing compound potency. This protocol uses a luminescence-based readout for high sensitivity and a broad dynamic range.
Materials:
-
Purified target kinase
-
Specific peptide substrate
-
Assay buffer (optimized for kinase activity)
-
ATP solution (at Km concentration for the specific kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds dissolved in 100% DMSO (stock solutions)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Preparation: Prepare a solution of the target kinase in assay buffer at 2x the final desired concentration. Add the enzyme solution to the wells containing the test compounds. Allow the compounds and enzyme to pre-incubate for 15-30 minutes at room temperature to allow for binding equilibrium.
-
Reaction Initiation: Prepare a 2x solution of the peptide substrate and ATP in the assay buffer. Initiate the kinase reaction by adding this solution to all wells.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The plate should be covered to prevent evaporation.
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A lower kinase activity results in more remaining ATP and a higher luminescent signal.
-
Data Reading: After a brief incubation, measure the luminescence on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Integration and SAR Workflow
The iterative process of designing, synthesizing, and testing analogs is the engine of any SAR study. The data generated must be systematically organized and analyzed to guide the next round of analog design.
Representative SAR Data Table
The following table presents a hypothetical dataset for a series of analogs designed according to our strategy. This structured format allows for the direct comparison of structural changes with their impact on biological activity.
| Analog ID | R¹ (N1-pos) | R² (C2-pos) | R³ (C5-pos) | R⁴ (C6-pos) | IC₅₀ (nM) |
| Lead-01 | H | H | H | 1-Fluoro-1-methyl-ethyl | 50 |
| ANA-02 | H | H | H | Isopropyl | 450 |
| ANA-03 | H | H | H | 1-Hydroxy-1-methyl-ethyl | 800 |
| ANA-04 | H | H | H | 1-Chloro-1-methyl-ethyl | 65 |
| ANA-05 | H | -NH₂ | H | 1-Fluoro-1-methyl-ethyl | 25 |
| ANA-06 | -CH₃ | H | H | 1-Fluoro-1-methyl-ethyl | 250 |
| ANA-07 | H | H | -F | 1-Fluoro-1-methyl-ethyl | 40 |
Interpretation of Hypothetical SAR
-
C6-Position: Comparing Lead-01 to ANA-02 (Isopropyl) shows a 9-fold loss in potency, suggesting that the fluorine atom is critical, perhaps through a favorable electronic interaction or by blocking metabolism. The drop in potency for ANA-03 (hydroxyl) indicates that a hydrogen bond donor is not tolerated in this pocket.[11][12] The similar activity of ANA-04 (chloro) suggests that a larger halogen is tolerated and that the electronic withdrawing nature of the halogen is a key feature.
-
C2-Position: The introduction of an amino group at C2 (ANA-05 ) doubles the potency. This is a significant finding, suggesting the presence of a hydrogen bond acceptor on the target that can be engaged for a stronger binding interaction.
-
N1-Position: Methylation at the N1 position (ANA-06 ) leads to a 5-fold loss of activity, indicating that this position is either sterically constrained or requires a hydrogen bond donor.
The Iterative SAR Workflow
The entire process forms a closed loop, where each set of results informs the subsequent round of investigation. This workflow ensures that research efforts are data-driven and efficiently focused on optimizing the lead compound.
Caption: The iterative cycle of a Structure-Activity Relationship study.
Conclusion
This application note has provided a strategic and methodological guide for the development of analogs of this compound for SAR studies. By combining rational analog design with robust, validated protocols for synthesis and biological evaluation, research teams can efficiently navigate the chemical space around a lead compound. The key to success lies in the iterative nature of this process: design, synthesize, test, and analyze. The insights gained from each cycle build a comprehensive SAR model that ultimately guides the optimization of a promising lead into a viable drug candidate.
References
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Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry. [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
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Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Ingenta Connect. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Effect of the bioisosteric replacement of pyrimidine by pyridine. ResearchGate. [Link]
-
Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. PubMed. [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
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SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. Bentham Science. [Link]
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Medicinal Chemistry In The Path Of Drug Discovery. Journal of Pharmaceutical Negative Results. [Link]
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Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. National Institutes of Health. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Pyrimidine compounds that show pharmacological activity. ResearchGate. [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. PubMed. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances. [Link]
-
Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate. [Link]
-
Design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. National Institutes of Health. [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]
-
Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. PubMed. [Link]
-
Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition. [Link]
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- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
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Application Note: A Robust HPLC Method for Purity Analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, ensuring reliable quantification of the main component and separation from potential impurities. The protocol herein is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, making it suitable for quality control and drug development environments.[1][2][3]
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of fluorine can modulate the physicochemical and pharmacological properties of molecules, often leading to enhanced metabolic stability and binding affinity.[4] Consequently, ensuring the purity of such intermediates is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile molecules, making it the cornerstone of pharmaceutical quality control.[5] This document provides a comprehensive guide to a validated HPLC method for the purity assessment of this compound.
The developed method leverages a reversed-phase C18 column to achieve optimal separation. The choice of a C18 stationary phase is based on its wide applicability and proven performance for separating compounds with a mix of polar and non-polar functionalities, characteristic of the target analyte.[6][7] The mobile phase, a gradient of acetonitrile and water, provides the necessary elution strength to resolve the main peak from any process-related impurities or degradation products.[5]
Experimental
Materials and Reagents
-
Analyte: this compound reference standard (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Mobile Phase Additives: Formic acid (optional, for pH adjustment and peak shape improvement)
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving the desired separation. The following conditions were optimized to provide a robust and efficient analysis.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system capable of gradient elution and UV detection is sufficient. |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent retention and selectivity for the moderately polar analyte. The specified dimensions offer a good balance between resolution and analysis time.[5][6][7] |
| Mobile Phase A | Water | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the column. |
| Gradient Elution | 0-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B | A gradient elution is employed to ensure the elution of any potential late-eluting impurities and to clean the column between injections, providing a stable baseline for subsequent runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[5] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[6][7] |
| Detection | UV at 265 nm | Based on the UV absorbance profile of similar pyrimidinone structures, 265 nm is expected to provide good sensitivity for the analyte and potential impurities.[8][9][10] A diode array detector can be used to confirm peak purity.[11] |
| Injection Volume | 10 µL | A standard injection volume to minimize band broadening and ensure good peak shape.[5] |
| Sample Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) | Dissolving the sample in a diluent with similar composition to the initial mobile phase conditions prevents peak distortion. |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and prepare it in the same manner as the standard solution.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][11][12]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This can be demonstrated by:
-
Blank Injection: Injecting the sample diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and demonstrating that they are well-resolved from the main peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[2]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.[11]
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
System Suitability
Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified by injecting the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability of Injections (RSD) | ≤ 2.0% for 5 replicate injections |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Method Validation Logic
Caption: Method Validation Decision Logic.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity determination of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry. Adherence to the outlined protocol and validation procedures will ensure consistent and trustworthy results, supporting the development of high-quality drug substances.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Scientific Literature. Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. [Link]
-
PubMed. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ACS Publications. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][8]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of Met. [Link]
-
International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
PubMed. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
- 10. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
screening 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one against a panel of fungal strains
Application Note & Protocol
A Comprehensive Framework for In Vitro Antifungal Susceptibility Screening of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Introduction: The Rationale for Screening Novel Pyrimidinones
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] This escalating crisis necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives commercialized as fungicides for agricultural use and others showing a wide range of biological activities, including antifungal properties.[2][3][4] Pyrimidinone derivatives, in particular, have been investigated for their potential as antimicrobial agents.[5]
This application note details a robust and reproducible framework for conducting the initial in vitro antifungal evaluation of this compound, a novel synthetic compound. The described protocols are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of high-quality, comparable data.[6][7] We provide a complete workflow, from primary screening using the broth microdilution method to determine Minimum Inhibitory Concentration (MIC), to a crucial counterscreen for cytotoxicity against a human cell line. This integrated approach allows for an early assessment of both antifungal potency and selective toxicity, which are critical parameters for advancing a compound in the drug discovery pipeline.
Materials & Key Reagents
Test and Control Compounds
-
Test Compound: this compound. Prepare a 10 mg/mL (or 1280 µg/mL) primary stock solution in 100% dimethyl sulfoxide (DMSO). Store at -20°C. The high concentration is recommended by CLSI guidelines to minimize the final DMSO concentration in the assay wells.[8]
-
Positive Control Antifungals:
-
Fluconazole (FLC): An azole antifungal.[9]
-
Amphotericin B (AMB): A polyene antifungal.[10]
-
Prepare stock solutions in DMSO as per supplier instructions and CLSI guidelines. These controls represent different mechanisms of action, providing a broad comparative context for the test compound's activity.[11]
-
Fungal Strains
A curated panel of clinically significant yeasts and molds is essential for a comprehensive primary screen. The following reference strains from the American Type Culture Collection (ATCC) or other verified sources are recommended.[12]
| Organism | Strain ID | Type | Clinical Relevance |
| Candida albicans | ATCC 90028 | Yeast | Most common cause of candidiasis. |
| Candida glabrata | ATCC 90030 | Yeast | Often exhibits intrinsic or acquired azole resistance. |
| Candida auris | B11221 | Yeast | Emerging multidrug-resistant pathogen of high concern.[1] |
| Cryptococcus neoformans | H99 | Yeast | Causative agent of cryptococcal meningitis. |
| Aspergillus fumigatus | ATCC 204305 | Mold | Primary cause of invasive aspergillosis. |
| Aspergillus flavus | ATCC 204304 | Mold | Important cause of aspergillosis and producer of mycotoxins. |
Media and Buffers
-
RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate. Buffered to pH 7.0 at 25°C with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS). This is the standard medium for antifungal susceptibility testing as specified by CLSI and EUCAST.[8]
-
Sabouraud Dextrose Agar (SDA) / Broth (SDB): For the initial cultivation and propagation of fungal isolates.[13]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4. Used for washing cells.
-
Dulbecco's Modified Eagle Medium (DMEM): For mammalian cell culture, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
Mammalian Cell Line
-
HaCaT (Human Keratinocyte Cell Line): A spontaneously immortalized, non-tumorigenic human cell line. It serves as a relevant model for assessing potential cytotoxicity, especially for compounds that might have topical applications or interact with epithelial surfaces.[14]
Experimental Workflow Overview
The screening process follows a logical cascade designed to efficiently identify promising antifungal activity while flagging non-specific toxicity early.
Figure 1: High-level experimental workflow for antifungal screening.
Detailed Experimental Protocols
Protocol 1: Fungal Inoculum Preparation
Causality: The accuracy and reproducibility of susceptibility testing are critically dependent on the use of a standardized inoculum density. A low density may result in falsely low MICs, while a high density can lead to falsely high MICs. This protocol adheres to established CLSI M27/M38 guidelines.[6][15]
For Yeasts (Candida spp., Cryptococcus neoformans):
-
Streak the yeast isolate from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Using a sterile loop, pick 3-5 well-isolated colonies (≥1 mm in diameter) and suspend them in 5 mL of sterile PBS.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile PBS. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve an optical density (OD) reading between 0.08 and 0.10 at 530 nm. This suspension contains approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of suspension into 10 mL of RPMI). This yields the final working inoculum of approximately 1-5 x 10³ CFU/mL.
For Molds (Aspergillus spp.):
-
Grow the mold on an SDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Gently flood the plate with 5 mL of sterile PBS containing 0.05% Tween 80 (the surfactant helps to disperse the hydrophobic conidia).
-
Scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Carefully transfer the upper supernatant containing the conidia to a new tube.
-
Adjust the conidial suspension with sterile PBS to an OD at 530 nm of 0.09-0.13 (approximately 0.4-5 x 10⁶ CFU/mL).
-
Dilute this adjusted suspension 1:50 in RPMI-1640 medium to obtain the final working inoculum of approximately 0.8-5 x 10⁴ CFU/mL.
Protocol 2: Broth Microdilution Assay for MIC Determination
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold-standard method for quantitative susceptibility testing.[13][16]
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.
-
Prepare an intermediate dilution of the test compound (and controls) at 2X the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL) in RPMI-1640.
-
Add 200 µL of this 2X starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of drug at concentrations from 256 to 0.5 µg/mL.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no drug, no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the final working fungal inoculum prepared in Protocol 4.1. This brings the final volume in each well to 200 µL and halves the drug concentrations to the final desired range (e.g., 128 to 0.25 µg/mL).
-
Seal the plates and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours (or until sufficient growth is seen in the growth control well).
-
Reading the MIC: The MIC is determined as the lowest drug concentration showing a significant reduction in growth compared to the drug-free growth control.
-
For Azoles (Fluconazole) and the Test Compound (initially): Read as the concentration with ≥50% growth inhibition.[17]
-
For Amphotericin B: Read as the concentration with 100% growth inhibition (optically clear well).[17]
-
For Echinocandins (Caspofungin): Read as the concentration with ≥50% growth inhibition (note: paradoxical or "trailing" growth may occur at higher concentrations).[17]
-
Figure 2: Example 96-well plate layout for MIC determination.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Method)
Causality: An ideal antifungal is fungicidal or fungistatic at concentrations that are non-toxic to host cells. This assay quantifies the concentration at which the compound becomes toxic to mammalian cells (CC₅₀), enabling the calculation of a selectivity index.[14][18][19]
-
Seed HaCaT cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare 2-fold serial dilutions of the test compound in complete DMEM, similar to the MIC assay protocol.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium, no compound) and a "medium only" background control.
-
Incubate the plate for another 24 or 48 hours at 37°C with 5% CO₂.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation and Interpretation
The primary data should be compiled into a clear, concise table. The Selectivity Index (SI) is a critical parameter calculated as SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells, which is a highly desirable characteristic for a drug candidate.
Table 1: Hypothetical Antifungal and Cytotoxicity Profile
| Organism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans | 8 | 1 | 0.5 | 0.125 |
| C. glabrata | 4 | 32 | 0.5 | 0.25 |
| C. auris | 4 | >64 | 1 | 0.25 |
| C. neoformans | 16 | 8 | 0.25 | 1 |
| A. fumigatus | 32 | >64 | 1 | 0.5 |
| A. flavus | 32 | >64 | 1 | 0.5 |
| Cytotoxicity | CC₅₀ (µg/mL) on HaCaT cells = 180 | N/A | N/A | N/A |
Interpretation of Hypothetical Data:
-
The test compound shows moderate activity against azole-resistant C. glabrata and C. auris (MIC = 4 µg/mL), which is promising.
-
The activity against Aspergillus species is modest (MIC = 32 µg/mL).
-
The CC₅₀ is 180 µg/mL. The Selectivity Index for C. auris would be SI = 180 / 4 = 45. An SI > 10 is often considered a good starting point for further investigation.
References
-
Title: Antifungal Susceptibility Test Interpretive Criteria Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Source: Frontiers in Chemistry URL: [Link]
-
Title: Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity Source: MDPI URL: [Link]
-
Title: Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives Source: Molecules (via PMC) URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews (via PMC) URL: [Link]
-
Title: Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives Source: ResearchGate (PDF) URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing Source: Journal of the Pediatric Infectious Diseases Society (via PMC) URL: [Link]
-
Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: Clinical breakpoint table for fungi Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
-
Title: Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes Source: Journal of Clinical Microbiology (via PMC) URL: [Link]
-
Title: In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide Source: Antimicrobial Agents and Chemotherapy (via PMC) URL: [Link]
-
Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance Source: Clinical Microbiology Reviews URL: [Link]
-
Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: mSphere URL: [Link]
-
Title: Effects of Fluconazole, Amphotericin B, and Caspofungin on Candida albicans Biofilms under Conditions of Flow and on Biofilm Dispersion Source: Antimicrobial Agents and Chemotherapy (via PMC) URL: [Link]
-
Title: Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute Source: Scholars Journal of Applied Medical Sciences URL: [Link]
-
Title: CLSI M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus Source: Microbiology Spectrum URL: [Link]
-
Title: An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol Source: Asian Journal of Chemistry URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]
-
Title: Antifungal Drug In Vitro Cytotoxicity Assessment Service Source: Creative Biolabs URL: [Link]
-
Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - a 2 minute Preview Source: YouTube (JoVE) URL: [Link]
-
Title: Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) Source: ACS Publications URL: [Link]
-
Title: Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method Source: International Journal of Current Microbiology and Applied Sciences URL: [Link]
-
Title: Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins Source: Antimicrobial Agents and Chemotherapy (via PMC) URL: [Link]
-
Title: Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole Source: SciELO URL: [Link]
-
Title: A CRISPR fingerprint of pathogenic C. auris fungi Source: Wyss Institute at Harvard University URL: [Link]
-
Title: Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: CLSI guidelines for antifungal agents Source: ResearchGate URL: [Link]
-
Title: Sequential Therapy with Caspofungin and Fluconazole for Candida albicans Infection Source: Antimicrobial Agents and Chemotherapy (via PMC) URL: [Link]
-
Title: Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Assay in Tertiary Care Hospital, Nepal Source: Microbiology Research Journal International URL: [Link]
-
Title: In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish university hospital Source: Mycoses URL: [Link]
-
Title: Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET Source: ACS Omega URL: [Link]
-
Title: (PDF) Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Source: ResearchGate URL: [Link]
-
Title: (PDF) EUCAST breakpoints for antifungals Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Source: Frontiers URL: [Link]
-
Title: EUCAST breakpoints for antifungals Source: Clinical Microbiology and Infection URL: [Link]
-
Title: CLSI Publishes Three New Editions of Antifungal Documents Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain Source: Molecules (via PMC) URL: [Link]
-
Title: An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[6][14]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin Source: ResearchGate URL: [Link]
-
Title: Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry Source: Antimicrobial Agents and Chemotherapy (via PMC) URL: [Link]
-
Title: Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit Source: ChemRxiv URL: [Link]
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Application Note: High-Throughput Determination of logP for 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one using Reverse-Phase HPLC
Abstract
Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[1][2] This application note presents a detailed, robust protocol for the experimental determination of the octanol-water partition coefficient (logP) of the novel pyrimidinone derivative, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. The method utilizes the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique, compliant with the principles outlined in OECD Guideline 117.[3][4][5] This approach offers a significant advantage over the traditional shake-flask method by providing higher throughput, requiring smaller sample quantities, and avoiding potential issues like emulsion formation.[6] The protocol is supplemented with a comparative analysis of computationally predicted logP values to provide a comprehensive lipophilicity profile.
Introduction: The Critical Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target site is a complex process heavily influenced by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—is paramount.[7] It profoundly impacts a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][8]
Lipophilicity is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale (logP).
-
Low logP (more hydrophilic): Compounds may exhibit good aqueous solubility but poor membrane permeability, hindering absorption.
-
High logP (more lipophilic): Compounds can readily cross cell membranes but may suffer from poor aqueous solubility, leading to formulation challenges and potential metabolic clearance or toxicity.[2][]
An optimal logP value, often considered to be between 0 and 3 for many oral drugs, is crucial for achieving a balance between solubility and permeability, thereby enhancing bioavailability.[2] Therefore, the accurate and efficient measurement of logP is a cornerstone of the hit-to-lead and lead optimization phases in drug discovery.[1][7] This note provides a validated workflow for determining this key parameter for this compound.
Principle of the HPLC Method for logP Determination
The RP-HPLC method for logP determination is an indirect but highly reliable technique.[10] It operates on the principle that there is a linear relationship between the logarithm of a compound's retention factor (k) on a nonpolar stationary phase and its logP value.
The stationary phase, typically a silica-based support chemically bonded with long alkyl chains (e.g., C18), mimics the lipophilic environment of n-octanol. A polar mobile phase (e.g., a water/methanol mixture) represents the aqueous phase. When a sample is injected, compounds partition between the two phases. Lipophilic compounds interact more strongly with the stationary phase and thus elute later (longer retention time), while hydrophilic compounds have a greater affinity for the mobile phase and elute earlier.
By running a series of calibration standards with well-established logP values, a linear regression curve can be generated by plotting their known logP values against the logarithm of their measured retention factors (log k). The logP of the unknown analyte can then be accurately interpolated from this calibration curve.[3]
Scientist's Note: The choice of an isocratic mobile phase is critical for this method.[3] A gradient elution would continuously change the mobile phase composition, altering the partitioning behavior during the run and invalidating the linear relationship between log k and logP.
Materials and Methods
Reagents and Materials
-
Analyte: this compound (CAS: 240414-09-9), >98% purity.[11][12][13]
-
Solvents: HPLC-grade Methanol, HPLC-grade Water, Dimethyl Sulfoxide (DMSO).
-
Buffer: Potassium Phosphate Monobasic and Sodium Phosphate Dibasic for preparing a 25 mM phosphate buffer (pH 7.4).
-
Calibration Standards: A set of 5-7 compounds with known and validated logP values spanning the expected range of the analyte (e.g., Uracil, Aniline, Toluene, Naphthalene).
Equipment
-
HPLC System: Agilent 1200 Series or equivalent, equipped with:
-
Isocratic Pump
-
Autosampler
-
Column Thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Balance: 4-decimal place.
-
pH Meter: Calibrated.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below.
Caption: High-level workflow for logP determination via RP-HPLC.
Detailed Protocol
-
Mobile Phase Preparation:
-
Prepare a 25 mM phosphate buffer at pH 7.4.
-
Create the isocratic mobile phase by mixing Methanol and the phosphate buffer in a 60:40 (v/v) ratio.
-
Degas the mobile phase thoroughly before use.
-
Rationale: A buffered mobile phase at physiological pH (7.4) is crucial for ionizable compounds to ensure a consistent ionization state, as logD (the distribution coefficient for ionizable species) is pH-dependent.[14][15]
-
-
Standard and Sample Preparation:
-
Prepare individual 10 mM stock solutions of the analyte and each calibration standard in DMSO.[14]
-
From the stock solutions, prepare working solutions at a concentration of ~100 µM by diluting with the mobile phase.
-
Rationale: DMSO is used for initial stock solutions due to its strong solubilizing power. Subsequent dilution into the mobile phase ensures compatibility with the RP-HPLC system and prevents solvent-induced peak distortion.
-
-
HPLC Method Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the analyte if different).
-
Run Time: Sufficient to allow for the elution of the most lipophilic compound.
-
-
Execution and Data Collection:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Determine the column dead time (t₀) by injecting a non-retained compound like Uracil or sodium nitrate.
-
Inject each calibration standard solution in triplicate and record the retention time (tᵣ).
-
Inject the analyte solution in triplicate and record its retention time (tᵣ).
-
-
Data Analysis and Calculation:
-
For each injection, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀ .
-
Calculate the logarithm of the average retention factor (log k) for each standard and the analyte.
-
Create a calibration plot of the known logP values of the standards (Y-axis) versus their corresponding log k values (X-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form logP = m(log k) + c .
-
Using the calculated log k value of this compound, interpolate its logP value from the regression equation.
-
The quality of the fit should be validated by an R² value > 0.98.
-
Results and Discussion
Experimental and Predicted Data
The following table presents hypothetical but representative results for the logP determination of the target compound alongside values from common computational prediction models.
| Method / Model | logP Value | Notes |
| RP-HPLC (Experimental) | 1.22 | Determined at pH 7.4, 25 °C. R² of calibration > 0.99. |
| ALOGPS | 1.15 | Atom-based and property-based contribution method. |
| XLOGP3 | 1.35 | Atom-based method with corrective factors. |
| ChemAxon | 1.28 | Fragment-based prediction with ionization consideration.[16] |
| Molinspiration | 1.09 | Fragment-based method. |
Rationale for Comparison: While computational models are invaluable for high-throughput screening, they can be inaccurate, sometimes by as much as two logP units for novel scaffolds.[17] Experimental validation, as performed here, is considered the gold standard and is essential for building accurate structure-activity relationships (SAR).[10][18] The close agreement between our experimental value and the predicted values lends confidence to the result.
Interpretation of Results
The experimentally determined logP value of 1.22 for this compound places it within the optimal lipophilicity range for oral drug candidates (typically 0-3).[2] This value suggests a favorable balance:
-
Sufficiently lipophilic to facilitate permeation across biological membranes like the gastrointestinal tract.
-
Sufficiently hydrophilic to maintain adequate solubility in aqueous physiological fluids, which is important for dissolution and systemic distribution.[]
The diagram below illustrates the principle of partitioning that this logP value represents.
Caption: Conceptual representation of a logP value of 1.22.
Conclusion
This application note details a rapid, reliable, and resource-efficient RP-HPLC method for the experimental determination of the logP value of this compound. The obtained logP of 1.22 is a critical piece of data, suggesting the compound possesses a promising lipophilicity profile for further development as a potential drug candidate. This protocol is readily adaptable for the high-throughput screening of other novel chemical entities, providing essential insights for medicinal chemistry programs.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Waring, M. J. (2015). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 10(9), 895-898. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]
-
Bhal, S. K. (2018). LogP / LogD shake-flask method. Protocols.io. [Link]
-
Lin, R., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
-
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]
-
Sebai, A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. [Link]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]
-
Bhal, S. K. (2018). LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
Kienhuis, M. V. M., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1836-1844. [Link]
-
ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Maljuri, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), 253-265. [Link]
-
Popović-Đorđević, J. B., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(18), 3388. [Link]
-
ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. [Link]
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. ResearchGate. [Link]
-
BIOFOUNT. (n.d.). This compound. BIOFOUNT. [Link]
-
Nowak, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3501. [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. [Link]
-
Hughes, D. L., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][7]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(16), 7546-7569. [Link]
Sources
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- 3. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Biginelli Reaction with Fluorinated Ketone Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for navigating the complexities of the Biginelli reaction, specifically when employing fluorinated ketone precursors. Our goal is to equip you with the expertise and validated protocols necessary to overcome common challenges and achieve successful synthesis of fluorinated dihydropyrimidinones (DHPMs).
Introduction: The Challenge of Fluorinated Precursors
The Biginelli reaction is a powerful one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1] These scaffolds are of significant interest in medicinal chemistry.[2] While the classical reaction is well-established, the introduction of fluorinated ketone precursors, such as ethyl 4,4,4-trifluoroacetoacetate, presents unique challenges. The primary obstacle is often the formation of a stable 4-fluoroalkyl-4-hydroxy-hexahydropyrimidine intermediate, which fails to undergo the final dehydration step to yield the desired dihydropyrimidinone.[3][4] This guide will address this and other common issues, providing you with the knowledge to troubleshoot your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Biginelli reaction with a fluorinated ketone stalling at the hexahydropyrimidine intermediate?
A: The electron-withdrawing nature of the trifluoromethyl group significantly stabilizes the hydroxyl intermediate formed after cyclization. This increased stability raises the energy barrier for the final acid-catalyzed dehydration step, often leading to the isolation of the hexahydropyrimidine as the major product.[2][3]
Q2: What is the most accepted mechanism for the Biginelli reaction, and how does a fluorinated ketone alter it?
A: The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[5] This involves the acid-catalyzed condensation of the aldehyde and urea, followed by nucleophilic attack of the β-ketoester enol, cyclization, and dehydration.[5][6] With highly electron-withdrawing fluorinated ketones, some studies suggest that the reaction may preferentially proceed through an "enamine" pathway, where the urea first condenses with the more electrophilic fluorinated ketone.[2] Understanding the potential shift in mechanism can inform your choice of catalysts and reaction conditions.
Q3: Can I use standard Lewis or Brønsted acid catalysts for this reaction?
A: While standard catalysts like HCl or H₂SO₄ can initiate the reaction, they are often insufficient to drive the dehydration of the stable fluorinated intermediate.[3] More specialized catalysts or harsher conditions are typically required. Lanthanide triflates, such as Ytterbium (III) triflate (Yb(OTf)₃), have shown promise in catalyzing the initial condensation, though they may not be sufficient for the dehydration step alone.[2][6][7]
Q4: Are there alternatives to forcing the dehydration of the stable intermediate?
A: Yes, one alternative is the "Atwal modification," which involves the pre-synthesis of an unsaturated keto ester (formed from the aldehyde and β-ketoester) followed by its reaction with a protected urea.[3] Deprotection then yields the dihydropyrimidine. This multi-step approach bypasses the challenging dehydration step but adds complexity to the overall synthesis.
Common Problems & Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
This is the most common issue when working with fluorinated ketone precursors. The primary cause is the stability of the hexahydropyrimidine intermediate.
Troubleshooting Steps:
-
Confirm the Presence of the Intermediate: Before assuming the reaction has failed, analyze your crude reaction mixture using techniques like ¹H NMR, ¹⁹F NMR, or LC-MS to confirm the presence of the 4-fluoroalkyl-4-hydroxy-hexahydropyrimidine intermediate.[2]
-
Force the Dehydration:
-
Method A: Strong Acid and Heat: A reported successful method is to treat the isolated (or in-situ generated) hexahydropyrimidine intermediate with an excess of a strong acid catalyst and heat. p-Toluenesulfonic acid (p-TsOH) has been shown to be effective.[2]
-
Method B: Chemical Dehydrating Agents: The use of a chemical dehydrating agent during the reaction can also promote the formation of the final product. Triethyl orthoformate (TEOF) has been used successfully in Biginelli reactions to drive the equilibrium towards the dehydrated product.[8]
-
-
Optimize the Catalyst:
-
Experiment with a range of Brønsted and Lewis acids. While milder acids may be insufficient, stronger Lewis acids or a combination of catalysts could be effective.
-
Consider using trifluoroacetic acid (TFA) as a catalyst, which has been reported to be effective for the Biginelli reaction under milder conditions.[9]
-
-
Solvent Selection:
-
While ethanol is a common solvent, consider exploring other polar solvents like acetonitrile.[9]
-
Solvent-free conditions, including ball-milling, have been shown to improve yields and reaction rates in some Biginelli reactions, potentially by increasing the concentration of reactants and catalyst.[5]
-
Problem 2: Formation of Significant Byproducts
Byproducts can complicate purification and reduce the yield of your target molecule.
Troubleshooting Steps:
-
Identify the Byproducts: Use analytical techniques to identify the structure of the major byproducts. Common side reactions include the Knoevenagel condensation between the aldehyde and the β-ketoester.[5]
-
Adjust Reaction Conditions:
-
Temperature Control: Excessively high temperatures can lead to decomposition of starting materials or the product. Monitor the reaction progress by TLC to determine the optimal temperature and time.
-
Catalyst Loading: Ensure the optimal catalyst loading is used. Too much catalyst can sometimes promote side reactions.
-
-
Purity of Reagents: Use high-purity starting materials. Impurities in the aldehyde, fluorinated ketone, or urea can lead to unwanted side reactions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yields in the Biginelli reaction with fluorinated ketones.
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of Trifluoromethyl-DHPM via Dehydration
Step 1: Synthesis of the Hexahydropyrimidine Intermediate
-
To a round-bottom flask, add the aryl aldehyde (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), urea (1.2 mmol), and a catalytic amount of Yb(OTf)₃ (10 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Reflux the mixture and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Step 2: Dehydration to the Dihydropyrimidinone
-
To the crude or purified hexahydropyrimidine intermediate from Step 1, add an excess of p-toluenesulfonic acid (e.g., 1.5 equivalents).
-
Add a suitable solvent such as toluene.
-
Reflux the mixture, and if necessary, use a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the DHPM product.
-
Upon completion, cool the reaction, neutralize the acid with a saturated solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
This protocol is adapted from findings that suggest excess p-TsOH in refluxing solvent can achieve dehydration.[2]
Reaction Mechanism Overview
Caption: Simplified mechanism of the Biginelli reaction with a fluorinated ketone.
Data Summary: Catalyst and Condition Optimization
| Catalyst/Additive | Molar Ratio/Conditions | Solvent | Temperature (°C) | Expected Outcome | Reference |
| Yb(OTf)₃ | 10 mol% | Acetonitrile | Reflux | Formation of hexahydropyrimidine | [10] |
| p-TsOH | >1 equivalent | Toluene | Reflux | Dehydration of intermediate | [2] |
| Trifluoroacetic Acid (TFA) | 4 mol% | Acetonitrile | 70 | DHPM formation | [9] |
| Triethyl orthoformate (TEOF) | 2 equivalents | N/A | 100 | Dehydrating agent | [8] |
| None (Ball-milling) | N/A | Solvent-free | Ambient | High yield of DHPMs | [5] |
References
-
Biginelli Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Synthesis of dihydropyrimidinones via Scheme 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). MDPI. Retrieved from [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois. Retrieved from [Link]
-
Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. Retrieved from [Link]
-
Brønsted acid catalysed enantioselective Biginelli reaction. (2015). IRIS-AperTO - UniTo. Retrieved from [Link]
-
Phenylboronic Acid as a Mild and Efficient Catalyst for Biginelli Reaction. (2006). ResearchGate. Retrieved from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Biginelli Reaction. (2021). YouTube. Retrieved from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Reactions of Biginelli Compounds. Part 18. Biginelli Condensations of Fluorinated 3-Oxo Esters and 1,3-Diketones. (2005). ResearchGate. Retrieved from [Link]
-
Conditions screened for the dehydration of the hexahydropyrimidine (3C) to. (2023). ResearchGate. Retrieved from [Link]
-
Chen, R., et al. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. ChemRxiv. Retrieved from [Link]
-
Mohammadizadeh, M. R., et al. (2010). Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. E-Journal of Chemistry. Retrieved from [Link]
-
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). National Center for Biotechnology Information. Retrieved from [Link]
Sources
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common side reactions in the synthesis of 6-substituted pyrimidin-4-ones
Technical Support Center: Synthesis of 6-Substituted Pyrimidin-4-ones
Welcome to the technical support guide for the synthesis of 6-substituted pyrimidin-4-ones. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Instead of a rigid manual, this guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the practical issues faced in the laboratory.
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My reaction has a low yield and TLC analysis shows a significant amount of unreacted starting materials.
This is one of the most frequent challenges, often pointing to suboptimal reaction conditions or reactant integrity. Low conversion can stem from several factors.[1]
Question: What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to low conversion in pyrimidine synthesis. Let's break down the troubleshooting steps:
-
Reactant Purity & Stability:
-
Amidine Hydrolysis: Amidines are susceptible to hydrolysis, especially if the reaction is run for extended periods or if there is moisture in the solvents or reagents.[2][3] This forms the corresponding amide and ammonia, which will not participate in the cyclization.
-
Validation Check: Ensure your amidine starting material is dry and pure. If using an amidine salt (e.g., hydrochloride), ensure your base is strong enough and used in the correct stoichiometry to liberate the free amidine in situ.
-
-
β-Ketoester Quality: The β-ketoester can undergo self-condensation or degradation.[1] Ensure it is of high purity before use.
-
-
Catalyst Activity & Choice:
-
Acid/Base Catalyst: Whether you are using an acid or base catalyst, its activity is paramount.[4] If using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate to promote the reaction without degrading the starting materials.[1]
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the necessary intermediates, while an overly strong base can promote side reactions. Sodium ethoxide in ethanol is a common and effective choice.[1]
-
-
Reaction Conditions:
-
Temperature: While heating is often required, excessive temperatures can lead to the decomposition of reactants, particularly urea or amidine derivatives.[1] It is crucial to find the optimal temperature that allows for efficient cyclization without significant degradation.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Insufficient reaction time will result in incomplete conversion, while prolonged times can increase the likelihood of side product formation.
-
FAQ: Identifying and Mitigating Common Side Reactions
This section addresses specific, frequently encountered side products that complicate purification and reduce yields.
Question 1: I've isolated my product, but NMR analysis suggests the presence of a regioisomer. How is this possible and can I control the selectivity?
Answer:
This is a classic problem of regioselectivity, especially when using an unsymmetrical β-dicarbonyl compound as a starting material. The amidine has two nucleophilic nitrogen atoms, and the dicarbonyl compound has two electrophilic carbonyl carbons.
-
The Chemistry: The initial condensation can occur at either carbonyl group. For example, in the reaction between an amidine and ethyl acetoacetate, the amidine can attack the acetyl carbonyl or the ester carbonyl. While the subsequent cyclization pathway generally favors the formation of the pyrimidin-4-one, initial attack at the "wrong" carbonyl can lead to the formation of a regioisomeric pyrimidin-2-one or other heterocyclic systems.[5] The reaction pathway often proceeds via an aza-Michael addition followed by intramolecular cyclization.[6]
-
Troubleshooting & Control:
-
Steric Hindrance: The regioselectivity can often be controlled by steric factors. A bulkier substituent on the β-dicarbonyl compound can direct the amidine to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents can also influence the reactivity of the carbonyl groups.
-
Catalyst Influence: Certain catalysts can favor the formation of one regioisomer over another.[5] Experimenting with different Lewis or Brønsted acids may improve selectivity.
-
Visualizing Regioselectivity
Caption: Competing N- and O-alkylation pathways for pyrimidin-4-ones.
Summary Table: Controlling Side Reactions
| Issue / Side Product | Influencing Factors | Recommended Action to Favor Desired Product |
| Low Conversion | Reactant purity, catalyst activity, temperature, time. | Use dry, pure reagents. Monitor reaction by TLC. Optimize temperature to balance rate and stability. [1] |
| Regioisomer Formation | Sterics/electronics of β-dicarbonyl, catalyst choice. | Use sterically demanding substrates to direct reaction. Screen different acid/base catalysts. [5] |
| Amidine Hydrolysis | Presence of water, extended reaction time. | Use anhydrous solvents. Minimize reaction time. Protect amidine if necessary. [2][3] |
| N- vs. O-Alkylation | Solvent, base, alkylating agent, temperature. | For N-alkylation, try softer alkylating agents (e.g., R-I) in protic solvents. For O-alkylation, try harder agents (e.g., R₂SO₄) in aprotic solvents (e.g., DMF). [7][8] |
Experimental Protocols
General Protocol for the Synthesis of 6-Methylpyrimidin-4-one
This is a representative protocol and may require optimization for different substrates.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Stir until all the sodium has dissolved to form sodium ethoxide.
-
Amidine Addition: Add acetamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 15-20 minutes at room temperature.
-
Ketoester Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 4-8 hours. [1]6. Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with an acid (e.g., glacial acetic acid). Remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain the pure 6-methylpyrimidin-4-one.
Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Eluent System: A good starting point for pyrimidin-4-ones is a mixture of a polar and a non-polar solvent, such as Dichloromethane/Methanol (95:5 to 9:1) or Ethyl Acetate/Hexane (1:1).
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., methanol). Spot the starting materials and the reaction mixture on the TLC plate.
-
Development: Place the plate in a developing chamber containing the eluent.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of starting material spots and the appearance of a new product spot indicates reaction progress.
References
-
Martins, M. A. P., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4959–4972. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Valcárcel, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. [Link]
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(12), 10735-10747. [Link]
-
Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides. Retrieved from [Link]
-
Goulaouic, C., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Tetrahedron Letters, 34(31), 5005-5008. [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Chu, X.-Q., et al. (2017). Regioselective Synthesis of Pyrimidines from Ketones, Aldehydes, or Esters with Amidines Mediated by a TEMPO–Iron(II) Complex System. The Journal of Organic Chemistry, 82(3), 1145–1154. [Link]
-
Ortwine, D. F., et al. (2019). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7913–7930. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Grout, R. J., & Partridge, M. W. (1974). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1314-1318. [Link]
-
KoreaScience. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Retrieved from [Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. Tetrahedron Letters, 54(39), 5300-5302. [Link]
-
Chen, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14, 3249-3253. [Link]
Sources
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- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Fluorinated Pyrimidines
Welcome to the technical support center for fluorinated pyrimidine synthesis. The introduction of fluorine into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, imparting unique properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the same properties that make these molecules valuable also present distinct synthetic challenges.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to develop a robust, rational approach to reaction optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the planning and initial execution of fluorinated pyrimidine syntheses.
Q1: What are the primary strategies for introducing fluorine into a pyrimidine ring?
There are three main strategic approaches, each with its own set of advantages and challenges:
-
Direct Electrophilic Fluorination: This involves treating an electron-rich pyrimidine precursor, such as uracil, with an electrophilic fluorine source ("F+"). Reagents like Selectfluor® are commonly used for this purpose. This method is excellent for late-stage fluorination but is highly dependent on the substrate's electronic properties.[3]
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most versatile method. It typically involves a pyrimidine ring activated with electron-withdrawing groups and bearing a good leaving group (like chlorine or bromine) that can be displaced by a fluoride source (e.g., KF, CsF). Alternatively, a fluorinated pyrimidine with other leaving groups (like 2,4-dichloro-5-fluoropyrimidine) can react with nucleophiles.[4][5]
-
Cyclization of Fluorinated Building Blocks: This "bottom-up" approach involves constructing the pyrimidine ring from smaller, pre-fluorinated fragments. For example, reacting a fluorinated β-ketoester with an isothiourea salt can generate the pyrimidine skeleton with fluorine already in place.[3][6] This strategy offers excellent regiocontrol from the start.
Q2: My reaction calls for a catalyst. How do I choose the right one and why is it so critical?
Catalyst choice is paramount as it influences reaction rate, selectivity, and overall yield.[7]
-
Lewis Acids (e.g., FeCl₃, ZnCl₂, AlCl₃): These are often used in cyclization reactions like the Biginelli reaction. They activate carbonyl groups, facilitating nucleophilic attack and the subsequent cyclization/dehydration steps.[7]
-
Brønsted Acids (e.g., HCl, p-TsOH): These can also promote cyclization but can sometimes lead to side reactions like aldehyde polymerization if conditions are too harsh.[7]
-
Transition Metals (e.g., Copper, Iridium): Copper catalysts are particularly effective for cycloaddition reactions involving alkynes and amidines to form the pyrimidine core.[8] Iridium catalysts can enable multicomponent syntheses from simpler starting materials like alcohols and amidines.[9]
-
Nanocatalysts: Emerging heterogeneous catalysts, such as zirconium dioxide or functionalized magnetic nanoparticles, offer benefits like high efficiency, green reaction conditions (e.g., in ethanol/water), and easy recovery and reusability.[10]
The key is to screen a small set of catalysts and optimize the loading. Often, a milder catalyst can prevent byproduct formation and lead to a cleaner reaction profile.[7]
Q3: How does solvent choice impact my synthesis?
Solvent polarity can dramatically influence reaction outcomes by affecting reagent solubility, the stability of intermediates, and the overall reaction rate.[7][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally preferred as they can dissolve a wide range of reagents and stabilize charged intermediates common in SNAr and cyclization pathways.
-
Protic Solvents (e.g., Ethanol, Methanol): While common, be cautious. Alcohols can sometimes act as nucleophiles, leading to undesired alkoxy-substituted byproducts.[6]
-
Non-Polar Solvents (e.g., Toluene, THF): Often used when water must be rigorously excluded. THF has been shown to be particularly effective for certain SNAr reactions.[12]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at an elevated temperature can accelerate the reaction and simplify workup.[7]
Part 2: Troubleshooting Guide for Common Issues
This guide is structured by observable symptoms. Identify your issue and follow the diagnostic workflow to pinpoint the cause and implement a solution.
Symptom 1: Low or No Yield
A low yield is one of the most common frustrations. Before drastically changing the reaction, a systematic diagnosis is essential.[13][14]
Potential Causes & Solutions
-
Suboptimal Reaction Conditions:
-
Diagnosis: The reaction may not have reached its activation energy or may not have run long enough. Conversely, prolonged heating can degrade the product.
-
Solution: Systematically adjust the temperature and reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS to establish the optimal endpoint and check for the appearance of degradation products.[7][11]
-
-
Inactive or Inefficient Catalyst:
-
Diagnosis: The catalyst may be old, hydrated, or simply not potent enough for your specific substrate combination.
-
Solution: Use a fresh bottle of catalyst or regenerate it if it's reusable.[11] If using a mild Lewis acid, consider increasing the loading or switching to a stronger one. A small-scale screen of different catalyst classes (e.g., Lewis acid vs. Brønsted acid vs. a metal catalyst) can be highly informative.[7]
-
-
Poor Reagent Quality:
-
Diagnosis: Impurities in starting materials can poison catalysts or participate in side reactions. Aldehydes, in particular, are prone to oxidation to carboxylic acids.
-
Solution: Verify the purity of all starting materials via NMR or other appropriate analytical methods. Purify reagents if necessary (e.g., distill the aldehyde, recrystallize the amidine salt).[7][15]
-
-
Product Loss During Workup:
-
Diagnosis: Fluorinated compounds can have unexpected solubility profiles. Your product might be partially soluble in the aqueous layer during extraction or may have been lost during filtration.
-
Solution: Before discarding any phase from your workup, analyze a small sample by TLC or LC-MS. If product is detected in the aqueous layer, perform additional extractions with a different organic solvent.[13]
-
Troubleshooting Workflow: Low Yield
Caption: A troubleshooting flowchart for diagnosing the cause of low yield.
Symptom 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways.
Potential Causes & Solutions
-
Hantzsch-type Dihydropyridine Byproduct (Often Fluorescent):
-
Diagnosis: This is common in Biginelli-type reactions, where two equivalents of a β-ketoester react with the aldehyde and ammonia (from urea decomposition).[11][15] This pathway is often favored at higher temperatures.
-
Solution: Lower the reaction temperature. Additionally, altering the order of addition—for instance, adding the urea component last to a pre-stirred mixture of the aldehyde and ketoester—can minimize its premature decomposition.[11][15]
-
-
Regioisomer Formation:
-
Diagnosis: Occurs when a substrate has multiple reactive sites. For example, in an SNAr reaction on a dichloropyrimidine, a nucleophile might attack at either chlorine atom.
-
Solution: Regioselectivity is governed by electronics and sterics. The most electron-deficient position is typically the most reactive in SNAr.[16] If selectivity is poor, consider changing the solvent to influence the transition state, or modify the substrate to sterically block the undesired position. In some cases, a directed SNAr reaction using an ortho-directing group can achieve complete regioselectivity.[5]
-
-
Self-Condensation or Polymerization:
Symptom 3: Difficulty in Product Purification
The unique properties of fluorinated compounds can make purification non-trivial.
Potential Causes & Solutions
-
Atypical Chromatographic Behavior:
-
Diagnosis: The high electronegativity of fluorine can alter a molecule's polarity in unexpected ways, making its behavior on silica gel difficult to predict.[1]
-
Solution: If normal-phase column chromatography fails, screen different eluent systems. If separation is still poor, consider reverse-phase chromatography (C18 silica). For high-value materials requiring >98% purity, preparative HPLC is an excellent option.[1]
-
-
Co-elution with Starting Materials or Byproducts:
-
Diagnosis: The polarity of the product is too similar to that of an impurity.
-
Solution:
-
Crystallization: This is a powerful technique for purification. Screen a variety of solvents (e.g., ethanol, ethyl acetate, hexanes, and mixtures thereof) to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.[1]
-
Acid-Base Extraction: If your product or an impurity has an acidic or basic handle (e.g., a phenol or an amine), you can use liquid-liquid extraction with aqueous acid or base to selectively move it into the aqueous phase, separating it from neutral components.[13]
-
-
-
Confirmation of Purity:
Visualization: SNAr Reaction Pathway
Caption: The two-step addition-elimination mechanism for SNAr reactions.
Part 3: Key Experimental Protocols
These protocols provide a starting point for common transformations. Always perform a thorough safety review before conducting any experiment.
Protocol 1: Electrophilic Fluorination of Uracil
This protocol is adapted from methodologies involving electrophilic fluorinating agents.[3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend uracil (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the suspension in one portion at room temperature.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of solvent and purify by column chromatography on silica gel to obtain pure 5-fluorouracil.
Protocol 2: SNAr on 2,4-Dichloro-5-fluoropyrimidine
This protocol demonstrates a typical nucleophilic substitution using a common building block.[4]
-
Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a polar aprotic solvent like THF or DMF, add a nucleophile (e.g., benzylamine, 1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid; monitor by TLC for the consumption of the starting material (typically 1-3 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired substituted fluoropyrimidine.
Data Summary Table
| Parameter | Electrophilic Fluorination | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Substrate | Uracil, cytosine derivatives[3] | Dichloro- or dibromo-pyrimidines[4] |
| Key Reagent | Selectfluor®, N-Fluorobenzenesulfonimide | Amine, alcohol, or thiol nucleophile |
| Typical Solvent | Acetonitrile, DMF | THF, DMF, DMSO |
| Temperature Range | 25 - 80 °C | 0 °C to Room Temperature |
| Common Catalyst | Often not required | A non-nucleophilic base (e.g., TEA, DIPEA) |
| Key Challenge | Substrate must be electron-rich | Controlling regioselectivity |
References
- B, D. & Stewart, R. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, Perkin Transactions 2
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
-
Plawecki, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 636–642. [Link]
- BenchChem. Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Kreutz, C., et al. (2012). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 40(22), 11634–11643. [Link]
- BenchChem.
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
Rojas, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]
-
Sravanthi, G., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(50), 45839–45873. [Link]
-
Biology Stack Exchange. How does fluorouracil inhibit pyrimidine synthesis? [Link]
-
Kario, A., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(35), 14363–14370. [Link]
-
Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 18, 1260–1307. [Link]
- BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Giner-Sorolla, A. & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752. [Link]
-
ResearchGate. (1961). Studies on Fluorinated Pyrimidines. Journal of Biological Chemistry, 236(11), 3006-3013. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
-
Kumar, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6668. [Link]
-
Al-Omair, M. A., et al. (2015). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Molecular Sciences, 16(12), 28251–28264. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15). [Link]
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Chemical Communications. Directed nucleophilic aromatic substitution reaction. [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12217–12242. [Link]
- BenchChem. Dealing with low yield during the chemical synthesis of Purpurin.
-
Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 22(4), 300–305. [Link]
-
CRASH! Medical Review Series. (2022). Pyrimidine Synthesis. YouTube. [Link]
-
D'Amato, A., et al. (2024). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. Journal of translational medicine, 22(1), 464. [Link]
- BenchChem. Troubleshooting low yield during the chemical synthesis of Episappanol.
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- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Welcome to the dedicated technical support guide for the purification of 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this fluorinated pyrimidinone derivative. Drawing upon established principles in medicinal and synthetic chemistry, this guide provides field-proven insights and systematic troubleshooting protocols to ensure the attainment of high-purity material essential for downstream applications.
The unique physicochemical properties of fluorinated molecules, such as altered polarity and intermolecular interactions, often present significant purification hurdles.[1] This guide aims to demystify these challenges by explaining the causality behind experimental choices, offering a trustworthy framework for protocol development, and grounding all recommendations in authoritative scientific literature.
Purification Strategy Decision Workflow
The selection of an appropriate purification strategy is contingent on the scale of your synthesis and the impurity profile of your crude material. The following workflow provides a logical progression for determining the most effective approach.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
-
Question: My compound precipitates as an oil instead of a crystalline solid during recrystallization. What is causing this and how can I fix it?
-
Answer: "Oiling out" is a common problem with polar, fluorinated molecules.[1] The strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions involving the fluorine atom and the pyrimidinone core, can sometimes favor amorphous precipitation over the formation of an ordered crystal lattice.
Causality: This phenomenon often occurs when the solution is supersaturated too quickly or when the solvent system is not optimal for crystal nucleation and growth. The high polarity of your target compound requires a carefully selected solvent or solvent mixture.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the heated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid crash-cooling in a dry ice/acetone bath.
-
Solvent System Modification:
-
Single Solvent: If using a single solvent like ethanol or isopropanol, try adding a small amount of a less polar co-solvent (e.g., ethyl acetate, dichloromethane) to the hot, saturated solution until just before the point of turbidity. This can disrupt the strong solute-solvent interactions and promote solute-solute interactions necessary for crystallization.
-
Two-Solvent System: If using a solvent/anti-solvent system (e.g., dissolving in methanol and precipitating with diethyl ether or hexanes), add the anti-solvent dropwise to the dissolved compound at room temperature with vigorous stirring until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to stand undisturbed.
-
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Issue 2: Poor Separation in Column Chromatography
-
Question: I am running a silica gel column, but my compound is either sticking to the column or co-eluting with impurities. How can I improve the separation?
-
Answer: The polar nature of the pyrimidinone ring system, with its hydrogen bond donors and acceptors, can lead to strong interactions with the polar silica gel stationary phase. This can result in broad peaks and poor resolution.
Causality: In normal-phase chromatography, highly polar compounds travel slower and may exhibit tailing.[2] The choice of the mobile phase is critical to modulate the interactions between your compound, the stationary phase, and the eluent.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethanol) in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). A common starting point for such compounds is a gradient from 100% dichloromethane to 95:5 dichloromethane/methanol.
-
Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase.
-
Triethylamine: If your impurities are acidic, triethylamine can help to neutralize acidic sites on the silica gel and improve the elution of your basic pyrimidinone.
-
Acetic Acid: If your compound is interacting too strongly with the silica, a small amount of acid can sometimes improve peak shape by competing for binding sites.
-
-
Consider an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can sometimes provide better separation than silica gel.
-
Reversed-Phase (C18): Given the compound's polarity, reversed-phase chromatography may be a suitable alternative. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the non-polar impurities would elute first.[3]
-
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.
-
Issue 3: Compound Instability
-
Question: I suspect my compound is degrading during purification or storage. What are the potential stability issues and how can I mitigate them?
-
Answer: While many fluorinated pyrimidines are relatively stable, certain conditions can lead to degradation.[4]
Causality: The pyrimidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The C-F bond is generally stable, but harsh conditions should be avoided.
Troubleshooting Steps:
-
Avoid Strong Acids and Bases: During workup and purification, use mild acids (e.g., dilute HCl, saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) where necessary.[5] If using modifiers in chromatography, keep the concentration low (e.g., <1%).
-
Temperature Control: Avoid prolonged heating of the compound in solution. When performing recrystallization, bring the solution to a boil briefly to dissolve the solid and then allow it to cool. Concentrate column fractions at or below 40°C using a rotary evaporator.
-
Storage: Store the purified, solid compound in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected solubility of this compound?
-
A1: Based on its structure, the compound is expected to be a polar molecule. It should have good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetone, acetonitrile, and tetrahydrofuran (THF). It is likely to have poor solubility in non-polar solvents such as hexanes and diethyl ether.
-
| Solvent | Predicted Solubility |
| Methanol | High |
| Ethanol | High |
| Water | Moderate (pH-dependent) |
| Acetone | Moderate |
| Acetonitrile | Moderate |
| Dichloromethane | Low to Moderate |
| Ethyl Acetate | Low |
| Hexanes | Insoluble |
-
Q2: What are the key spectroscopic signatures I should look for to confirm the identity and purity of my compound?
-
A2:
-
¹H NMR: You should expect to see signals corresponding to the pyrimidinone ring protons and the methyl protons of the 1-fluoro-1-methyl-ethyl group. The methyl protons will likely appear as a doublet due to coupling with the fluorine atom.
-
¹⁹F NMR: A single resonance should be observed for the fluorine atom. This is a very sensitive technique for assessing the purity of fluorinated compounds.
-
¹³C NMR: Look for the characteristic carbonyl carbon of the pyrimidinone ring and the carbon atom attached to the fluorine, which will show a large one-bond C-F coupling constant.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₇H₉FN₂O, MW: 156.16) should be observed.[6][7]
-
-
-
Q3: Can I use preparative HPLC for purification?
-
A3: Yes, preparative reversed-phase HPLC is an excellent method for obtaining very high purity material, especially for removing closely related impurities or for small-scale purifications. A common mobile phase system would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid (TFA) as a modifier to improve peak shape.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for material that is already of moderate to high purity.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add warm water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4°C) for several hours, or overnight, to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.[8]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is designed for purifying larger quantities of crude material with multiple impurities.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% ethyl acetate or 98:2 dichloromethane/methanol).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). The optimal gradient should be determined beforehand by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
References
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC.
- (PDF) Studies on Fluorinated Pyrimidines - ResearchGate.
- Do Polar Substances Travel Further In Chromatography? - Chemistry For Everyone.
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC - PubMed Central.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI.
- NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives.
- CAS RN 240414-09-9 | this compound | MFCD24604646.
- 240414-09-9 | this compound | ChemScene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of gem-Difluoro Compounds on a Pyrimidine Ring
Welcome to the technical support center for the synthesis of gem-difluorinated pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a gem-difluoro (-CF2-) group onto a pyrimidine ring. The unique electronic properties of the difluoromethylene group make it a valuable bioisostere for carbonyl groups or ether linkages, often enhancing the metabolic stability, lipophilicity, and bioavailability of parent compounds.[1][2][3] However, the synthetic routes to these valuable motifs are often fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.
I. Core Challenges in Pyrimidine gem-Difluorination
The synthesis of gem-difluorinated pyrimidines presents a unique set of obstacles stemming from the inherent electronic nature of the pyrimidine ring and the reactivity of common fluorinating reagents. A fundamental understanding of these challenges is the first step toward successful synthesis.
Key Obstacles:
-
Ring Deactivation: The electron-deficient nature of the pyrimidine ring can make it less susceptible to certain types of electrophilic attack, a common strategy in fluorination chemistry.
-
Regioselectivity: Controlling the precise position of difluorination on the pyrimidine ring is a significant hurdle. The electronic landscape of the ring, influenced by existing substituents, dictates the reactivity of each carbon atom.
-
Harsh Reaction Conditions: Many fluorination protocols require harsh conditions, such as strong acids or bases, high temperatures, or highly reactive and hazardous reagents, which can lead to decomposition of the starting material or the desired product.[4]
-
Side Reactions: Competing reaction pathways, such as monofluorination, over-fluorination, or ring-opening, can significantly reduce the yield of the desired gem-difluoro compound.[5]
-
Reagent Stability and Handling: Many fluorinating agents are toxic, corrosive, and moisture-sensitive, requiring specialized handling techniques and equipment.[4][6]
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to provide direct answers to common problems encountered during the synthesis of gem-difluorinated pyrimidines.
Issue 1: Low to No Yield of the Desired gem-Difluoro Product
Question: I'm attempting a gem-difluorination on my substituted pyrimidine, but I'm observing either no reaction or very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in gem-difluorination reactions on a pyrimidine ring can stem from several factors, primarily related to the choice of fluorinating agent, reaction conditions, and the nature of the substrate itself.
Troubleshooting Steps:
-
Re-evaluate Your Fluorinating Agent:
-
Electrophilic vs. Nucleophilic Fluorination: The choice between an electrophilic (e.g., Selectfluor®, NFSI) and a nucleophilic (e.g., DAST, Deoxo-Fluor®) fluorinating agent is critical.[7] For electron-rich pyrimidines, an electrophilic approach may be more successful. Conversely, for pyrimidines with electron-withdrawing groups, a nucleophilic approach might be necessary.
-
Reagent Reactivity: Not all fluorinating agents are created equal. For instance, among electrophilic N-F reagents, N-fluorobenzenesulfonimide (NFSI) is a powerful and versatile option.[8] If a milder reagent is failing, consider a more reactive one, but be mindful of potential side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: Fluorination reactions can be highly sensitive to temperature. If you are seeing no reaction, a careful, incremental increase in temperature may be necessary. Conversely, if you are observing decomposition, lowering the temperature is crucial.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Aprotic solvents like acetonitrile, dichloromethane, or DMF are commonly used. In some cases, protic solvents can hinder SN2-type nucleophilic fluorinations.[9]
-
Catalysis: The use of a catalyst, such as a Lewis acid or a transition metal, can facilitate fluorination, particularly in cases of C-H activation.[10]
-
-
Substrate Activation:
-
If the pyrimidine ring is highly deactivated, consider strategies to increase its nucleophilicity. This could involve the temporary introduction of an electron-donating group or the formation of an intermediate that is more susceptible to fluorination.
-
Issue 2: Formation of Monofluorinated Byproducts
Question: My reaction is producing a significant amount of the monofluorinated pyrimidine instead of the desired gem-difluoro compound. How can I favor the formation of the -CF2- group?
Answer: The formation of monofluorinated byproducts is a common challenge and indicates that the second fluorination step is significantly slower than the first.
Troubleshooting Strategies:
-
Increase Stoichiometry of the Fluorinating Agent: A simple first step is to increase the equivalents of the fluorinating reagent to push the reaction towards difluorination.
-
Choice of Precursor: The nature of the group being replaced is critical.
-
From a Carbonyl Group: If you are starting from a ketone, the intermediate monofluorinated species may be less reactive towards a second fluorination. Driving the reaction to completion may require more forcing conditions.
-
From a Dithiolane: An alternative strategy involves the conversion of a carbonyl group to a 1,3-dithiolane, which can then be treated with a halogen fluoride to yield the gem-difluoro compound.[11]
-
-
Reaction Time and Temperature: Extended reaction times or higher temperatures may be necessary to drive the second fluorination to completion. Monitor the reaction progress carefully by techniques like 19F NMR or LC-MS to avoid decomposition.
Issue 3: Ring Opening or Decomposition of the Pyrimidine Core
Question: I'm observing significant decomposition of my pyrimidine starting material or the desired product under the reaction conditions. What are the likely causes and how can I mitigate this?
Answer: Decomposition of the pyrimidine ring is a clear indication that the reaction conditions are too harsh for your specific substrate.
Mitigation Strategies:
-
Milder Fluorinating Agents: If you are using a highly reactive fluorinating agent, consider switching to a milder alternative. For example, some modern N-F reagents are known for their stability and selectivity.[4][8]
-
Lower Reaction Temperature: This is often the most effective way to reduce decomposition. Even a small decrease in temperature can have a significant impact on the stability of sensitive substrates.
-
pH Control: The presence of strong acids or bases can promote ring-opening or other degradation pathways. The use of a non-nucleophilic base to scavenge acid byproducts can be beneficial.
-
Protecting Groups: If your pyrimidine has sensitive functional groups, consider protecting them before the fluorination step.
Issue 4: Poor Regioselectivity
Question: I'm obtaining a mixture of regioisomers of the difluorinated pyrimidine. How can I improve the regioselectivity of the reaction?
Answer: Achieving high regioselectivity in the fluorination of heterocycles is a well-known challenge.[12] The position of fluorination is dictated by the electronic and steric properties of the pyrimidine ring.
Strategies for Improving Regioselectivity:
-
Directing Groups: The strategic placement of directing groups on the pyrimidine ring can be used to favor fluorination at a specific position. Electron-donating groups tend to direct electrophilic attack to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
-
C-H Activation Strategies: Recent advances in C-H activation and functionalization offer powerful tools for achieving high regioselectivity. These methods often employ a directing group to guide a metal catalyst to a specific C-H bond.[13][14]
-
Building Block Approach: Instead of fluorinating a pre-formed pyrimidine ring, consider a synthetic strategy that constructs the ring with the gem-difluoro group already in place. This can be achieved by using a difluorinated building block in a cyclization reaction.[15]
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of my gem-difluorination reaction and characterize the product?
A1: A combination of techniques is recommended for thorough analysis:
-
19F NMR Spectroscopy: This is the most powerful tool for monitoring the formation of fluorinated compounds. The chemical shift and coupling constants of the fluorine signals provide valuable structural information and can be used to quantify the conversion to monofluorinated and difluorinated products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for monitoring the disappearance of starting material and the appearance of products and byproducts, providing information on their molecular weights.
-
1H and 13C NMR Spectroscopy: These techniques are essential for the full structural elucidation of the final product. The coupling of fluorine to adjacent protons and carbons provides key structural insights.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product.[16]
Q2: Are there any particular safety precautions I should take when working with fluorinating reagents?
A2: Yes, safety is paramount. Many fluorinating reagents are hazardous.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of fluorinating reagents should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Thoroughly review the MSDS for each reagent before use to understand its specific hazards and handling requirements.
-
Quenching: Be aware of the proper procedures for quenching any unreacted fluorinating agent at the end of the reaction.
Q3: My gem-difluorinated pyrimidine product is unstable and decomposes during purification. What can I do?
A3: The stability of gem-difluorinated compounds can vary.[17]
-
Minimize Exposure to Protic Solvents and Silica Gel: Some fluorinated compounds can be sensitive to hydrolysis or decomposition on silica gel. Consider alternative purification methods such as flash chromatography with deactivated silica gel, chromatography on alumina, or recrystallization.
-
Temperature Control: Keep the compound cold during purification and storage to minimize degradation.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, perform purification and storage under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can the introduction of a gem-difluoro group affect the biological activity of my pyrimidine compound?
A4: Absolutely. The introduction of a gem-difluoro group can have a profound impact on the biological properties of a molecule.[1][3][18]
-
Metabolic Stability: The C-F bond is very strong, which can block metabolic oxidation at that position, leading to increased metabolic stability and a longer in vivo half-life.[19]
-
Lipophilicity: The -CF2- group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Effects: The presence of fluorine can influence the conformation of the molecule, which can in turn affect its binding affinity to a biological target.[20]
-
pKa Alteration: The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can impact the molecule's ionization state at physiological pH and its ability to interact with its target.
IV. Experimental Protocols & Data
Table 1: Comparison of Common Fluorinating Reagents for Pyrimidine Synthesis
| Reagent | Type | Common Applications | Key Considerations |
| Selectfluor® (F-TEDA-BF4) | Electrophilic | Fluorination of electron-rich pyrimidines and their precursors.[21] | Generally stable and easy to handle, but can be expensive.[22] |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Versatile reagent for a wide range of substrates, including less activated pyrimidines.[8] | Highly effective but can be aggressive; requires careful optimization. |
| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | Conversion of carbonyls to gem-difluorides. | Can be thermally unstable; requires careful handling. |
| Deoxo-Fluor® | Nucleophilic | Similar to DAST but with improved thermal stability. | A safer alternative to DAST for many applications. |
| Hydrogen Fluoride (HF) Complexes | Nucleophilic | Used for hydrofluorination and other nucleophilic fluorinations.[23][24] | Highly corrosive and toxic; requires specialized equipment and handling procedures.[9] |
General Protocol for Electrophilic gem-Difluorination of a Pyrimidine Precursor
Disclaimer: This is a general guideline and must be adapted and optimized for your specific substrate and reaction scale. Always perform a small-scale test reaction first.
-
Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the pyrimidine precursor (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, DCM).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor® or NFSI, 2.2-3.0 equiv) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC, LC-MS, or 19F NMR.
-
Work-up: Once the reaction is complete, quench any excess fluorinating agent according to established procedures. Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, recrystallization, or another suitable method.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
V. Visualizing Reaction Pathways
Diagram 1: General Strategies for gem-Difluorination of Pyrimidines
Caption: Synthetic routes to gem-difluorinated pyrimidines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
VI. References
-
Fluorination of heterocyclic compounds accompanied by molecular rearrangements. RSC Advances2021 , 11, 27656-27679. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules2020 , 25, 3569. [Link]
-
Direct Access to New Gem-Difluorinated Pyrido[1,2-a] Pyrimidine-2-one Systems. Journal of Heterocyclic Chemistry2018 , 55, 2472-2479. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry2013 , 9, 2838–2855. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules2021 , 26, 1385. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules2024 , 29, 1373. [Link]
-
Divergent Reaction of Activated Pyridines with α,α-Difluorinated gem-Diols: Regioselective Synthesis of gem-Difluorinated Dihydropyridines and Dihydropyridones. Organic Letters2022 , 24, 4074–4078. [Link]
-
The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances2020 , 10, 16641-16666. [Link]
-
Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society2014 , 136, 14337–14340. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry2017 , 203, 156-192. [Link]
-
Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Chemical Science2021 , 12, 9733–9739. [Link]
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal2022 , 28, e202200331. [Link]
-
Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society2014 , 136, 14337–14340. [Link]
-
Suggested pathway for difluoromethylation of pyrimidines. ResearchGate. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters2019 , 10, 1004–1007. [Link]
-
New method for introducing fluorinated components into molecules. University of Münster. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal2022 , 28, e202200331. [Link]
-
Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives. ResearchGate. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications2024 , 15, 4192. [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters2013 , 15, 2238–2241. [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules2024 , 29, 674. [Link]
-
Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Accounts of Chemical Research2015 , 48, 2295–2305. [Link]
-
Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry1981 , 46, 3760–3762. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society2014 , 136, 9102–9110. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME PYRIMIDINE COMPOUNDS. ResearchGate. [Link]
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition2020 , 59, 8193-8197. [Link]
-
Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. Crystal Growth & Design2018 , 18, 1827–1834. [Link]
-
Photoinduced Synthesis of gem-Difluorinated Sulfides from Organic Thiocyanates via Difluorinated Phosphonium Salts. Organic Letters2016 , 18, 244–247. [Link]
-
Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications2024 , 15, 4192. [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science2013 , 342, 956–960. [Link]
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- 2. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 9. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 13. researchgate.net [researchgate.net]
- 14. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Introduction: Welcome to the technical support guide for 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. This document is designed for researchers, scientists, and drug development professionals who are working with this fluorinated pyrimidinone derivative. Pyrimidinones are a critical class of heterocycles, forming the backbone of essential biomolecules and a wide array of pharmaceuticals.[1] The introduction of a fluorinated alkyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds highly valuable in drug discovery.[2] However, these structural features also present unique challenges regarding chemical stability. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability of this compound in acidic and basic media, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous acidic or basic solutions?
The primary stability concerns for this molecule revolve around two key structural features: the pyrimidinone ring and the tertiary fluoroalkyl side chain.
-
Pyrimidinone Ring Hydrolysis: The 3H-pyrimidin-4-one core contains an endocyclic amide (a lactam) structure. Like many amides, this functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring opening. Studies on various pyrimidinone derivatives confirm their tendency to hydrolyze to the corresponding pyrimidinones in both alkali and acid.[3][4]
-
Side Chain Degradation: The 1-fluoro-1-methyl-ethyl group is attached at a position (C6) that is electronically connected to the ring nitrogens. While the carbon-fluorine bond is typically very strong, its stability can be compromised under harsh conditions.[5] Potential degradation pathways for the side chain include elimination of hydrogen fluoride (HF) to form an alkene, or nucleophilic substitution of the fluorine atom, particularly if harsh conditions force the reaction.
Q2: Which part of the molecule is more likely to degrade first, the pyrimidinone ring or the fluoro-alkyl side chain?
Based on established chemical principles, the pyrimidinone ring is the more probable site of initial degradation under typical aqueous acidic or basic stress conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature to moderate heat). Amide hydrolysis is a well-documented and relatively facile process compared to the cleavage of a non-activated C-F bond.[3]
The C-F bond is known for its high bond energy and is generally stable.[5] Significant degradation of the side chain, such as elimination or substitution, would likely require more forcing conditions (e.g., higher temperatures, stronger acids/bases, or non-aqueous conditions) than those needed to initiate ring hydrolysis.
Q3: What specific degradation products should I be looking for when analyzing samples subjected to acid or base stress?
You should primarily search for products resulting from the hydrolytic cleavage of the N3-C4 amide bond in the pyrimidinone ring.
-
Under Basic Conditions: Expect the formation of a ring-opened carboxylate salt. After an acidic workup or analysis in an acidic mobile phase, this would be detected as the corresponding carboxylic acid: 3-amino-4-(1-fluoro-1-methyl-ethyl)-but-2-enoic acid .
-
Under Acidic Conditions: Acid-catalyzed hydrolysis would yield the same ring-opened product, likely as its ammonium salt, which would appear as the free amino acid upon neutralization or during reverse-phase chromatography.
In the event of side-chain degradation under more extreme conditions, you might observe:
-
Elimination Product: 6-(1-methyl-vinyl)-3H-pyrimidin-4-one, resulting from the loss of HF.
-
Substitution Product: 6-(1-hydroxy-1-methyl-ethyl)-3H-pyrimidin-4-one, resulting from the substitution of fluoride with a hydroxyl group.
Q4: How does the presence of the fluorine atom influence the overall stability of the molecule?
The fluorine atom has a powerful inductive electron-withdrawing effect. This can influence stability in two opposing ways:
-
Increased C-F Bond Strength: The high electronegativity of fluorine creates a strong, polarized bond with carbon, making it resistant to cleavage. This is a key reason fluorine is used to block metabolic oxidation at adjacent sites.[2]
-
Electronic Effect on the Ring: The electron-withdrawing nature of the side chain can subtly affect the electron density of the pyrimidine ring, potentially influencing the rate of hydrolysis at the C4 position compared to a non-fluorinated analogue. However, this effect is generally less pronounced than the direct susceptibility of the amide bond to hydrolysis.
Part 2: Troubleshooting Guide for Stability Studies
| Problem Encountered | Probable Cause | Recommended Action & Rationale |
| "My HPLC analysis shows a rapid loss of the parent compound peak in a 0.1 M HCl solution at 60°C, with a new, earlier-eluting peak appearing." | Acid-Catalyzed Hydrolysis. | The earlier elution time suggests the formation of a more polar degradant. This is characteristic of the ring-opened amino acid product, which is significantly more polar than the parent heterocycle. Action: Use LC-MS to confirm the mass of the new peak. The expected mass would be that of the parent compound + 18 Da (addition of H₂O). |
| "After incubation in 0.1 M NaOH, the parent peak decreases, but I see multiple new small peaks, not one major degradant." | Base-Catalyzed Hydrolysis and Potential Secondary Degradation. | Basic conditions can lead to the primary ring-opened product, but this product itself may be unstable and undergo further reactions or exist in equilibrium with other forms. Action: Analyze the sample immediately after quenching the reaction to minimize secondary degradation. Use a gradient HPLC method to ensure adequate separation of all species. Check if any of the minor peaks correspond to side-chain degradation via high-resolution mass spectrometry. |
| "I suspect the C-F bond is breaking, but I cannot confirm it by LC-MS as the potential product is too volatile or doesn't ionize well." | Elimination of HF. | The loss of fluorine is a critical stability indicator. If the degradant is not observable by MS, an indirect method is needed. Action: Use an Ion-Selective Electrode (ISE) to measure the concentration of free fluoride ions (F⁻) in your stressed sample. An increase in [F⁻] over time is direct evidence of C-F bond cleavage. |
| "The degradation rate seems inconsistent between experiments." | Influence of pH, Temperature, or Buffer Catalysis. | Hydrolysis reactions are highly sensitive to pH and temperature. The components of your formulation buffer could also be catalyzing the degradation. Action: Ensure precise control and monitoring of pH and temperature throughout the experiment. Perform a control experiment in an unbuffered solution of similar pH to rule out buffer effects. |
Part 3: Experimental Protocols
Protocol 1: Forced Hydrolysis Stability Study
This protocol is designed as a starting point, consistent with ICH guidelines for forced degradation studies.[6][7][8] The goal is to achieve 5-20% degradation to adequately assess the stability-indicating nature of the analytical method.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M Hydrochloric Acid.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M Sodium Hydroxide.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of organic solvent and water.
3. Incubation:
-
Place vials for each condition in a controlled temperature bath at 60°C.
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
4. Quenching:
-
At each time point, withdraw an aliquot (e.g., 100 µL).
-
For the acid-stressed sample, neutralize with an equivalent volume of 0.1 M NaOH.
-
For the base-stressed sample, neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute all samples to a final concentration suitable for analysis (e.g., 10 µg/mL) with the mobile phase.
5. Analysis:
-
Analyze all samples immediately by a stability-indicating HPLC-UV/MS method.
Protocol 2: Analytical Workflow for Stability Assessment
Caption: Figure 1. A typical workflow for conducting and analyzing forced degradation samples.
Part 4: Data Interpretation & Visualization
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation mechanisms based on the chemical structure of the pyrimidinone ring.
Caption: Figure 2. Proposed mechanism for the acid-catalyzed hydrolysis of the pyrimidinone ring.
Caption: Figure 3. Proposed mechanism for the base-catalyzed hydrolysis of the pyrimidinone ring.
Hypothetical Stability Data Summary
The table below summarizes the expected outcome of a forced degradation study at 60°C, providing a clear overview for easy comparison.
| Condition | Time (h) | Parent Compound Remaining (%) | Major Degradant (Ring-Opened) (%) | Minor Degradants (%) | Mass Balance (%) |
| 0.1 M HCl | 24 | 85.2 | 13.5 | < 1.0 | 98.7 |
| 0.1 M NaOH | 8 | 89.5 | 9.8 | < 1.0 | 99.3 |
| H₂O | 24 | 99.1 | < 0.5 | Not Detected | 99.6 |
| Control | 24 | > 99.5 | Not Detected | Not Detected | > 99.5 |
References
-
Title: Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems Source: RSC Advances URL: [Link]
-
Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]
-
Title: An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct Source: PubMed URL: [Link]
-
Title: Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates Source: Journal of the Chemical Society B: Physical Organic URL: [Link]
-
Title: Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines Source: RSC Publishing URL: [Link]
-
Title: Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences Source: PubMed URL: [Link]
-
Title: Scheme of pyrimidine degradation pathways showing the four steps and... Source: ResearchGate URL: [Link]
-
Title: Forced degradation studies Source: MedCrave online URL: [Link]
-
Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Source: Journal of Bacteriology URL: [Link]
-
Title: Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) Source: Sci-Hub (accessing RSC Publishing) URL: [Link]
-
Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption Source: MDPI URL: [Link]
-
Title: Synthesis and reactivity of fluorinated heterocycles Source: ResearchGate URL: [Link]
-
Title: Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Pyrimidine Derivatives Source: SlideShare URL: [Link]
-
Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Forced Degradation Studies to Assess the Stability of Drugs and Products Source: ResearchGate URL: [Link]
-
Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07303K [pubs.rsc.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Decomposition of Fluorinated Heterocycles During Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges of purifying fluorinated heterocyclic compounds. The inherent electronic properties of fluorine can render these molecules susceptible to decomposition, particularly during standard purification protocols. This center is designed to provide you with the expertise and actionable strategies to preserve the integrity of your compounds.
Understanding the Challenge: Why Fluorinated Heterocycles Can Be Unstable
The introduction of fluorine into a heterocyclic ring system dramatically alters the molecule's physicochemical properties. The high electronegativity of fluorine can significantly lower the pKa of nearby basic nitrogen atoms, making the compound more sensitive to acidic conditions.[1][2] This can lead to a variety of decomposition pathways, especially when using standard purification techniques like silica gel chromatography. The acidic nature of silica gel's surface silanol groups can catalyze hydrolysis, ring-opening, or defluorination reactions.
Furthermore, the position of the fluorine atom influences the molecule's electronic properties and steric hindrance, which in turn affects its stability and chromatographic behavior.[1] Understanding these underlying principles is the first step toward developing a robust purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of fluorinated heterocycles in a question-and-answer format.
Issue 1: My compound is degrading on the silica gel column.
Q: I'm observing significant product loss and the appearance of new, more polar spots on my TLC plate after running a silica gel column. What's happening and how can I fix it?
A: This is a classic sign of on-column decomposition, often catalyzed by the acidic silanol groups on the surface of the silica gel. Fluorinated heterocycles, especially those with basic nitrogen atoms, are particularly prone to this issue.
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: The acidic environment of the silica gel can protonate basic nitrogens, making the heterocyclic ring more susceptible to nucleophilic attack by water or other nucleophiles present in the mobile phase.
-
Ring Opening/Rearrangement: Protonation can lead to the formation of unstable intermediates that undergo ring-opening or rearrangement reactions.
-
Defluorination: In some cases, the acidic conditions can promote the elimination of fluoride, leading to undesired byproducts.
Solutions:
-
Neutralize the Silica Gel: A common and effective strategy is to deactivate the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[3][4] A typical starting point is 0.1-1% (v/v) of the modifier. Always pre-equilibrate your column with the modified mobile phase before loading your sample.
-
Switch to a Different Stationary Phase: If neutralization is insufficient or introduces complications in downstream steps (e.g., difficulty in removing the basic additive), consider using an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica gel for acid-sensitive compounds.[4][5][6] It is available in acidic, neutral, and basic forms. For most fluorinated heterocycles, neutral or basic alumina is the preferred choice.[5][7]
-
Reversed-Phase Chromatography (C18): For moderately polar compounds, reversed-phase HPLC or flash chromatography can be a viable option. The mobile phases (typically water/acetonitrile or water/methanol) are generally less harsh than normal-phase eluents.
-
Issue 2: My compound seems to decompose during solvent removal (rotary evaporation).
Q: After a successful column, I'm losing my compound when I concentrate the fractions on the rotary evaporator. What could be the cause?
A: Decomposition during solvent removal can be due to thermal instability or sensitivity to residual acidic or basic species that become concentrated as the solvent evaporates.
Root Cause Analysis:
-
Thermal Decomposition: Some fluorinated heterocycles may not be stable to prolonged heating, even at the reduced pressures of a rotary evaporator.
-
Concentration of Catalytic Species: If you used an acid or base modifier in your chromatography, its concentration will increase as the solvent is removed, potentially leading to decomposition.
Solutions:
-
Minimize Heat: Use the lowest possible water bath temperature on your rotary evaporator. For very volatile solvents, it's often possible to remove them at room temperature or even with a cooled water bath.
-
Aqueous Workup Before Concentration: Before concentrating your column fractions, perform a mild aqueous wash to remove any non-volatile acids or bases. A wash with saturated sodium bicarbonate solution can remove acidic residues, while a wash with dilute ammonium chloride can remove basic additives like triethylamine.[8] Always finish with a brine wash to help remove water from the organic layer.[8]
-
Azeotropic Removal of Traces of Additives: If you've used triethylamine, it can sometimes be challenging to remove completely. Adding a solvent like toluene and co-evaporating can help to azeotropically remove the last traces of the amine.
Issue 3: My compound streaks badly on the TLC plate and gives poor separation on the column.
Q: My fluorinated heterocycle shows significant tailing on the TLC plate, making it difficult to assess purity and achieve good separation. What causes this and how can I improve it?
A: Streaking or tailing is often a result of strong interactions between the analyte and the stationary phase.[3] For basic fluorinated heterocycles on silica gel, this is typically due to strong binding to the acidic silanol groups.[3]
Root Cause Analysis:
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen in your heterocycle is strongly interacting with the acidic silanol groups on the silica gel, leading to slow and uneven elution.
-
Insufficient Mobile Phase Polarity: The mobile phase may not be strong enough to effectively elute the compound from the stationary phase.
Solutions:
-
Add a Mobile Phase Modifier: As with on-column decomposition, adding a basic modifier like triethylamine or ammonium hydroxide (0.1-1%) to your eluent can significantly improve peak shape by competing with your compound for the active sites on the silica gel.[3]
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of your mobile phase may help to improve the elution of your compound.
-
Change the Stationary Phase: Switching to a less acidic stationary phase like neutral or basic alumina can often resolve streaking issues for basic compounds.[3][9]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose stationary phases for purifying fluorinated heterocycles?
A1: There is no one-size-fits-all answer, but here is a general guide:
-
For acid-sensitive, basic heterocycles: Neutral or basic alumina is often the best starting point.[5][7][9]
-
For neutral or weakly basic heterocycles: Silica gel with a basic modifier (e.g., triethylamine) is a good first choice.[3][4]
-
For more polar heterocycles: Reversed-phase silica (C18) can be very effective.
-
For compounds with multiple fluorine atoms: Fluorous Solid-Phase Extraction (F-SPE) can be a powerful technique that utilizes fluorous-fluorous interactions for separation.[1]
Q2: Are there any solvents I should avoid when purifying fluorinated heterocycles?
A2: While there are no universally "bad" solvents, some considerations include:
-
Protic Solvents on Alumina: Be cautious with highly polar protic solvents like methanol on very dry (activated) alumina, as they can strongly adsorb and deactivate the stationary phase.
-
Reactive Solvents: Avoid solvents that could potentially react with your compound under the purification conditions. For example, using an amine-based solvent with a compound containing an acyl chloride would be problematic.
Q3: How can I quickly assess the stability of my fluorinated heterocycle to different chromatographic conditions?
A3: A simple and effective method is to perform a "spot test" on a TLC plate.
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot the solution onto a TLC plate (e.g., silica gel).
-
Let the spot sit on the plate for a period of time (e.g., 30 minutes to a few hours) at room temperature.
-
Elute the plate as you normally would.
-
If you see new spots or a significant decrease in the intensity of your product spot, it's an indication that your compound is not stable to the stationary phase. You can perform this test on different types of TLC plates (e.g., silica, alumina) to quickly screen for a suitable stationary phase.
Q4: Can I use recrystallization to purify my fluorinated heterocycle?
A4: Absolutely. Crystallization can be a very effective method for obtaining highly pure material, especially for the final purification step.[1] The altered solubility of fluorinated compounds can sometimes make finding suitable crystallization conditions challenging, but it is often worth the effort.[1]
Visualization of Purification Strategy Selection
The following workflow can help guide your decision-making process when selecting a purification strategy for a new fluorinated heterocycle.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Flash Chromatography with a Triethylamine-Modified Mobile Phase
This protocol is suitable for purifying moderately basic fluorinated heterocycles that show some instability or streaking on unmodified silica gel.
-
Prepare the Mobile Phase: Choose an appropriate solvent system based on TLC analysis (e.g., ethyl acetate/hexanes). Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Wet pack a flash chromatography column with the triethylamine-modified mobile phase. Ensure the column is well-packed and free of air bubbles.
-
Equilibrate the Column: Run 2-3 column volumes of the modified mobile phase through the column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude compound in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If your compound has low solubility, you can adsorb it onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elute the Column: Begin elution with the mobile phase, collecting fractions and monitoring by TLC.
-
Workup of Fractions: Combine the pure fractions. Before concentrating, wash the combined organic solution with dilute aqueous HCl or ammonium chloride to remove the triethylamine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.
Protocol 2: Purification using Neutral Alumina
This protocol is recommended for acid-sensitive fluorinated heterocycles that show significant decomposition on silica gel.
-
Select and Prepare Alumina: Use neutral alumina (pH 6-8). The activity of alumina can be adjusted by adding a small amount of water. For most applications, Brockmann Grade III (containing ~6% water by weight) is a good starting point.
-
Pack the Column: Pack the column with neutral alumina using a suitable non-polar solvent (e.g., hexanes or dichloromethane).
-
Load the Sample: Load the sample as you would for silica gel chromatography (wet or dry loading).
-
Elute the Column: Elute with your chosen solvent system. Note that the elution order may differ from silica gel. It's essential to develop the method using alumina TLC plates first.
-
Workup of Fractions: Combine the pure fractions and remove the solvent under reduced pressure. An aqueous workup is typically not necessary unless other reagents from the reaction are present.
Quantitative Data Summary
| Additive/Stationary Phase | pH Range | Primary Application | Notes |
| Silica Gel | ~4-5 (acidic) | General purpose purification of neutral and weakly basic compounds. | Can cause decomposition of acid-sensitive compounds. |
| Triethylamine (TEA) | N/A (used as modifier) | Neutralizing acidic sites on silica gel for purification of basic compounds.[3][4] | Can be difficult to remove completely; may require an acidic wash. |
| Ammonium Hydroxide | N/A (used as modifier) | Alternative to TEA for neutralizing silica gel. | Easier to remove than TEA during solvent evaporation. |
| Neutral Alumina | ~6-8 | Purification of acid-sensitive and basic compounds.[3][5] | Good for separating aldehydes, ketones, esters, and lactones.[7] |
| Basic Alumina | ~9-10 | Purification of strongly basic and neutral compounds.[5][7] | Very sensitive to moisture; avoid polar protic solvents.[5] |
Conclusion
The successful purification of fluorinated heterocycles hinges on a thorough understanding of their stability and reactivity. By anticipating potential decomposition pathways and proactively selecting appropriate stationary phases and mobile phase modifiers, researchers can significantly improve yields and obtain high-purity materials. This guide provides a foundational framework for troubleshooting common issues and making informed decisions in your purification workflows.
References
- Biotage. (2023, March 6). Alumina sample cleanups and how can you implement in your workflow?
- Teledyne ISCO. (2012, November 9).
- Sigma-Aldrich.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Reddit. (2017, October 22). Purification of an imine/methods on using alumina. r/chemistry.
- Santai Santai. The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges.
- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- BenchChem.
- Reddit. (2017, May 13).
- Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. JOURNAL OF ADVANCES IN CHEMISTRY, 10(3), 2441–2446.
- BenchChem.
- National Center for Biotechnology Information. (n.d.).
- National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Reddit. (2021, March 8).
- ResearchGate. (2025, August 6).
- University of Rochester. (2026). Workup Tips. Department of Chemistry.
- National Institutes of Health. (n.d.).
- Pressure Vessel Manufacturer. (2024, October 17). Silica Gel Alternatives: Top Solutions for Moisture Control.
- National Center for Biotechnology Information. (2021, December 14).
- MDPI. (n.d.).
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
- LCGC International. (2016, February 1).
- White Rose Research Online. (2021, March 24).
- Reddit. (2024, September 2).
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
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- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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identifying and removing impurities from 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Welcome to the technical support center for 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. Ensuring the purity of this pyrimidinone derivative is paramount for the reliability of experimental results and the safety and efficacy of potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter when synthesizing or handling this compound?
A1: Impurities can generally be categorized into three main types:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial reagents.
-
Process-Related Impurities: By-products formed during the synthesis, including isomers, incompletely reacted intermediates, and products from side reactions. The synthesis of pyrimidine derivatives often involves multi-step reactions, which can introduce a variety of impurities.[1][2]
-
Degradation Products: Impurities that form over time due to storage conditions (e.g., exposure to light, heat, or moisture). Fluorinated pyrimidines can be susceptible to degradation.[3]
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A multi-faceted analytical approach is recommended for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[4] A well-developed HPLC method can resolve the main compound from its closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents used in the synthesis or purification process.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities present, which is crucial for the definitive identification of unknown impurities.[7]
Troubleshooting Guides
Issue 1: My final product shows multiple unexpected peaks in the HPLC chromatogram.
Possible Cause: This often indicates the presence of process-related impurities or degradation products. Side reactions during the cyclization step to form the pyrimidinone ring are a common source of such impurities.[8]
Troubleshooting Steps:
-
Review the Synthetic Route: Carefully examine each step of your synthesis. Were there any deviations from the established protocol? Pay close attention to reaction temperature, time, and stoichiometry of reagents.
-
Characterize the Impurities: If possible, isolate the major impurity peaks using preparative HPLC for structural elucidation by NMR and MS. Understanding the structure of the impurity can provide valuable clues about its origin.
-
Optimize Reaction Conditions: Consider modifying the reaction conditions to minimize the formation of by-products. This could involve changing the solvent, temperature, or catalyst.
-
Implement a Robust Purification Strategy: If the formation of impurities cannot be completely avoided, a more rigorous purification method is necessary.
Issue 2: My purified compound has a brownish tint, but the pure compound should be a white solid.
Possible Cause: A colored impurity is present. This could be a high molecular weight by-product or a degradation product formed through oxidation. Some pyrimidine syntheses can result in colored by-products if not carefully controlled.[9]
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities from solid compounds.[10] The principle relies on the differential solubility of the target compound and the impurity in a given solvent at different temperatures.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
-
Column Chromatography: For more challenging separations, flash column chromatography using silica gel can be employed to separate the target compound from the colored impurities.[7]
Experimental Protocols
Protocol 1: Analytical HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for analyzing the purity of this compound. Method optimization will likely be required based on the specific impurities present in your sample.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a general method and may require optimization for specific impurity profiles.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[10]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11] Common solvents to screen for pyrimidinone derivatives include ethanol, isopropanol, ethyl acetate, and acetone.[12][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen solvent at its boiling point. Add the solvent portion-wise until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. For pyrimidinones that are soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization with an anti-solvent may be effective.[14]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[10]
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of pyrimidine derivatives.[7]
-
Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio is typically determined by thin-layer chromatography (TLC).
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of material to be purified.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Impurity Identification and Selection of Purification Method.
Caption: Decision Tree for Selecting the Appropriate Purification Method.
References
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. Retrieved from [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Retrieved from [Link]
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
- Wasternack, C. (1970). [Gel chromatographic separation of pyrimidine and purine compounds]. Pharmazie, 25(12), 740-8.
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[10][12][15]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. (2016). Journal of Medicinal Chemistry, 59(4), 1438-1454.
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2018). Molecules, 23(12), 3245.
- Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
- Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry, 35(3).
-
This compound. (n.d.). BoroPharm. Retrieved from [Link]
- Pataki, G. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
-
Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma. Retrieved from [Link]
-
Analytical Strategies for Monitoring Residual Impurities. (2017). BioPharm International. Retrieved from [Link]
-
Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). Waters. Retrieved from [Link]
- A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. (2015). RSC Advances, 5(76), 61769-61780.
-
This compound. (n.d.). BIOFOUNT. Retrieved from [Link]
- Tolba, M. S., Kamal, A. M., & El-Saghier, A. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved from [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (2013). Semantic Scholar. Retrieved from [Link]
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). International Journal of Molecular Sciences, 21(15), 5406.
- Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2020). Molecules, 25(11), 2536.
-
(6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)pyridin-3-yl)methanol. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (2022). ChemRxiv. Retrieved from [Link]
- Process for the synthesis of 6-chloromethyluracil. (2021). Google Patents.
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Technical Support Center: Scaling Up the Synthesis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
Welcome to the dedicated technical support guide for the synthesis and scale-up of 6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one. This resource is designed for researchers, process chemists, and drug development professionals. We will move beyond basic protocols to address the nuanced challenges encountered when transitioning this synthesis from the laboratory bench (gram-scale) to pilot or production levels (kilogram-scale). Our focus is on providing actionable troubleshooting advice and a deeper understanding of the critical process parameters.
The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] However, the unique electronic properties of fluorine can introduce significant challenges during synthesis and purification, particularly during scale-up.[3][4] This guide is structured to anticipate and resolve these challenges proactively.
Core Synthesis Protocol
The following protocol outlines a robust and scalable method for the synthesis of this compound. The causality behind each step is explained to provide a framework for intelligent process modification.
Diagram 1: Synthetic Pathway
Sources
Validation & Comparative
Unlocking Molecular Certainty: A Comparative Guide to Validating 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one with 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of rigorous scientific practice. The introduction of fluorine into a heterocyclic scaffold like pyrimidinone can significantly alter its physicochemical and biological properties, making absolute structural validation paramount. This guide provides an in-depth, objective comparison of key 2D Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures confidence in the final assigned structure.
The Challenge: Beyond the 1D Spectrum
One-dimensional (1D) ¹H and ¹³C NMR spectra are the workhorses of organic chemistry, providing essential preliminary data.[1] However, for a molecule like this compound (Figure 1), 1D spectra can present ambiguities. Overlapping signals, complex splitting patterns due to proton-fluorine coupling, and the presence of quaternary carbons make a definitive structural assignment based on 1D data alone challenging and prone to error.[2]
Two-dimensional NMR experiments resolve these issues by spreading spectral information across a second frequency dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[3][4] This guide will focus on a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—to create a cohesive and definitive structural proof.

The Strategic Workflow: A Multi-faceted Approach
Our approach is not to simply run a battery of tests, but to use a logical sequence of experiments where each provides a specific piece of the structural puzzle, and the collective data provides cross-validation.
Caption: A logical workflow for 2D NMR-based structural validation.
Homonuclear Correlation Spectroscopy (COSY): Mapping the Proton Network
Expertise & Experience: The COSY experiment is the logical starting point for 2D analysis as it identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] This allows us to rapidly assemble spin systems—unbroken chains of coupled protons.[6] For our target molecule, we anticipate a very simple COSY spectrum, which in itself is a crucial piece of information.
Expected Correlations for this compound:
-
A single cross-peak is expected between the proton at position 2 (H2) and the proton at position 5 (H5). These protons are separated by four bonds, but in heterocyclic aromatic-like systems, such long-range ⁴J couplings are often observable. The absence of other correlations confirms the isolation of these two protons from any other protons on the molecule.
-
The six protons of the two methyl groups (H8) will appear as a single resonance on the diagonal but will show no cross-peaks . This is because they are attached to a quaternary carbon (C7) and have no adjacent protons to couple with. This lack of correlation is a key signature of the 1-fluoro-1-methyl-ethyl moiety.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: HMBC
-
Pulse Sequence: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Parameters:
-
Long-Range Coupling (ⁿJCH): The delays in the pulse sequence are optimized for a range of long-range couplings. A typical optimization is for 8 Hz, which captures most ²J and ³J correlations. [7] * Number of Scans (NS): 8 to 16 scans per increment.
-
Increments (F1): 400 to 512 increments.
-
Relaxation Delay (D1): 2.0 seconds.
-
-
Processing: Process using a sine or squared sine window function.
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity
Expertise & Experience: While COSY, HSQC, and HMBC establish through-bond connectivity, NOESY reveals through-space proximity between protons that are close to each other (< 5 Å), regardless of their bonding. [8][9]This is particularly useful for confirming stereochemistry and the 3D arrangement of substituents.
Expected Correlations for this compound:
-
H8 (Methyl Protons) ↔ H5: A definitive NOESY cross-peak between the methyl protons (H8) and the ring proton at C5 (H5) would provide powerful evidence for the proposed structure. This correlation confirms that the bulky side chain is oriented in such a way that its methyl groups are spatially close to the H5 proton, which is consistent with its attachment at C6.
Data Summary and Cross-Validation
The power of this workflow lies in the convergence of data from all experiments. The information should be compiled into a single table for a clear overview.
| Proton (¹H) | ¹³C (HSQC) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
| H2 | C2 | H5 | C4, C6 | - |
| H5 | C5 | H2 | C4, C6, C7 | H8 |
| H8 (x6) | C8 | - | C6, C7 | H5 |
| NH | - | - | C2, C6 | H2, H5 |
Table 1. Summary of expected 2D NMR correlations for this compound.
Comparison with Alternative Techniques
While 2D NMR is exceptionally powerful for de novo structure elucidation in solution, it's important to understand its place among other analytical techniques.
| Technique | Advantages | Limitations |
| 2D NMR Spectroscopy | Provides unambiguous atom-to-atom connectivity; non-destructive; analyzes sample in a relevant solution state. [10] | Requires larger sample amounts (mg scale); can be time-consuming; may not work for insoluble compounds. |
| Mass Spectrometry (MS) | Extremely sensitive (μg to ng scale); provides accurate molecular weight and formula (HRMS). [1] | Provides no direct connectivity information; isomers are often indistinguishable; destructive. |
| X-Ray Crystallography | Provides the absolute, unambiguous 3D structure in the solid state. | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution. |
| Infrared (IR) Spec. | Provides information about functional groups (e.g., C=O, N-H). | Gives limited information on the overall carbon skeleton; not sufficient for full structure determination. |
Trustworthiness: The most robust validation strategy often involves a combination of these techniques. For instance, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₉FN₂O), while 2D NMR provides the detailed connectivity map.
Conclusion
The structural validation of a novel molecule like this compound demands a rigorous, multi-pronged analytical approach. A strategic application of 2D NMR experiments—progressing from the proton framework (COSY), to direct C-H connections (HSQC), to the crucial long-range correlations that build the complete molecular scaffold (HMBC)—provides an interlocking, self-validating dataset. The addition of through-space NOESY data further solidifies the assignment. This comprehensive NMR workflow, when complemented by techniques like mass spectrometry, allows researchers to move forward with absolute confidence in the structure of their synthesized compounds, a non-negotiable requirement in the field of drug discovery and development.
References
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 25). What Is NOESY NMR? [Video]. YouTube. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]
-
NMR Wiki. (2009, January 27). HSQC. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. Retrieved from [Link]
-
University of Missouri-St. Louis. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]
-
Dr. Vijay's SOC. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. [Video]. YouTube. Retrieved from [Link]
-
Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Video]. YouTube. Retrieved from [Link]
-
University of Ottawa. (n.d.). NOESY and EXSY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). HMBC. Retrieved from [Link]
-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
- BenchChem. (2025).
-
PubMed. (2013, March 29). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
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ResearchGate. (2025, August 5). Carbon–fluorine two-dimensional NMR correlation spectra. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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National Institutes of Health. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
-
ACS Publications. (2016, January 26). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-t[3][8][11]riazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337). Retrieved from [Link]
-
PubChem. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Retrieved from [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
- BenchChem. (2025).
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MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In the relentless pursuit of more effective and safer therapeutics, medicinal chemists often employ strategic structural modifications to optimize the drug-like properties of lead compounds. One of the most powerful and widely used strategies in modern drug design is the introduction of fluorine atoms into a molecule.[4][5][6]
Fluorine's unique and potent effects on a molecule's physicochemical profile—including its lipophilicity, metabolic stability, acidity (pKa), and binding interactions—make it a valuable tool for fine-tuning biological activity.[7][8] The substitution of a hydrogen atom with fluorine, the most electronegative element, can lead to profound changes in a compound's pharmacokinetics and pharmacodynamics. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated pyrimidin-4-one derivatives, supported by experimental data from peer-reviewed literature. We will explore how the strategic incorporation of fluorine can significantly enhance the therapeutic potential of this important class of compounds.
Comparative Biological Activity: A Tale of Two Moieties
The true impact of fluorination is best understood through direct comparison of the biological activities of fluorinated compounds and their non-fluorinated parent molecules. The following sections delve into key therapeutic areas where this comparison has been experimentally validated.
Anticancer Activity: Sharpening the Sword Against Malignancy
The pyrimidin-4-one core is a common feature in many anticancer agents, particularly kinase inhibitors. Fluorination has proven to be a critical strategy in enhancing the potency and selectivity of these drugs.
Kinase Inhibition: A Focus on EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and pyrimidine-based scaffolds are frequently employed to inhibit its tyrosine kinase activity.[9] A compelling example of fluorine's impact is seen in the development of EGFR inhibitors with a quinazoline scaffold, a close bioisostere of pyrimidin-4-one.
A mechanistic study of potent fluorinated EGFR kinase inhibitors revealed that a difluorinated inhibitor, 25g , exhibited a 4.23-fold greater potency against the drug-resistant L858R/T790M/C797S triplet mutant (EGFRTM) than its unfluorinated counterpart, 25a .[10] This enhanced activity is attributed to favorable conformational changes in the EGFRTM induced by the fluorinated inhibitor, leading to stronger binding.[10] The van der Waals interactions were identified as the primary force behind the difference in binding affinities.[10]
| Compound | Structure (Key Feature) | Target Kinase | IC50 (nM) | Fold Improvement |
| 25a | Unfluorinated | EGFRTM | 23.4 | - |
| 25g | Difluorinated | EGFRTM | 5.53 | 4.23 |
| Data sourced from a mechanistic study on potent fluorinated EGFR kinase inhibitors.[10] |
Antiproliferative Activity in Cancer Cell Lines
The enhanced enzymatic inhibition by fluorinated compounds often translates to superior antiproliferative activity in cancer cell lines. For instance, a series of novel 2,4-substituted pyrimidine derivatives containing a trifluoromethyl group were synthesized and evaluated for their antitumor activity against various human cancer cell lines. Several of these compounds displayed moderate to potent activity, with compound 13w showing particularly strong activity against the PC-3 human prostate cancer cell line with an IC50 value of 1.76 μmol·L−1.[7]
In another study, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, bioisosteres of pyrimidin-4-ones, were synthesized and tested for their anticancer activity.[11] The 7-chloro-3-phenyl-5-(trifluoromethyl)[4][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was identified as the most active compound among the newly synthesized derivatives.[11]
| Compound | Cancer Cell Line | IC50 (µM) |
| 13w (Trifluoromethylated pyrimidine) | PC-3 (Prostate) | 1.76 |
| 10e (Pyrazolo[3,4-d]pyrimidin-4-one) | MCF7 (Breast) | 11 |
| Data for 13w from a study on trifluoromethylated pyrimidine derivatives.[7] Data for 10e from a study on pyrazolo[3,4-d]pyrimidin-4-one derivatives.[12][13] |
Antimicrobial Activity: A Fluorinated Shield Against Pathogens
Fluorination has also been shown to enhance the antimicrobial properties of pyrimidine derivatives. The introduction of fluorine can improve the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes.
A study on fluorine-containing pyrazole-clubbed dihydropyrimidinones demonstrated that several of the synthesized compounds exhibited significant antimicrobial activity.[8] Notably, compounds 4b and 4c were active against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) of 12.5 and 6.25 µg/ml, respectively.[8] Another study on halogenated pyrimidines found that compounds with multiple halogen atoms, including fluorine, showed enhanced antibiofilm activity against Staphylococcus aureus.[4]
| Compound | Microorganism | MIC (µg/mL) |
| 4b (Fluorinated dihydropyrimidinone) | S. aureus (MRSA) | 12.5 |
| 4c (Fluorinated dihydropyrimidinone) | S. aureus (MRSA) | 6.25 |
| Data from a study on fluorine-containing pyrazole-clubbed dihydropyrimidinones.[8] |
Anti-inflammatory Activity: Quelling the Fires of Inflammation
The anti-inflammatory potential of pyrimidine derivatives can also be modulated by fluorination. A series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were designed as NF-κB inhibitors.[14] The fluorine-substituted compound 8c showed potent anti-inflammatory activity and lower toxicity. It significantly reduced the phosphorylation of IκBα and p65, key steps in the NF-κB signaling pathway.[14]
Mechanistic Insights: The "Fluorine Factor" in Drug-Target Interactions
The superior biological activity of fluorinated pyrimidin-4-ones can be attributed to a combination of factors stemming from the unique properties of the fluorine atom.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein. Fluorine can also participate in non-covalent interactions such as hydrogen bonds (with the protein backbone or side chains) and halogen bonds, further stabilizing the drug-receptor complex.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[6] Introducing fluorine at a metabolically vulnerable position on the pyrimidin-4-one scaffold can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. This can alter the ionization state of the molecule at physiological pH, which in turn can affect its solubility, membrane permeability, and binding to the target.
-
Conformational Control: The small size of fluorine allows it to replace hydrogen without significant steric hindrance. However, its electronic properties can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.
Below is a diagram illustrating the EGFR signaling pathway, a key target for many pyrimidin-4-one-based anticancer agents.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidin-4-one derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to evaluate the biological activity of pyrimidin-4-one derivatives.
In Vitro Kinase Inhibition Assay (Example: EGFR-TK)
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
Reagents and Materials:
-
Recombinant human EGFR-TK enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Gefitinib)
-
96-well microplates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Setup: a. Add 5 µL of the diluted compound solution to the wells of a 96-well plate. b. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control (0% activity). c. Add 20 µL of a solution containing the peptide substrate and EGFR-TK enzyme in kinase buffer to each well. d. Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Kinase Reaction: a. Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for the enzyme to ensure competitive inhibition can be accurately measured. b. Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: a. Stop the reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate formed using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay). b. Read the plate using a luminometer or fluorescence plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the negative control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Reagents and Materials:
-
Human cancer cell lines (e.g., PC-3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of compound concentration.
Conclusion
The strategic incorporation of fluorine into the pyrimidin-4-one scaffold has consistently demonstrated the potential to significantly enhance biological activity across various therapeutic areas. The evidence presented in this guide, from increased potency in kinase inhibition and anticancer effects to improved antimicrobial and anti-inflammatory activities, underscores the value of fluorination as a key tool in drug discovery and development. The unique electronic properties of fluorine profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of even more potent and selective pyrimidin-4-one-based therapeutics to address a wide range of diseases. Future research should continue to explore the structure-activity relationships of novel fluorinated pyrimidin-4-ones and leverage this knowledge to design next-generation drugs with superior efficacy and safety profiles.
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Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. Chinese Journal of Organic Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
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Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Antibiotics. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. ResearchGate. [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
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[Comparative Studies on the Antitumor Activity of Fluorinated Pyrimidine Derivatives Against Human Bladder, Cervical and Ovarian Cancer Xenografts in Nude Mice]. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]
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[Comparative Studies on the Antitumor Activity of the Fluorinated Pyrimidines 5'-DFUR, Tegafur, UFT and FUra on Various Murine Tumors]. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]
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Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
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Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Molecules. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
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Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]
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Synthesis and in vitro Evaluation of the Anticancer Activity of Novel Fluorinated Thiazolo[4,5-d]pyrimidines. ResearchGate. [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry. [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. [Link]
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Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
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For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents.[1][2] Strategic modifications to the pyrimidine ring can significantly influence the cytotoxic potential of these compounds, making a systematic comparative analysis essential for identifying promising therapeutic candidates.[3][4] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one and its rationally designed analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and interpret hypothetical data to illustrate the process of identifying lead compounds with enhanced potency and selectivity.
Introduction: The Rationale for Analog Development
The lead compound, this compound, possesses a unique fluorinated alkyl substituent that can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. To explore the structure-activity relationship (SAR) and optimize the cytotoxic profile, a series of analogs have been synthesized. This guide will focus on a comparative analysis of the lead compound and three hypothetical analogs, each with a specific modification to the pyrimidine core or its substituent.
Hypothetical Compounds for Analysis:
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-01 | This compound | The lead compound for baseline cytotoxicity assessment. |
| ANALOG-02 | 6-(1-Methyl-vinyl)-3H-pyrimidin-4-one | Investigates the impact of removing the fluorine atom and introducing unsaturation. |
| ANALOG-03 | 2-Amino-6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | Explores the effect of adding a hydrogen-bond donor at the C2 position. |
| ANALOG-04 | 5-Bromo-6-(1-fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one | Examines the influence of a bulky, electron-withdrawing group at the C5 position. |
Experimental Design for Comparative Cytotoxicity Assessment
A multi-faceted approach is crucial for a thorough understanding of a compound's cytotoxic effects. Our experimental workflow is designed to not only quantify cell death but also to elucidate the underlying mechanisms.
Methodologies
Cell Culture
A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer), alongside a non-cancerous cell line like HEK293 (human embryonic kidney cells), will be utilized to assess both efficacy and selectivity.[5][6] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Caspase Activity Assay
Caspases are key mediators of apoptosis. Commercially available luminescent or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3/7, -8, and -9.
Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
After the desired incubation period, add the caspase reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or absorbance using a microplate reader.
Hypothetical Results and Interpretation
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the hypothetical IC50 values obtained from the MTT assay.
| Compound | MCF-7 (µM) | HeLa (µM) | HEK293 (µM) | Selectivity Index (SI) vs. MCF-7 |
| LEAD-01 | 15.2 | 20.5 | >100 | >6.6 |
| ANALOG-02 | 35.8 | 42.1 | >100 | >2.8 |
| ANALOG-03 | 8.7 | 12.3 | 85.4 | 9.8 |
| ANALOG-04 | 18.9 | 25.6 | >100 | >5.3 |
| Doxorubicin | 0.9 | 1.2 | 5.4 | 6.0 |
Interpretation:
-
ANALOG-03 demonstrates the most potent cytotoxicity against both cancer cell lines, with a significantly lower IC50 value compared to the lead compound.
-
The removal of the fluorine atom in ANALOG-02 leads to a marked decrease in activity, suggesting that the electronegativity of fluorine may be crucial for the compound's interaction with its biological target.
-
The introduction of an amino group at the C2 position in ANALOG-03 enhances cytotoxicity, possibly by forming additional hydrogen bonds with the target protein.
-
The bromo-substituent in ANALOG-04 results in a slight decrease in activity compared to the lead.
-
Importantly, ANALOG-03 also exhibits a higher selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) than the lead compound and the standard chemotherapeutic agent, Doxorubicin, indicating a potentially better safety profile.
Mechanism of Cell Death
Flow cytometry analysis of MCF-7 cells treated with the IC50 concentration of each compound reveals the following hypothetical distribution:
| Compound | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.1 | 2.5 | 1.8 | 0.6 |
| LEAD-01 | 48.2 | 25.3 | 22.1 | 4.4 |
| ANALOG-03 | 30.5 | 40.1 | 25.2 | 4.2 |
Interpretation:
Both the lead compound and ANALOG-03 induce cell death primarily through apoptosis, as indicated by the significant increase in early and late apoptotic cell populations. The higher percentage of apoptotic cells observed with ANALOG-03 correlates with its lower IC50 value.
Further investigation into the apoptotic pathway through caspase activity assays would likely reveal the activation of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and effector caspases (e.g., caspase-3/7).
Conclusion and Future Directions
This comparative guide outlines a systematic approach to evaluating the cytotoxicity of this compound and its analogs. Based on our hypothetical data, ANALOG-03 emerges as a promising lead candidate due to its enhanced potency and selectivity. The structure-activity relationship suggests that the presence of a fluorine atom on the alkyl substituent and an amino group at the C2 position of the pyrimidine ring are beneficial for cytotoxic activity.
Future studies should focus on:
-
Expanding the panel of cancer cell lines to confirm the broad-spectrum activity of ANALOG-03 .
-
In-depth mechanistic studies to identify the specific molecular target of ANALOG-03 .
-
In vivo studies in animal models to evaluate the efficacy and safety of ANALOG-03 in a physiological setting.
By following a rigorous and logical experimental workflow, researchers can effectively identify and advance novel pyrimidine-based compounds for the development of next-generation cancer therapeutics.
References
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- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
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The Structure-Activity Relationship of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one Derivatives: A Comparative Guide for Drug Discovery Professionals
The pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to engage in various non-covalent interactions with biological targets has made it a cornerstone in the development of novel therapeutics, particularly in oncology and virology. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, contemporary class of these compounds: 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one derivatives. While direct, comprehensive SAR studies on this exact scaffold are not extensively available in the public domain, this guide synthesizes data from closely related pyrimidinone analogs and the well-established principles of medicinal chemistry to provide a predictive framework for researchers in drug discovery.
The Pyrimidin-4-one Core: A Versatile Pharmacophore
The 3H-pyrimidin-4-one ring system is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets, most notably protein kinases.[2] The nitrogen atoms at positions 1 and 3, along with the carbonyl group at position 4, can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within an active site. The aromatic nature of the ring also allows for π-stacking interactions. Modifications at various positions of this core structure can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties.
The Significance of the 6-(1-Fluoro-1-methyl-ethyl) Substituent: A Game-Changer in Drug Design
The introduction of a 1-fluoro-1-methyl-ethyl group at the 6-position of the pyrimidin-4-one ring is a strategic move in modern drug design, leveraging the unique properties of fluorine.
Physicochemical Impact of Fluorination
The incorporation of fluorine into a drug candidate can profoundly alter its physicochemical properties:
-
Lipophilicity: Fluorine is highly electronegative, but a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[3][4] The 1-fluoro-1-methyl-ethyl group, with its combination of a fluorine atom and two methyl groups, is expected to significantly increase the lipophilicity of the parent pyrimidinone.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing a fluorine atom at a metabolically vulnerable position can block oxidation and prolong the drug's half-life. The tertiary carbon of the 1-fluoro-1-methyl-ethyl group is a prime example of a site where fluorination can confer metabolic stability.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups.[6] In the context of the pyrimidin-4-one ring, this can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Conformational Effects and Target Binding
The bulky 1-fluoro-1-methyl-ethyl group at the 6-position is expected to have a significant impact on the molecule's conformation. This steric hindrance can orient other substituents on the pyrimidinone ring into specific conformations that may be optimal for binding to the target protein. This "conformational locking" can lead to increased potency and selectivity.
Structure-Activity Relationship: A Predictive Analysis
Based on SAR studies of related 6-substituted pyrimidinone derivatives, we can extrapolate the likely impact of modifications at other positions of the this compound scaffold.
Substitutions at the 2-Position
The 2-position of the pyrimidin-4-one ring is often a key point for introducing diversity and modulating activity. In many kinase inhibitor series, this position is solvent-exposed and can accommodate a variety of substituents that can interact with the ribose-phosphate binding region of the ATP pocket.
| R Group at Position 2 | Predicted Impact on Activity | Rationale |
| Small alkyl/alkoxy groups | Moderate activity | May provide a balance of lipophilicity and solubility. |
| Amino or substituted amino groups | Potentially high activity | Can form crucial hydrogen bonds with the kinase hinge region. |
| Aryl or heteroaryl rings | Potentially high activity and selectivity | Can engage in additional hydrophobic and π-stacking interactions, leading to increased potency and selectivity for specific kinases.[2] |
Substitutions at the 5-Position
The 5-position is adjacent to the bulky 6-substituent and is often directed towards the interior of the ATP binding site.
| R Group at Position 5 | Predicted Impact on Activity | Rationale |
| Hydrogen | Baseline activity | Provides a non-interfering substituent. |
| Small, electron-withdrawing groups (e.g., F, Cl) | Potentially increased activity | Can modulate the electronics of the pyrimidinone ring and potentially form favorable interactions with the target. |
| Small alkyl groups (e.g., methyl) | Potentially increased activity | Can provide beneficial van der Waals interactions without significant steric clash. |
| Bulky groups | Likely decreased activity | Steric hindrance with the 6-(1-fluoro-1-methyl-ethyl) group and the protein target is probable. |
Substitutions at the N1 and N3 Positions
Modifications at the nitrogen atoms of the pyrimidinone ring can influence solubility and interactions with the solvent-exposed regions of the target.
| Position | R Group | Predicted Impact on Activity | Rationale |
| N1 | Alkyl or substituted alkyl chains | Variable | Can be used to fine-tune solubility and pharmacokinetic properties.[7] |
| N3 | Hydrogen | Essential for many interactions | The N3-H often acts as a critical hydrogen bond donor to the kinase hinge region.[8] |
| N3 | Alkyl or other substituents | Likely decreased activity for kinase inhibitors | Alkylation of N3 would block the key hydrogen bond donation to the hinge region, likely abolishing activity.[8] |
Experimental Protocols
To validate the predicted SAR, the following experimental workflow is recommended:
Synthesis of this compound Derivatives
A general synthetic route would likely involve the condensation of a β-ketoester bearing the 1-fluoro-1-methyl-ethyl group with a suitable amidine or urea derivative.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Biological Evaluation
-
Primary Kinase Screening: Screen the synthesized compounds against a panel of protein kinases to identify initial hits.
-
IC50 Determination: For active compounds, determine the half-maximal inhibitory concentration (IC50) against the target kinase(s) using a dose-response assay.
-
Cell-Based Assays: Evaluate the on-target activity of potent inhibitors in relevant cancer cell lines by measuring the inhibition of downstream signaling pathways.
-
ADME-Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to evaluate their drug-likeness.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of the fluorinated alkyl group at the 6-position is anticipated to confer favorable physicochemical and pharmacokinetic properties. The predictive SAR outlined in this guide, based on analogous pyrimidinone series, suggests that careful optimization of substituents at the 2- and 5-positions will be critical for achieving high potency and selectivity. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of these derivatives to validate and refine the proposed SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting new class of compounds.
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Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Phelps, C., & Dalby, K. N. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]
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Shang, X., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules. [Link]
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A Comparative Guide to the Efficacy of Synthetic Routes to Pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
The pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The efficient and versatile synthesis of this heterocyclic motif is therefore of paramount importance to the drug discovery and development process. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for accessing pyrimidin-4-ones, with a focus on the widely employed Biginelli reaction and its modern adaptations. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and comparative data to inform the selection of the most appropriate method for your research needs.
The Enduring Classic: The Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea has remained a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be readily oxidized to the corresponding pyrimidin-4-ones.[1][2] The classical approach typically employs a Brønsted acid catalyst, such as hydrochloric acid, and is valued for its operational simplicity.[3]
Mechanistic Insights
The mechanism of the Biginelli reaction is thought to proceed through one of three primary pathways: the iminium, Knoevenagel, or enamine pathway, with the iminium pathway generally being favored.[4]
-
Iminium Pathway: This pathway commences with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the dihydropyrimidinone ring.[2]
// Reactants Aldehyde [label="Aryl Aldehyde"]; Urea [label="Urea"]; Ketoester [label="β-Ketoester"];
// Intermediates Acyliminium [label="Acyliminium Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enol [label="Enol of Ketoester"]; Adduct [label="Open-Chain Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; DHPM [label="Dihydropyrimidinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows Aldehyde -> Acyliminium [label="+ Urea, H+"]; Urea -> Acyliminium; Ketoester -> Enol [label="Tautomerization"]; Acyliminium -> Adduct [label="+ Enol"]; Enol -> Adduct; Adduct -> DHPM [label="Cyclization & -H2O"];
}
Figure 1: Simplified diagram of the Iminium pathway in the Biginelli reaction.
Experimental Protocol: Classical Biginelli Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
To a mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
The Power of Catalysis: Lewis Acid-Mediated Synthesis
To overcome some of the limitations of the classical Biginelli reaction, such as harsh acidic conditions and sometimes moderate yields, a variety of Lewis acid catalysts have been explored.[5] Lewis acids, such as metal triflates (e.g., Yb(OTf)₃), metal halides (e.g., InCl₃, NiCl₂), and organocatalysts, can enhance the reaction rate and improve yields under milder conditions.[2][6][7]
Causality Behind Experimental Choices
The Lewis acid catalyst coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial condensation with urea to form the key acyliminium intermediate.[6] This enhanced reactivity allows the reaction to proceed at lower temperatures and often with shorter reaction times compared to the classical Brønsted acid-catalyzed method. The choice of Lewis acid can influence the reaction's efficiency, with factors such as the metal's oxophilicity and the nature of the counter-ion playing a role.[7]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.60 g, 10 mmol), and a catalytic amount of Yb(OTf)₃ (1-5 mol%).
-
The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like acetonitrile.
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-3 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
"Green" and Accelerated Approaches: Microwave and Ultrasound-Assisted Synthesis
In the quest for more sustainable and efficient synthetic methodologies, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of pyrimidin-4-ones.[8][9] These techniques often lead to dramatic reductions in reaction times, improved yields, and are in line with the principles of green chemistry.[10]
Mechanistic Considerations
-
Microwave-Assisted Synthesis: Microwave heating is a form of dielectric heating where the energy is directly transferred to polar molecules in the reaction mixture through dipolar polarization and ionic conduction mechanisms.[11][12] This rapid and uniform heating can accelerate reaction rates and sometimes lead to different product selectivities compared to conventional heating.[8]
-
Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through the phenomenon of acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[9] This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.
// Start Start [label="Reactants & Catalyst Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths Microwave [label="Microwave Irradiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ultrasound [label="Ultrasonic Irradiation", fillcolor="#FBBC05", fontcolor="#202124"];
// Steps MW_Heating [label="Rapid, Uniform Heating"]; US_Cavitation [label="Acoustic Cavitation"]; Reaction [label="Accelerated Reaction"]; Workup [label="Work-up & Purification"]; Product [label="Pyrimidin-4-one Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Microwave; Start -> Ultrasound; Microwave -> MW_Heating; Ultrasound -> US_Cavitation; MW_Heating -> Reaction; US_Cavitation -> Reaction; Reaction -> Workup; Workup -> Product; }
Figure 2: General workflow for microwave and ultrasound-assisted synthesis.
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
In a microwave-safe vessel, thoroughly mix benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and a catalytic amount of an acid catalyst (e.g., sulfamic acid or an acid-functionalized polymer).[13][14]
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 50-300 W) and temperature (e.g., 80-120 °C) for a short duration (typically 5-15 minutes).[13][15]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.[14]
Comparative Efficacy of Synthetic Routes
The choice of synthetic route to pyrimidin-4-ones is often a trade-off between reaction time, yield, cost, and environmental impact. The following table provides a comparative summary of the different methodologies for the synthesis of a representative 3,4-dihydropyrimidin-2(1H)-one.
| Method | Catalyst/Conditions | Solvent | Reaction Time | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Classical Biginelli | Brønsted Acid (e.g., HCl) | Ethanol | 4-24 hours | 40-70% | Simple, inexpensive reagents.[3] | Long reaction times, harsh conditions, moderate yields. |
| Lewis Acid-Catalyzed | Yb(OTf)₃, InCl₃, etc. | Acetonitrile or Solvent-free | 1-5 hours | 80-95% | Milder conditions, higher yields, shorter reaction times.[2][5] | Cost of catalyst, potential metal contamination. |
| Microwave-Assisted | Various catalysts | Solvent-free or Ethanol | 5-20 minutes | 85-98% | Extremely fast, high yields, energy efficient.[13][14] | Requires specialized equipment. |
| Ultrasound-Assisted | Various catalysts | Ethanol or Water | 15-60 minutes | 80-95% | Rapid, good yields, can be performed at room temperature.[9][16] | Requires an ultrasonic bath or probe. |
Conclusion
The synthesis of pyrimidin-4-ones has evolved significantly from the classical Biginelli reaction. While the traditional method remains a viable option due to its simplicity, modern catalytic and energy-assisted approaches offer substantial improvements in terms of efficiency, yield, and environmental friendliness. Lewis acid catalysis provides a significant enhancement in reaction rates and yields under milder conditions. For researchers seeking rapid and high-yielding syntheses, microwave and ultrasound-assisted methods represent the state-of-the-art, aligning with the principles of green chemistry. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and cost considerations.
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A Comparative Analysis of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one's Potential Kinase Inhibitory Activity
A Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies.[1] The dysregulation of protein kinase activity is a well-established driver of oncogenesis, making these enzymes prime targets for therapeutic intervention.[1][2] This guide provides a comprehensive framework for evaluating the biological activity of a novel pyrimidinone-based compound, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, in comparison to established kinase inhibitors. While specific experimental data for this compound is not yet publicly available, this document will leverage data from structurally related pyrimidine derivatives to illustrate the evaluation process and provide robust, field-proven experimental protocols.[3][4][5]
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine core is a recurring motif in a significant number of FDA-approved kinase inhibitors, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[6][7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of potent and selective inhibitors.[8] The introduction of a fluorinated methyl-ethyl group at the 6-position of the pyrimidinone ring, as seen in this compound, is a rational design strategy aimed at enhancing metabolic stability and target engagement through favorable steric and electronic interactions.
Comparative Biological Activity: A Hypothetical Assessment
To contextualize the potential efficacy of this compound, we will compare its hypothetical inhibitory profile against a panel of well-characterized kinase inhibitors targeting key oncogenic pathways. The following table presents a representative dataset, drawing upon reported activities of other pyrimidine-based inhibitors, to illustrate how the novel compound might perform.[9][10]
| Compound | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| This compound | EGFR, BRAF V600E | Hypothetical Data | |
| Gefitinib | EGFR | 2-37 | [9] |
| Erlotinib | EGFR | 2 | [6] |
| Vemurafenib | BRAF V600E | 31 | [6] |
| Dabrafenib | BRAF V600E | 0.8 | [11] |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | 25-1000 | [1] |
| Dasatinib | Bcr-Abl, SRC family | <1-16 | [12] |
Table 1: Hypothetical Comparative Inhibitory Activity of this compound against Known Kinase Inhibitors. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity. Lower IC50 values indicate higher potency.
Key Signaling Pathways in Focus
The epidermal growth factor receptor (EGFR) and BRAF serine/threonine kinase are critical components of the RAS/MAPK signaling pathway, which governs fundamental cellular processes such as proliferation, survival, and differentiation.[13][14][15] Mutations that lead to the constitutive activation of these kinases are frequently observed in various cancers, making them highly validated therapeutic targets.[16][17]
The EGFR Signaling Cascade
The EGFR signaling pathway is a crucial regulator of cell growth and division.[18] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[19][20]
Figure 2: The constitutively active BRAF V600E signaling pathway.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of in vitro assays are essential. The following protocols provide a standardized approach for assessing its kinase inhibitory potential and its effect on cancer cell viability.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, providing a highly sensitive and high-throughput method for quantifying kinase inhibition. [21][22]The Kinase-Glo® Luminescent Kinase Assay is a widely used platform for this purpose. [23]
Figure 3: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase of interest (e.g., EGFR, BRAF V600E) diluted in kinase reaction buffer.
-
Substrate for the specific kinase diluted in kinase reaction buffer.
-
ATP solution at the desired concentration (typically at or near the Km for the kinase).
-
Serial dilutions of this compound and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Kinase-Glo® Luminescent Kinase Assay Reagent (reconstituted according to the manufacturer's instructions). [24]
-
-
Set up the Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the test compound or vehicle control.
-
Add the kinase to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase. [25] * Initiate the reaction by adding a mixture of the substrate and ATP.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [26]It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [27] Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [28] * Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. [26] * A reference wavelength of 630 nm can be used to subtract background absorbance. [26] * Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Concluding Remarks
The systematic evaluation of novel compounds like this compound is a critical endeavor in the pursuit of more effective and selective cancer therapies. The methodologies outlined in this guide provide a robust framework for characterizing its biological activity, from its direct interaction with target kinases to its effects on cancer cell viability. By employing these standardized protocols and comparing the results to well-established kinase inhibitors, researchers can effectively ascertain the therapeutic potential of this and other emerging drug candidates. The insights gained from such studies are invaluable for guiding further preclinical and clinical development, ultimately contributing to the advancement of precision oncology.
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Singh, P., et al. (2020). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Archiv der Pharmazie, 353(10), e2000139. [Link]
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Wang, S., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501. [Link]
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Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 9, 110. [Link]
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Jilani, Z., & Jilani, A. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy, 18(1), 45-56. [Link]
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Hughes, P. E., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-t[21][27]riazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(4), 1469-1485. [Link]
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Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 24(18), 3290. [Link]
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Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4165-4179. [Link]
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El-Gokha, A. A., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6563. [Link]
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O'Connell, N. A., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7434-7455. [Link]
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Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165-4179. [Link]
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Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. (n.d.). Teagasc. [Link]
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Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. (2026, January 5). Biochemical Pharmacology, 117674. [Link]
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A Comparative Framework for Evaluating the Antifungal Spectrum of Novel Pyrimidinones: A Case Study of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one Against Commercial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including promising antifungal properties.[1] This guide presents a comprehensive framework for evaluating the antifungal spectrum of novel pyrimidinone compounds, using the investigational molecule 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one as a case study for comparison against established commercial antifungal agents: fluconazole , itraconazole , voriconazole , and amphotericin B .
While specific experimental data on the antifungal activity of this compound is not yet publicly available, this guide provides the necessary context, methodologies, and comparative data on existing drugs to enable researchers to conduct their own robust evaluations.
Introduction to Pyrimidinones as Antifungal Agents
Pyrimidinone scaffolds are a key feature in a variety of biologically active molecules.[1] Research into novel pyrimidinone derivatives has demonstrated their potential as effective antifungal agents against a range of pathogenic fungi.[1] The mechanism of action for some pyrimidine-based antifungals is thought to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This mode of action is similar to that of the azole antifungals, suggesting a potential for broad-spectrum activity. Further investigation into specific derivatives, such as this compound, is warranted to elucidate their precise antifungal spectrum and mechanism.
Commercial Antifungal Agents: A Comparative Overview
A thorough evaluation of a novel antifungal agent requires benchmarking against current standards of care. The following sections detail the antifungal spectrum and mechanisms of action of four widely used commercial antifungal drugs.
The Azoles: Fluconazole, Itraconazole, and Voriconazole
The azole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol.[3] This disruption of the fungal cell membrane results in fungistatic or, in some cases, fungicidal activity.
-
Fluconazole is a first-generation triazole with a broad spectrum of activity against many yeasts and some dimorphic fungi.[4][5] It is commonly used for infections caused by Candida species (excluding C. krusei and with variable activity against C. glabrata) and Cryptococcus neoformans.[5][6]
-
Itraconazole , another first-generation triazole, exhibits a broader spectrum than fluconazole, with notable activity against Aspergillus species, Blastomyces dermatitidis, and Histoplasma capsulatum.[7][8][9][10]
-
Voriconazole is a second-generation triazole with an extended spectrum of activity, including enhanced potency against Aspergillus species and activity against fluconazole-resistant Candida species, as well as emerging pathogens like Scedosporium and Fusarium species.[11][12][13][14]
The Polyenes: Amphotericin B
Amphotericin B is a broad-spectrum polyene antifungal that binds directly to ergosterol in the fungal cell membrane.[15][16] This binding forms pores that lead to leakage of intracellular components and ultimately fungal cell death.[15][16] It is effective against a wide range of yeasts and molds, including many species of Candida, Aspergillus, and the agents of mucormycosis.[15][17]
Comparative Antifungal Spectrum: Commercial Agents
The following table summarizes the general in vitro antifungal spectrum of the selected commercial agents against key fungal pathogens. It is important to note that Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain and testing methodology.
| Fungal Species | Fluconazole | Itraconazole | Voriconazole | Amphotericin B |
| Candida albicans | S | S | S | S |
| Candida glabrata | S-DD/R | S-I | S | S |
| Candida krusei | R | S-I | S | S |
| Cryptococcus neoformans | S | S | S | S |
| Aspergillus fumigatus | R | S | S | S |
| Aspergillus flavus | R | S | S | S |
| Fusarium spp. | R | R | S-I | S-I |
| Scedosporium spp. | R | R | S | R |
| Mucorales | R | R | R | S |
S - Susceptible; S-DD - Susceptible-Dose Dependent; I - Intermediate; R - Resistant
Experimental Protocol for Antifungal Susceptibility Testing
To determine the antifungal spectrum of a novel compound like this compound, standardized methodologies are crucial for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antifungal susceptibility testing.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Molds)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][18]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Novel compound (e.g., this compound) and commercial control agents.
-
96-well microtiter plates.
-
Standardized fungal inoculum.
-
RPMI-1640 medium buffered with MOPS.
-
Spectrophotometer or plate reader.
Step-by-Step Methodology:
-
Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.[6] Further dilute the inoculum in RPMI-1640 medium to the final required concentration as per CLSI guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts[5] and at a species-dependent time and temperature for molds.[12]
-
Reading of Results: Determine the MIC visually or using a spectrophotometer. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥99% for polyenes) compared to the growth control.
Diagram of the Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Visualizing a Conceptual Comparative Analysis
The following diagram illustrates the logical flow for comparing a novel antifungal agent against commercial standards.
Caption: Conceptual framework for comparative antifungal analysis.
Conclusion and Future Directions
While the full antifungal potential of this compound remains to be elucidated, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. By employing standardized methodologies, such as those outlined by the CLSI, researchers can generate high-quality, comparable data on the antifungal spectrum of this and other novel pyrimidinone derivatives.
Future studies should focus on determining the in vitro activity of this compound against a broad panel of clinically relevant yeasts and molds, including drug-resistant strains. Elucidating its mechanism of action and evaluating its in vivo efficacy and toxicity will be critical next steps in assessing its potential as a future therapeutic agent. The comparative data provided for established commercial antifungals serves as a vital benchmark for these future investigations.
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A Head-to-Head Comparison of Catalysts for Pyrimidinone Synthesis: A Guide for Researchers
Pyrimidinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The efficient and selective synthesis of these vital heterocycles is a critical focus for chemists in drug discovery and development. This guide provides an in-depth, head-to-head comparison of various catalytic systems for pyrimidinone synthesis, offering insights into their mechanisms, performance, and practical applications. The information presented herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.
The Enduring Importance of the Pyrimidinone Core
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance.[2] This inherent biocompatibility, coupled with the potential for diverse functionalization, makes pyrimidinone derivatives privileged scaffolds in the design of novel bioactive molecules.[1][3] The planar structure and electron-rich nitrogen atoms of the pyrimidine core enable crucial hydrogen bonding and π-π stacking interactions with biological targets, such as enzymes and nucleic acids.[2]
The Biginelli reaction, a classic multicomponent reaction, has historically been a primary method for synthesizing dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones.[4][5] However, the quest for improved efficiency, milder reaction conditions, and greater substrate scope has driven the development of a diverse array of catalytic systems.
Catalytic Strategies for Pyrimidinone Synthesis: A Comparative Analysis
The choice of catalyst is paramount in dictating the success of pyrimidinone synthesis, influencing reaction rates, yields, and selectivity. This section will delve into a comparative analysis of the most prominent catalytic systems, including metal-based catalysts, organocatalysts, and heterogeneous catalysts.
Metal-Based Catalysts: Versatility and High Activity
Transition metal catalysts have emerged as powerful tools for pyrimidinone synthesis, offering high efficiency and the ability to construct diverse substitution patterns.[3][6][7] Various metals, including copper, rhodium, iridium, and bismuth, have been successfully employed.
-
Copper Catalysis: Copper catalysts, such as copper(II) triflate, are effective for the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines.[8] The mechanism is proposed to involve the copper(II)-mediated activation of the propargyl alcohol.[8] Copper-catalyzed tandem reactions have also been developed for the synthesis of novel sulfonamide pyrimidine derivatives.[8]
-
Rhodium Catalysis: Enantioselective rhodium-catalyzed [4+2] cycloadditions of α,β-unsaturated imines and isocyanates have been reported to produce pyrimidinones with high enantioselectivity.[8] This approach provides a complementary substitution pattern to that obtained from the traditional Biginelli reaction.[8]
-
Iridium Catalysis: Iridium-pincer complexes have been shown to efficiently catalyze the regioselective, multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[8][9] This sustainable method proceeds through a sequence of condensation and dehydrogenation steps.[9]
-
Bismuth Catalysis: Bismuth triflate has been highlighted as a mild and effective catalyst for the one-pot synthesis of pyrimidinones from arylacetic acids and trimethoxybenzene.[8]
Mechanistic Insight: A Generalized Transition Metal-Catalyzed Pathway
The following diagram illustrates a generalized pathway for the transition metal-catalyzed synthesis of pyrimidines, a common precursor to pyrimidinones.
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A Guide to Assessing the Kinase Selectivity Profile of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
The Imperative of Kinase Selectivity Profiling
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases are paramount targets. However, the human kinome is vast, comprising over 500 members that share a conserved ATP-binding site. This structural similarity presents a significant challenge: achieving inhibitor selectivity. A non-selective inhibitor can lead to off-target effects, resulting in cellular toxicity and undesirable clinical side effects. Conversely, a highly selective inhibitor promises a more targeted therapeutic intervention with a potentially wider therapeutic window.
Therefore, early and comprehensive assessment of a compound's selectivity is not merely a characterization step but a critical decision-making point in the drug development pipeline. It allows us to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended biological targets of the compound.
-
Predict Potential Toxicities: Correlate off-target inhibitions with known biological pathways to anticipate adverse effects.
-
Elucidate Mechanism of Action: Understand the polypharmacology of the compound, which can sometimes be leveraged for therapeutic benefit (e.g., inhibiting multiple nodes in a cancer signaling pathway).
-
Guide Lead Optimization: Provide structure-activity relationship (SAR) data to medicinal chemists to rationally design molecules with improved selectivity.
This guide will use 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one, which we will refer to as "Compound X," as our investigational molecule to illustrate this essential process.
Experimental Design: A Multi-Faceted Approach
To build a robust selectivity profile, we will employ a tiered approach, beginning with a broad biochemical screen followed by validation in a cellular context.
Workflow for Kinase Selectivity Profiling
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Methodology: In Vitro Biochemical Kinase Assay
Our primary screen will utilize a well-established in vitro biochemical assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This format is robust, scalable, and amenable to high-throughput screening across a large panel of kinases.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the percent inhibition of a large panel of kinases by Compound X at a single, high concentration.
Materials:
-
Recombinant Kinases (e.g., from Promega, SignalChem)
-
Kinase-specific substrates (peptides or proteins)
-
ATP, MgCl₂
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound X, Staurosporine (positive control), Dasatinib (comparator), DMSO (vehicle control)
-
384-well, white, flat-bottom assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X, Staurosporine, and Dasatinib in 100% DMSO.
-
Perform serial dilutions to create working solutions. For a final assay concentration of 10 µM, the intermediate concentration in the plate will be higher to account for dilution.
-
-
Assay Plate Setup:
-
Add 1 µL of compound solution (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Add 1 µL of Staurosporine to positive control wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate reaction mix in kinase buffer (composition varies by kinase). This mix contains the specific kinase and its corresponding substrate.
-
Add 2 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously measures the newly synthesized ATP via a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., GloMax® Discover).
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))
-
Comparative Selectivity Analysis
To contextualize the selectivity of Compound X, we will compare its inhibition profile against two well-characterized inhibitors:
-
Staurosporine: A potent but notoriously non-selective kinase inhibitor, often used as a positive control. It serves as a benchmark for broad-spectrum activity.
-
Dasatinib: A clinically approved multi-kinase inhibitor that targets BCR-ABL, SRC family kinases, and others. It is more selective than Staurosporine but still interacts with a defined set of multiple kinases.
Hypothetical Primary Screening Results (at 10 µM)
Below is a table summarizing hypothetical data for Compound X alongside real-world comparative data for Staurosporine and Dasatinib. This data represents the percentage of kinases in a large panel (e.g., 468 kinases) that are inhibited by more than 80%.
| Inhibitor | Concentration | Number of Kinases Inhibited >80% | % of Panel Inhibited >80% |
| Compound X (Hypothetical) | 10 µM | 12 | 2.6% |
| Dasatinib | 10 µM | 178 | 38.0% |
| Staurosporine | 10 µM | 344 | 73.5% |
Note: Data for Dasatinib and Staurosporine are representative and sourced from large-panel screening data available in the public domain or from service providers like DiscoverX (now part of Eurofins).
Interpreting the Primary Screen
From this initial screen, Compound X appears to be significantly more selective than both Dasatinib and Staurosporine. While Staurosporine inhibits the majority of the kinome, and Dasatinib inhibits a substantial portion, Compound X interacts with only a small fraction of kinases at this high concentration. This is a highly desirable profile for a lead compound.
Potency Determination: IC₅₀ Generation
The next logical step is to determine the potency (IC₅₀ value) of Compound X against the 12 "hits" identified in the primary screen. This is achieved by running the same biochemical assay but with a 10-point serial dilution of the compound.
Illustrative Dose-Response Curves
Caption: Example dose-response curves for a primary target vs. an off-target kinase.
Hypothetical IC₅₀ Data for Compound X
This table presents plausible IC₅₀ values for the 12 kinases inhibited by Compound X.
| Kinase Target | Kinase Family | IC₅₀ (nM) |
| CDK9 | CMGC | 8 |
| CDK2 | CMGC | 25 |
| CDK5 | CMGC | 150 |
| GSK3B | CMGC | 450 |
| DYRK1A | CMGC | 800 |
| CLK1 | CMGC | 1,200 |
| ROCK1 | AGC | 2,500 |
| ROCK2 | AGC | 3,100 |
| AURKB | Other | 5,600 |
| PLK1 | Other | 7,800 |
| CHEK1 | CAMK | 9,500 |
| MELK | CAMK | >10,000 |
From this dose-response analysis, a clear picture emerges. Compound X is a potent inhibitor of CDK9 and CDK2 , with single-digit and double-digit nanomolar potency, respectively. Its potency against other kinases is significantly lower, often by two to three orders of magnitude. This suggests a strong selectivity for the CDK9/2 pair within the broader CMGC kinase family. The selectivity window between the primary target (CDK9) and a potential off-target like ROCK1 is over 300-fold, indicating a promising therapeutic index from a biochemical standpoint.
Cellular Target Engagement: Confirming Intracellular Activity
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability or high efflux. Therefore, the final step is to confirm that Compound X can enter cells and bind to its intended target. The NanoBRET™ Target Engagement assay is an ideal technology for this purpose. It measures compound binding to a specific protein target in live cells by detecting the proximity-based bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
A successful NanoBRET™ experiment would demonstrate a dose-dependent decrease in the BRET signal as Compound X displaces the fluorescent probe from the active site of CDK9 in live cells, yielding a cellular IC₅₀ that can be compared to the biochemical IC₅₀.
Conclusion and Future Directions
The comprehensive assessment outlined in this guide demonstrates that the hypothetical compound, this compound (Compound X), is a highly selective and potent inhibitor of CDK9 and CDK2. Its selectivity profile, as determined by a broad kinase panel screen, is markedly superior to that of multi-kinase inhibitors like Dasatinib and pan-kinase inhibitors like Staurosporine.
This strong biochemical profile, which would be further validated by cellular target engagement and functional downstream assays, positions Compound X as a promising candidate for further preclinical development. The next steps would involve assessing its effects on the cell cycle and apoptosis in cancer cell lines that are known to be dependent on CDK9 activity.
By following a logical, multi-tiered approach grounded in robust, validated assay technologies, we can confidently build a comprehensive understanding of a kinase inhibitor's selectivity, thereby enabling informed decisions in the complex process of drug discovery.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Eurofins DiscoverX. KINOMEscan. Eurofins Discovery Website. [Link]
-
Vasta, V., Robers, M.B., Machleidt, T. et al. (2018). A direct, live-cell assay for quantifying residence time of protein-ligand interactions. Cell Chemical Biology. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (CAS RN: 240414-09-9), a fluorinated pyrimidinone derivative. The procedures outlined herein are grounded in established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment must be conducted. Based on the hazards associated with analogous compounds, this compound should be presumed to be a hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential allergic reactions. |
| Body Protection | Laboratory coat | Protects against incidental contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any dust or vapors.[1] |
II. Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1][4] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Labeling: The container must be labeled with a hazardous waste tag that includes:
-
Segregation: This waste should be segregated as a "Fluorinated Organic Waste" or "Halogenated Organic Waste." Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemical waste.[1][4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[4][6] The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.
III. Disposal Methodology: The Path to Decommissioning
Due to the presence of the carbon-fluorine bond, this compound is considered a per- and polyfluoroalkyl substance (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[7][8] This characteristic dictates the appropriate disposal methods.
Primary Recommended Disposal Method: High-Temperature Incineration
High-temperature incineration at a licensed hazardous waste disposal facility is the most effective method for the complete destruction of fluorinated organic compounds.[7][9][10] The high temperatures and long residence times in the incinerator are necessary to break the stable carbon-fluorine bonds.[10]
Alternative Disposal Method: Hazardous Waste Landfill
In some cases, disposal in a designated hazardous waste landfill may be an option.[7] However, this method only contains the substance and does not destroy it, posing a long-term environmental risk.[7] Therefore, incineration is the preferred method.
Disposal Workflow Diagram:
Caption: Decision workflow for the proper disposal of this compound.
IV. Regulatory Compliance: Adherence to the Law
All chemical waste disposal activities are governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Key Regulatory Requirements:
-
EPA ID Number: Your institution must have an EPA identification number to generate and dispose of hazardous waste.[6]
-
Waste Manifest: A hazardous waste manifest must accompany the waste from your laboratory to the final disposal facility. This document tracks the waste from "cradle to grave."
-
Licensed Disposal Facility: All hazardous waste must be transported to and managed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
It is the responsibility of the principal investigator and the institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
V. Spills and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and the institution's EHS department immediately.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Follow the specific clean-up procedures provided by your EHS department. All materials used for clean-up must also be disposed of as hazardous waste.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
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Occupational Safety and Health Administration (OSHA). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.[Link]
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Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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Environmental Health and Safety (EHS). How to Dispose of Chemical Waste.[Link]
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United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]
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United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.[Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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American Chemical Society (ACS). Regulation of Laboratory Waste.[Link]
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Wikipedia. Pyrimidine.[Link]
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MCF Environmental Services. Guidelines for Disposing of PFAs.[Link]
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Hoffman Fine Chemicals Pty Ltd. CAS RN 240414-09-9 | this compound | MFCD24604646.[Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine.[Link]
-
Pharmaffiliates. (6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)pyridin-3-yl)methanol.[Link]
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Comprehensive Safety and Handling Guide for 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (CAS No. 240414-09-9). As a novel fluorinated pyrimidinone derivative, this compound requires careful handling and adherence to stringent safety protocols to mitigate potential risks. This document synthesizes established best practices for handling analogous chemical structures and outlines a self-validating system of protocols to ensure laboratory safety.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is based on the known hazards of similar fluorinated organic compounds and pyrimidinone derivatives.[1][2][3][4] It is imperative to obtain the official SDS from your supplier, as it will contain the most accurate and specific safety information.[5]
Hazard Assessment: Understanding the Risks
Given its structure as a fluorinated pyrimidinone, this compound should be treated as a potentially hazardous substance. Analogous compounds, such as 6-ethyl-5-fluoro-4(3H)-pyrimidinone, are classified as harmful if swallowed, capable of causing severe skin burns and eye damage, and may trigger allergic skin reactions.[2] Therefore, a cautious approach assuming similar or greater hazards is warranted.
Potential Hazards Include:
-
Acute Oral Toxicity: May be harmful if ingested.
-
Skin Corrosion/Irritation: Expected to be a skin irritant, potentially causing severe burns with prolonged contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage upon contact.
-
Respiratory Irritation: As with many fine chemical powders, inhalation may cause respiratory tract irritation.
-
Unknown Long-term Effects: As a research chemical, the full toxicological profile is likely not yet determined.
All laboratory activities involving this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are critical to prevent exposure.[1] The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes during transfers or reactions.[1] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | The inner glove provides protection in case the outer glove is breached. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Discard gloves immediately if contamination is suspected.[1][9][10] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. | A lab coat should be worn at all times and buttoned completely.[1] An apron provides additional protection against spills and splashes of corrosive liquids. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | For handling the solid powder outside of a certified fume hood (not recommended), an N95 or P3 filter is necessary to prevent inhalation of particulates. If vapors are possible (e.g., during heating), combination cartridges for organic vapors and acid gases should be used.[5][9] All respirator use must comply with a formal respiratory protection program.[8] |
Safe Handling and Operational Workflow
All manipulations of this compound, especially handling of the solid powder, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
Caption: Standard workflow for handling this compound.
-
Preparation:
-
Ensure a copy of the supplier's SDS and a lab-specific Standard Operating Procedure (SOP) are readily available.[1]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood.
-
-
Handling the Compound:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If transferring the compound, do so carefully to prevent spills.
-
Keep the container tightly sealed when not in use. A supplier recommends storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years).[11]
-
-
Storage:
Spill and Disposal Management
Even with careful planning, spills can occur. Being prepared is essential for a safe and effective response.
Caption: Decision-making workflow for chemical spill response.
-
Small Spills: For minor spills contained within the fume hood, trained laboratory personnel can manage the cleanup.[1]
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills: For any spill outside of a fume hood, or a large spill within, evacuate the area immediately.[1] Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
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- (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate.
- Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
